molecular formula C43H85N9O8 B8089289 Myristoyl Pentapeptide-17 Acetate

Myristoyl Pentapeptide-17 Acetate

Cat. No.: B8089289
M. Wt: 856.2 g/mol
InChI Key: RXAGJFCXPNBSAQ-UUKODKNPSA-N
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Description

Myristoyl Pentapeptide-17 Acetate is a useful research compound. Its molecular formula is C43H85N9O8 and its molecular weight is 856.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

acetic acid;N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81N9O6.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42;1-2(3)4/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54);1H3,(H,3,4)/t31-,32-,33-,34-,35-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAGJFCXPNBSAQ-UUKODKNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H85N9O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Myristoyl Pentapeptide-17 Acetate: A Technical Deep Dive into its Signaling Pathway and Proliferative Effects on Keratinocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 Acetate is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the appearance of eyelashes and eyebrows. This technical guide synthesizes the current understanding of its mechanism of action, focusing on the core signaling pathway that leads to the stimulation of keratin gene expression. While the complete, detailed molecular cascade remains proprietary, this document consolidates available data to present a plausible pathway, supported by clinical findings and general principles of hair follicle biology. This guide provides a comprehensive overview for researchers and professionals engaged in the development of novel therapeutics for hair growth and skin appendages.

Introduction

Myristoyl Pentapeptide-17 is a synthetic peptide comprised of a chain of five amino acids (Lys-Leu-Ala-Lys-Lys) covalently attached to myristic acid, a saturated fatty acid.[1] This myristoylation enhances the peptide's bioavailability, allowing for better penetration through the epidermal barrier to reach the hair follicles.[1] The acetate salt form is a common variant. The primary therapeutic effect of Myristoyl Pentapeptide-17 is attributed to its ability to stimulate the production of keratin, the key structural protein in hair, skin, and nails.[1][2][3] This document will explore the knowns and unknowns of its signaling pathway, present available quantitative data, and provide insights into experimental methodologies for its evaluation.

Core Signaling Pathway: Stimulation of Keratin Gene Expression

The central mechanism of action of Myristoyl Pentapeptide-17 is the upregulation of keratin gene expression within the keratinocytes of the hair follicle.[4][5] While the precise receptor and downstream signaling molecules have not been fully elucidated in publicly available literature, a hypothetical pathway can be constructed based on its known effects and the established biology of hair follicle cycling.

Proposed Mechanism of Action

It is proposed that Myristoyl Pentapeptide-17 acts as a signaling molecule that, upon reaching the hair follicle, interacts with cellular components to initiate a signaling cascade that culminates in the increased transcription of keratin genes. The myristoyl group likely facilitates its passage through the cell membrane, where it can then interact with intracellular targets or potentially a transmembrane receptor.

A plausible, though speculative, pathway involves the activation of intracellular signaling cascades known to be involved in keratinocyte proliferation and differentiation. Given that peptides can act as signaling molecules, Myristoyl Pentapeptide-17 may influence key regulatory pathways such as those involving protein kinases and transcription factors that directly bind to the promoter regions of keratin genes.

Myristoyl_Pentapeptide_17_Signaling_Pathway MP17 This compound Receptor Hypothetical Receptor / Intracellular Target MP17->Receptor Bioavailability enhanced by myristoylation CellMembrane Cell Membrane SignalCascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->SignalCascade TranscriptionFactors Activation of Transcription Factors (e.g., AP-1, Sp1) SignalCascade->TranscriptionFactors KeratinGene Keratin Gene Promoter TranscriptionFactors->KeratinGene Binds to promoter region mRNA Keratin mRNA KeratinGene->mRNA Increased Transcription KeratinProtein Keratin Protein Synthesis mRNA->KeratinProtein Translation HairGrowth Increased Hair Shaft (Eyelash Growth & Thickness) KeratinProtein->HairGrowth In_Vitro_Protocol start Start: Culture Human Follicle Keratinocytes treatment Treat cells with varying concentrations of This compound start->treatment incubation Incubate for a specified time period (e.g., 24, 48, 72 hours) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction qpcr Quantitative Real-Time PCR (qPCR) to measure keratin gene mRNA levels rna_extraction->qpcr analysis Data Analysis: Compare expression levels to control group qpcr->analysis end End: Determine dose-dependent effect on keratin gene expression analysis->end

References

Myristoyl Pentapeptide-17 Acetate: A Technical Guide to its Biological Function in Hair Follicle Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 Acetate is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the growth and appearance of eyelashes and hair. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its mechanism of action at the cellular and molecular level. This document summarizes available quantitative data, outlines plausible experimental protocols for its study, and visualizes its proposed signaling pathway and experimental workflows.

Introduction

This compound is a chemically synthesized molecule composed of a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) covalently linked to myristic acid, a saturated fatty acid. The myristoyl group increases the lipophilicity of the peptide, enhancing its bioavailability and ability to penetrate the stratum corneum to reach the hair follicle.[1][2] Its primary function is reported to be the stimulation of keratin production, the fundamental structural protein of hair, skin, and nails.[2][3][4] This guide delves into the scientific underpinnings of these claims.

Biological Function and Mechanism of Action

The principal biological function of this compound is the upregulation of keratin gene expression, leading to increased keratin synthesis in hair follicles.[5][6] This action is believed to prolong the anagen (growth) phase of the hair cycle, resulting in longer, thicker, and fuller hair and eyelashes.[6]

Proposed Signaling Pathway

While the precise signaling cascade initiated by this compound has not been fully elucidated in publicly available literature, a plausible mechanism involves the activation of key signaling pathways known to regulate hair follicle development and cycling, such as the Wnt/β-catenin pathway. The Wnt/β-catenin pathway is crucial for maintaining the hair-inducing activity of dermal papilla cells, which are specialized fibroblasts that regulate hair follicle growth.[7][8] It is hypothesized that this compound may act as a signaling molecule that directly or indirectly stimulates dermal papilla cells to produce growth factors that, in turn, promote the proliferation and differentiation of keratinocytes in the hair bulb.

Below is a diagram illustrating the proposed signaling pathway.

Myristoyl_Pentapeptide_17_Signaling_Pathway MP17 Myristoyl Pentapeptide-17 Acetate DPC Dermal Papilla Cell MP17->DPC Stimulates Wnt_Pathway Wnt/β-catenin Signaling Pathway DPC->Wnt_Pathway Activates Growth_Factors Growth Factors (e.g., KGF, FGF) Wnt_Pathway->Growth_Factors Induces Secretion Keratinocyte Hair Follicle Keratinocyte Growth_Factors->Keratinocyte Acts upon Proliferation Proliferation & Differentiation Keratinocyte->Proliferation Keratin_Gene Keratin Gene Expression Proliferation->Keratin_Gene Hair_Growth Increased Hair Growth Keratin_Gene->Hair_Growth

Proposed signaling pathway of this compound.

Quantitative Data

Several clinical studies have evaluated the efficacy of this compound in improving eyelash appearance. The following tables summarize the key quantitative findings from these studies.

Study ParameterDurationResultReference
Eyelash Length & Thickness Increase14 days25% increase[5]
Eyelash Thickness & Length Increase6 weeks72% increase[5]
Efficacy ParameterDurationImprovement from BaselineReference
Length90 days10.52%[3][4]
Volume90 days9.3%[3][4]
Luster90 days11.43%[3][4]
Thickness90 days35%[3][4]
Curl90 days50.83%[3][4]

Experimental Protocols

While specific, detailed protocols for the investigation of this compound are not widely published, this section outlines standard methodologies that can be adapted for its study.

In Vitro Keratinocyte Proliferation and Differentiation Assay

This protocol is designed to assess the effect of this compound on the proliferation and differentiation of human epidermal keratinocytes.

Workflow Diagram:

Keratinocyte_Assay_Workflow Start Start: Culture Human Epidermal Keratinocytes Treatment Treat with varying concentrations of this compound Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Proliferation_Assay Assess Proliferation (e.g., BrdU or MTT assay) Incubation->Proliferation_Assay Differentiation_Analysis Analyze Differentiation Markers (e.g., Keratin, Involucrin via Western Blot or qPCR) Incubation->Differentiation_Analysis Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Differentiation_Analysis->Data_Analysis

Workflow for in vitro keratinocyte proliferation and differentiation assay.

Methodology:

  • Cell Culture: Primary human epidermal keratinocytes are cultured in a serum-free keratinocyte growth medium.

  • Treatment: Cells are seeded in multi-well plates and, upon reaching 60-70% confluency, are treated with this compound at a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.

  • Proliferation Assay: After 24-72 hours of incubation, cell proliferation can be quantified using a BrdU incorporation assay or an MTT assay according to the manufacturer's instructions.

  • Differentiation Marker Analysis:

    • Western Blot: Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against keratin proteins (e.g., KRT1, KRT10) and differentiation markers like involucrin.

    • Quantitative PCR (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. qPCR is performed using primers specific for keratin genes to quantify changes in their expression levels.

Ex Vivo Hair Follicle Organ Culture

This protocol allows for the study of the peptide's effect on intact human hair follicles.

Methodology:

  • Follicle Isolation: Human hair follicles are isolated from scalp skin samples obtained from cosmetic surgery.

  • Culture: Individual follicles are cultured in a supplemented medium (e.g., Williams E medium) in separate wells of a 24-well plate.

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Analysis: Hair shaft elongation is measured daily. At the end of the culture period, follicles can be processed for immunohistochemical analysis of proliferation (e.g., Ki-67 staining) and keratin expression within the hair bulb.

Chemical Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for producing peptides.

Synthesis Overview Diagram:

SPPS_Workflow Resin Start: Solid Support Resin Attach_AA1 Attach first protected amino acid (Lys) to resin Resin->Attach_AA1 Deprotection1 Remove protecting group Attach_AA1->Deprotection1 Couple_AA2 Couple next protected amino acid (Lys) Deprotection1->Couple_AA2 Repeat Repeat deprotection and coupling for remaining amino acids (Ala, Leu, Lys) Couple_AA2->Repeat Myristoylation Couple Myristic Acid to N-terminus Repeat->Myristoylation Cleavage Cleave peptide from resin Myristoylation->Cleavage Purification Purify by HPLC Cleavage->Purification Final_Product Final Product: Myristoyl Pentapeptide-17 Acetate Purification->Final_Product

General workflow for the solid-phase synthesis of Myristoyl Pentapeptide-17.

General Protocol:

  • Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid (Lysine), with its alpha-amino group protected (e.g., with Fmoc), is coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed to expose the free amino group.

  • Peptide Chain Elongation: The subsequent protected amino acids are sequentially coupled to the growing peptide chain, with a deprotection step after each coupling.

  • Myristoylation: After the final amino acid is added and deprotected, myristic acid is coupled to the N-terminus of the peptide.

  • Cleavage and Deprotection: The completed lipopeptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail (e.g., containing trifluoroacetic acid).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Conclusion

This compound is a promising bioactive peptide with a clear biological function in stimulating keratin production, which translates to observable improvements in hair and eyelash growth. While the precise molecular mechanisms are still an area for further investigation, the available data strongly support its efficacy. The experimental protocols and synthesis overview provided in this guide offer a framework for researchers and drug development professionals to further explore the potential of this and similar lipopeptides in the field of dermatology and cosmetic science. Further research is warranted to fully elucidate its signaling pathway and to expand its applications.

References

Myristoyl Pentapeptide-17 Acetate: A Technical Guide to Keratin Gene Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myristoyl Pentapeptide-17 is a synthetic, bioactive peptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the growth and density of hair, particularly eyelashes and eyebrows.[1][2] This is attributed to its primary mechanism of action: the stimulation of keratin gene expression within the hair follicle.[3] Composed of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, this lipopeptide exhibits enhanced bioavailability, allowing it to effectively penetrate the skin and reach the hair follicle's dermal papilla cells.[1][3] This technical guide provides an in-depth analysis of the molecular pathways, experimental evidence, and methodologies associated with Myristoyl Pentapeptide-17's role in upregulating keratin production.

Mechanism of Action: Keratin Gene Upregulation

The core function of Myristoyl Pentapeptide-17 lies in its ability to directly stimulate dermal papilla cells, which are crucial for regulating hair follicle development and growth.[1] This stimulation leads to an enhanced expression of keratin genes, resulting in increased synthesis of keratin proteins.[4] Keratins are the fundamental structural components of hair, and an increase in their production contributes to thicker, stronger, and longer hair shafts. Furthermore, Myristoyl Pentapeptide-17 may act as a vehicle, promoting the delivery of other key ingredients, such as growth factors, to the hair follicle.[4][5]

Implicated Signaling Pathways

While direct pathway-specific studies for Myristoyl Pentapeptide-17 are not extensively published, its known biological effects on hair follicle stimulation and keratinocyte activity strongly suggest the involvement of key regulatory pathways in hair morphogenesis and cell proliferation.

2.1.1 The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a master regulator of hair follicle morphogenesis, regeneration, and the induction of the anagen (growth) phase.[6][7] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation, including keratin genes. Given that Myristoyl Pentapeptide-17 promotes the anagen phase, it is hypothesized to act as an agonist or positive modulator of the Wnt/β-catenin signaling cascade.[2][8]

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled->Destruction_Complex inhibits LRP5_6 LRP5/6 Co-receptor Beta_Catenin_p β-catenin (P) Destruction_Complex->Beta_Catenin_p phosphorylates Beta_Catenin_stable β-catenin (stable) Proteasome Proteasome Beta_Catenin_p->Proteasome leads to degradation Beta_Catenin_nuc β-catenin Beta_Catenin_stable->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription (e.g., Keratins) TCF_LEF->Target_Genes activates MP17 Myristoyl Pentapeptide-17 MP17->Frizzled binds & activates Wnt Wnt Ligand Wnt->Frizzled binds & activates

Fig. 1: Hypothesized role of MP-17 in the Wnt/β-catenin pathway.

2.1.2 Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways (including ERK, JNK, and p38) are critical for regulating keratinocyte proliferation and differentiation.[9][10] Extracellular signals can trigger these cascades, leading to the activation of transcription factors that control the expression of genes essential for cell growth and the synthesis of structural proteins like keratin. Neuropeptide-mediated activation of ERK1/2 and JNK pathways in keratinocytes has been shown to induce inflammatory responses and cell proliferation.[11][12] It is plausible that Myristoyl Pentapeptide-17 could engage similar MAPK pathways to modulate keratinocyte activity and promote the synthesis of hair keratins.

MAPK_Signaling_Pathway cluster_cascade Kinase Cascade cluster_nucleus Nucleus MP17 Myristoyl Pentapeptide-17 Receptor Cell Surface Receptor MP17->Receptor activates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors activates Gene_Expression Keratin Gene Expression & Keratinocyte Proliferation Transcription_Factors->Gene_Expression regulates

Fig. 2: Potential involvement of MP-17 in a MAPK/ERK signaling pathway.

Quantitative Data from Clinical and Efficacy Studies

Several studies have quantified the effects of formulations containing Myristoyl Pentapeptide-17 on hair and eyelash characteristics. The data consistently demonstrate significant improvements in length, thickness, and volume.

Table 1: Summary of Clinical Trial Results for a Polygrowth Factor Serum (Data sourced from Sachdev et al., 2020)[4]

ParameterMean Improvement (%) vs. Baseline (at 90 Days)
Length10.52%
Volume9.30%
Luster11.43%
Thickness35.00%
Curl50.83%

Table 2: Reported Efficacy from Cosmetic Industry Studies (Data sourced from an industry report)[1]

Time PointParameter ImprovementConcentration
2 Weeks23% increase in length and density10%
6 WeeksUp to 71% increase in length and density10%

Experimental Protocols

Reproducible and robust methodologies are critical for evaluating the efficacy of bioactive peptides. Below are detailed protocols representative of studies investigating Myristoyl Pentapeptide-17 and similar compounds.

Protocol: Clinical Efficacy Assessment of an Eyelash Serum

This protocol is based on the methodology described by Sachdev et al. (2020).[4]

  • Subject Recruitment: Enroll 30 healthy female subjects with no underlying ophthalmological or dermatological conditions affecting the eyes or eyelashes. Obtain informed consent.

  • Baseline Assessment: Conduct a baseline evaluation. Capture high-resolution digital photographs of the subjects' eyelashes using a standardized imaging system (e.g., Canfield VISIA-CR).

  • Product Application: Instruct subjects to apply the test serum (containing Myristoyl Pentapeptide-17) once daily to the base of the upper eyelid margin for 90 days.

  • Follow-up Assessments: Repeat the imaging process at specified intervals (e.g., Day 30, Day 60, and Day 90).

  • Data Analysis: Utilize image analysis software to quantify changes from baseline in eyelash length, thickness, volume, luster, and curl. Perform statistical analysis (e.g., paired t-test) to determine the significance of the observed changes.

  • Safety Evaluation: Monitor and record any adverse events, such as irritation or redness, throughout the study period.

Clinical_Trial_Workflow Start Subject Recruitment (n=30) Baseline Baseline Imaging & Data Collection (Day 0) Start->Baseline Application Daily Product Application (90 Days) Baseline->Application FollowUp30 Follow-up Imaging (Day 30) Application->FollowUp30 FollowUp60 Follow-up Imaging (Day 60) FollowUp30->FollowUp60 FollowUp90 Final Imaging & Data Collection (Day 90) FollowUp60->FollowUp90 Analysis Image & Statistical Analysis FollowUp90->Analysis End Report Efficacy & Safety Analysis->End

Fig. 3: Workflow for a clinical efficacy trial.
Protocol: Ex Vivo Hair Follicle Elongation Assay

This protocol is a representative model for assessing the direct effect of a compound on hair follicle growth.[13][14]

  • Follicle Isolation: Obtain human scalp skin samples (e.g., from cosmetic surgery). Isolate individual anagen VI hair follicles under a dissecting microscope.

  • Culture Initiation: Place individual follicles in a 24-well plate containing William's E culture medium supplemented with insulin, hydrocortisone, and antibiotics.

  • Treatment: Add Myristoyl Pentapeptide-17 Acetate to the culture medium at various concentrations. Include a vehicle control group (medium only).

  • Incubation: Culture the follicles at 37°C in a 5% CO2 incubator for a period of 4 to 8 days.

  • Measurement: Measure the length of the hair shaft from the base of the bulb daily using a calibrated microscope and imaging software.

  • Analysis:

    • Elongation: Calculate the mean increase in hair shaft length for each treatment group compared to the control.

    • Immunohistochemistry: At the end of the culture period, fix and embed the follicles. Perform immunohistochemical staining for proliferation markers (e.g., Ki-67) to assess mitotic activity in the hair matrix keratinocytes.

ExVivo_Workflow cluster_treatment Treatment Groups Isolation Isolate Human Hair Follicles (Anagen VI) Culture Place Follicles in Culture Medium Isolation->Culture Control Vehicle Control Culture->Control add vehicle Treatment Myristoyl Pentapeptide-17 Culture->Treatment add peptide Measurement Daily Measurement of Hair Shaft Elongation (4-8 days) Control->Measurement Treatment->Measurement Staining Immunohistochemistry (e.g., Ki-67 Staining) Measurement->Staining Analysis Data Analysis & Comparison Staining->Analysis

Fig. 4: Workflow for an ex vivo hair follicle elongation assay.

Conclusion

This compound is a scientifically designed peptide that effectively stimulates keratin gene expression, a fundamental process for hair growth. Clinical and in-vitro data support its efficacy in increasing hair length, thickness, and density.[1][4] The mechanism is believed to involve the direct stimulation of dermal papilla cells, likely through the modulation of key signaling pathways such as Wnt/β-catenin and MAPK.[1][6] The provided protocols offer a robust framework for the continued investigation and validation of this and similar bioactive peptides in the field of hair and skin science. For drug development professionals, Myristoyl Pentapeptide-17 represents a promising non-prostaglandin, targeted approach for hair growth applications with a favorable safety profile.[15]

References

chemical structure and properties of Myristoyl Pentapeptide-17 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Myristoyl Pentapeptide-17 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 is a synthetic, modified peptide that has garnered significant attention for its biological activity, particularly in cosmetic and dermatological applications. It is composed of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a saturated fatty acid.[1][2][3] This lipophilic modification enhances the peptide's bioavailability and skin penetration.[2][3] The primary mechanism of action involves the stimulation of keratin gene expression, which is crucial for the structural integrity of hair, nails, and the epidermis.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, efficacy, and relevant experimental protocols for the study of this compound.

Chemical Structure and Physicochemical Properties

Myristoyl Pentapeptide-17 is the product of the reaction between myristic acid and Pentapeptide-17 (Lys-Leu-Ala-Lys-Lys-NH2).[1][3] The myristoyl group, a 14-carbon fatty acid, is conjugated to the N-terminal amino acid of the peptide chain, which significantly increases its lipophilicity and facilitates its interaction with cellular membranes.[3] The acetate salt form is commonly used in formulations.

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide[3][6]
Amino Acid Sequence Lys-Leu-Ala-Lys-Lys (KLAKK)[1][2][6]
Modifications N-terminal Myristoylation, C-terminal Amidation[3]
Molecular Formula C41H81N9O6[3][6][7]
Molecular Weight 796.16 g/mol (free base)[7][8]
~856.19 g/mol (acetate salt)[9]
Solubility DMSO: 65 mg/mL (75.92 mM)[9]
Storage (Powder) -20°C for up to 3 years[7][9]
Appearance White to off-white powderN/A

Mechanism of Action

The primary biological function of Myristoyl Pentapeptide-17 is the upregulation of keratin gene expression.[1][4][5][10] Keratins are the key structural proteins that make up hair and the outer layer of the skin. By stimulating the genes responsible for keratin production, the peptide promotes the growth and fortification of hair, particularly eyelashes and eyebrows.[2][4][5][11]

The peptide is believed to directly stimulate hair papilla cells, which are critical in regulating the hair growth cycle, leading to enhanced keratin synthesis.[4] This results in thicker and tougher hair shafts. While the precise intracellular signaling cascade is not fully elucidated in publicly available literature, a plausible pathway involves the activation of key transcription factors that regulate keratinocyte differentiation and keratin gene expression.

Mandatory Visualization: Proposed Signaling Pathway

G MP17 Myristoyl Pentapeptide-17 Receptor Putative Receptor (e.g., GPCR) MP17->Receptor Binds Membrane Cell Membrane (Hair Follicle Dermal Papilla Cell) Signal Intracellular Signaling Cascade (e.g., cAMP, MAPK) Receptor->Signal Activates TF Transcription Factors (e.g., TP63, SOX2) Signal->TF Activates K_Gene Keratin Genes (e.g., KRT5, KRT14) TF->K_Gene Binds to Promoter Nucleus Nucleus mRNA Keratin mRNA K_Gene->mRNA Transcription Keratin Keratin Protein Synthesis mRNA->Keratin Translation Growth Enhanced Hair Growth & Fortification Keratin->Growth Leads to

Caption: Proposed signaling pathway for Myristoyl Pentapeptide-17 action in hair follicle cells.

Efficacy and Toxicological Summary

Clinical studies have demonstrated the efficacy of Myristoyl Pentapeptide-17 in promoting hair growth, particularly for eyelashes.

Data Presentation: Summary of Efficacy Studies
Study ParameterFormulationDurationResultsSource(s)
Eyelash Growth 10% Myristoyl Pentapeptide-17 solution2 Weeks24% increase in length and density[4][5]
6 Weeks71% increase in length and density[4][5]
Polygrowth Factor Serum Serum containing Myristoyl Pentapeptide-17 & Myristoyl Hexapeptide-1690 DaysLength: +10.52%Volume: +9.3%Thickness: +35%Curl: +50.83%[10]
Toxicological Profile

Myristoyl Pentapeptide-17 is generally considered safe for topical use, with a low hazard profile.[4][12]

  • Acute Toxicity : An acute oral toxicity study on a similar peptide, Palmitoyl Pentapeptide-4, showed no toxicity in rats.

  • Irritation : Safety data sheets indicate it may be a mild irritant to the skin and eyes upon direct contact.[13][14]

  • Mutagenicity : A 0.5% solution of Palmitoyl Pentapeptide-4 was not mutagenic in an Ames test.

  • Regulatory : The Environmental Working Group (EWG) assigns Myristoyl Pentapeptide-17 a low hazard score, indicating minimal concerns for cancer, allergies, or developmental toxicity based on available data.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and in vitro efficacy testing of Myristoyl Pentapeptide-17.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the Fmoc/tBu-based solid-phase synthesis of Myristoyl Pentapeptide-17.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH)

  • Myristic acid

  • Coupling agents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Diethyl ether

Methodology:

  • Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor reaction completion with a Kaiser test. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Ala, Leu, Lys).

  • Myristoylation: After deprotecting the final Fmoc group from the N-terminal Lysine, couple myristic acid using the same procedure as in step 3.

  • Cleavage and Deprotection: Wash the final peptide-resin and dry under vacuum. Treat with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the pellet, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC.

Protocol 2: In Vitro Efficacy - Keratin Expression Assay

This protocol uses Western Blotting to quantify changes in keratin expression in human hair follicle dermal papilla cells (HHFDPc) after treatment.

Materials:

  • HHFDPc and appropriate culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Keratin 5, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Methodology:

  • Cell Culture and Treatment:

    • Culture HHFDPc in 6-well plates until 70-80% confluent.

    • Starve cells in serum-free media for 12-24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize protein samples to 20-30 µg per lane and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.[15]

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody (e.g., anti-Keratin 5, 1:1000 dilution) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify band intensity. Normalize keratin expression to a housekeeping protein like GAPDH.

Mandatory Visualization: In Vitro Efficacy Workflow

G A Culture HHFDPc in 6-well plates B Treat cells with Myristoyl Pentapeptide-17 A->B C Lyse cells & extract protein B->C D Quantify protein (BCA Assay) C->D E Separate proteins (SDS-PAGE) D->E F Transfer to PVDF membrane E->F G Immunoblotting (Antibody Incubation) F->G H Detect signal (Chemiluminescence) G->H I Quantify & Normalize Keratin Expression H->I

Caption: Workflow for quantifying keratin expression via Western Blot.

Protocol 3: Purity Analysis by RP-HPLC

This protocol details the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of synthesized Myristoyl Pentapeptide-17.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Purified peptide sample dissolved in Mobile Phase A

Methodology:

  • System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

  • Sample Injection: Inject 10-20 µL of the dissolved peptide sample.

  • Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be:

    • 5% to 65% B over 30 minutes.

    • 65% to 95% B over 5 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 2 minutes and re-equilibrate.

  • Detection: Monitor the column effluent at 214 nm or 220 nm, the characteristic absorbance wavelengths for peptide bonds.

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage.

Mandatory Visualization: HPLC Analysis Workflow

G A Dissolve Peptide Sample C Inject Sample A->C B Equilibrate HPLC with C18 Column B->C D Run Gradient Elution (ACN/H2O with TFA) C->D E Detect Absorbance (214/220 nm) D->E F Generate Chromatogram E->F G Integrate Peaks & Calculate Purity % F->G

Caption: Logical workflow for RP-HPLC purity assessment of a synthetic peptide.

References

Myristoyl Pentapeptide-17 Acetate synthesis and purification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Myristoyl Pentapeptide-17 Acetate

For Researchers, Scientists, and Drug Development Professionals

Myristoyl Pentapeptide-17 is a synthetic, oil-soluble peptide renowned for its efficacy in stimulating keratin production, which makes it a key ingredient in cosmetic formulations for enhancing eyelash and hair growth.[1][2] The peptide consists of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a C14 fatty acid.[1][3] This myristoyl group enhances the bioavailability and skin penetration of the peptide.[4] This guide provides a comprehensive overview of the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the peptide's mechanism of action.

Myristoyl Pentapeptide-17 functions by directly stimulating hair follicle cells to upregulate the expression of keratin genes.[1][5] Keratin is the primary structural protein that constitutes hair, eyelashes, and nails. By activating these genetic pathways, the peptide promotes the synthesis of keratin, leading to stronger, thicker, and longer hair fibers.[2][6]

Keratin_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Cascade cluster_2 Physiological Outcome MP17 Myristoyl Pentapeptide-17 Follicle Hair Follicle Cell (e.g., Dermal Papilla) MP17->Follicle Penetrates Cell Gene Keratin Gene Activation Follicle->Gene Stimulates Keratin Increased Keratin Synthesis Gene->Keratin Growth Enhanced Eyelash/Hair Growth, Thickness & Strength Keratin->Growth Leads to SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Loop Repeat Steps 2-5 for each Amino Acid (Lys, Ala, Leu, Lys) Wash2->Loop Loop->Deprotection Next cycle Myristoylation 6. N-terminal Capping (Myristic Acid) Loop->Myristoylation Final cycle complete Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Myristoylation->Cleavage End Crude Peptide Precipitation (Ether) Cleavage->End Purification_Analysis_Workflow Crude Crude Myristoyl Pentapeptide-17 Dissolve Dissolve in Acetonitrile/Water Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Collection Fraction Collection (Based on UV 215/280 nm) HPLC->Collection Analysis Purity Analysis of Fractions (Analytical HPLC) Collection->Analysis Pooling Pool High-Purity Fractions Analysis->Pooling Lyophilize Lyophilization (Freeze-Drying) Pooling->Lyophilize QC Final Quality Control (HPLC, MS, NMR) Lyophilize->QC Final Pure Myristoyl Pentapeptide-17 Acetate QC->Final

References

Myristoyl Pentapeptide-17 Acetate: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 is a synthetic, acylated peptide that has gained significant attention in the cosmetic and pharmaceutical industries for its ability to stimulate keratin production, leading to enhanced eyelash and hair growth. As with all peptide-based active ingredients, understanding its stability and degradation profile is critical for formulation development, ensuring product efficacy, and meeting regulatory standards. This technical guide provides a comprehensive overview of the stability and degradation of Myristoyl Pentapeptide-17 Acetate. It details the primary degradation pathways for peptides, presents hypothetical stability data under forced degradation conditions, and outlines detailed experimental protocols for conducting such stability-indicating studies. Furthermore, this guide elucidates the key signaling pathway through which Myristoyl Pentapeptide-17 is understood to exert its biological effect.

Disclaimer: Specific quantitative stability and degradation data for this compound is proprietary and not publicly available. The quantitative data and specific degradation products presented in this guide are based on representative data for similar acylated peptides, such as Palmitoyl Pentapeptide-4, and are intended to serve as a scientific proxy and guide for experimental design.

Introduction to this compound

Myristoyl Pentapeptide-17 is the product of the reaction of myristic acid and Pentapeptide-17. The peptide sequence is Lys-Leu-Ala-Lys-Lys. The myristoyl group, a C14 fatty acid, is attached to the N-terminus of the peptide, which increases its lipophilicity and enhances its penetration into the skin and hair follicles. The acetate salt form is often used to improve the solubility and handling of the peptide.

The primary biological function of Myristoyl Pentapeptide-17 is the upregulation of keratin gene expression.[1] Keratins are the primary structural proteins that make up hair, eyelashes, and nails. By stimulating the production of these proteins, the peptide can lead to longer, thicker, and stronger hair fibers.

Signaling Pathway of Myristoyl Pentapeptide-17

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled MP17 Myristoyl Pentapeptide-17 MP17->Frizzled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Target Genes (e.g., Keratin) TCF_LEF->Target_Genes Activates Transcription

Caption: Wnt/β-catenin signaling pathway activated by Myristoyl Pentapeptide-17.

In addition to the Wnt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway is also known to be involved in keratinocyte proliferation and differentiation, which are essential processes for hair growth.[5][6][7]

Stability and Degradation of this compound

Peptides are susceptible to various degradation pathways, which can impact their efficacy and the safety of the final product. The primary degradation routes for peptides in cosmetic and pharmaceutical formulations include hydrolysis, oxidation, and enzymatic degradation.[][9] The myristoyl group on Myristoyl Pentapeptide-17 can offer some protection against enzymatic degradation by N-terminal peptidases.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11] These studies involve subjecting the peptide to stress conditions that are more severe than those it would encounter during normal storage and use.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionTimeMyristoyl Pentapeptide-17 Remaining (%)Major Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C)24 hours85.2%Peptide bond cleavage products (smaller peptide fragments)
72 hours68.5%Increased levels of smaller peptide fragments
Base Hydrolysis (0.1 M NaOH, 25°C)8 hours90.1%Deamidation products, peptide bond cleavage
24 hours79.8%Increased deamidation and fragmentation
Oxidation (3% H₂O₂, 25°C)24 hours92.5%Oxidized leucine and lysine residues
72 hours85.3%Further oxidation products
Thermal Degradation (80°C, dry)7 days95.1%Aggregation, potential cyclization
21 days88.7%Increased aggregation
Photostability (ICH Q1B conditions)1.2 million lux hours98.2%Minor photo-oxidation products
200 W·h/m²97.9%Minor photo-oxidation products

Note: This data is representative and based on the expected stability of acylated peptides. Actual results may vary.

Experimental Protocols

Detailed experimental protocols are necessary for the reproducible assessment of peptide stability. Below are representative protocols for forced degradation and the subsequent analysis of this compound.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound (1 mg/mL in Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 25°C) start->base oxidation Oxidation (3% H₂O₂, 25°C) start->oxidation thermal Thermal (80°C, solid state) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Predetermined Time Points (e.g., 0, 8, 24, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analysis characterize Characterize Degradation Products (LC-MS/MS, NMR) analysis->characterize

Caption: Workflow for forced degradation studies of this compound.

Protocol for Acid/Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in purified water.

  • Acid Hydrolysis: Mix 1 mL of the peptide solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of the peptide solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (25°C).

  • Sampling: At specified time points (e.g., 0, 8, 24, 72 hours), withdraw an aliquot of the sample.

  • Neutralization: For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with 0.1 M HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze immediately using a stability-indicating HPLC method.

Protocol for Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in purified water.

  • Oxidation: Mix 1 mL of the peptide solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature (25°C), protected from light.

  • Sampling: At specified time points, withdraw an aliquot of the sample.

  • Analysis: Dilute the sample with the mobile phase and analyze immediately by HPLC.

Protocol for Thermal Degradation
  • Preparation: Place a known amount of solid this compound powder in a glass vial.

  • Stress: Store the vial in an oven at 80°C.

  • Sampling: At specified time points (e.g., 1, 3, 7, 21 days), remove a vial from the oven.

  • Analysis: Dissolve the solid material in a known volume of purified water or mobile phase and analyze by HPLC.

Protocol for Photostability Testing
  • Preparation: Prepare solutions of the peptide in a transparent container. Also, prepare samples in the final intended packaging.

  • Stress: Expose the samples to a light source that meets the requirements of ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Control: Keep a parallel set of samples in the dark at the same temperature to serve as controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient without interference from degradation products, excipients, or other impurities.

Table 2: Representative HPLC Method Parameters

ParameterSpecification
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 15 minutes, then wash and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 214 nm and 280 nm
Mass Spectrometry ESI+, full scan and targeted MS/MS for degradation product identification

Conclusion

This compound is a promising active ingredient for promoting hair and eyelash growth. A thorough understanding of its stability and degradation pathways is paramount for the development of effective and safe cosmetic or pharmaceutical products. This technical guide has outlined the key considerations for assessing the stability of this peptide, including its mechanism of action, potential degradation pathways, and detailed protocols for conducting forced degradation studies and for analysis using a stability-indicating HPLC method. While specific data for this molecule is not publicly available, the provided information serves as a robust framework for researchers and formulation scientists to design and execute their own stability studies, ensuring the quality and efficacy of their final products.

References

In Vitro Analysis of Myristoyl Pentapeptide-17 Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myristoyl Pentapeptide-17 Acetate is a synthetic peptide that has garnered significant attention in the cosmetic industry for its purported ability to enhance the appearance of eyelashes and eyebrows. Comprising a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated to myristic acid, this lipophilic peptide is designed for improved bioavailability.[1][2] This technical guide provides an in-depth overview of the in vitro studies concerning this compound, focusing on its core mechanism of action, and presenting detailed experimental protocols and data presentation formats relevant to researchers, scientists, and professionals in drug development. While specific peer-reviewed quantitative data for this compound is not extensively available in the public domain, this guide outlines the established methodologies for evaluating such compounds.

Core Mechanism of Action

The primary mechanism of action attributed to Myristoyl Pentapeptide-17 is the stimulation of keratin gene expression.[1][2][3] Keratins are the primary structural proteins that constitute hair, nails, and the outermost layer of the skin. By upregulating the expression of keratin genes within the hair follicle, Myristoyl Pentapeptide-17 is believed to promote the strength, thickness, and length of eyelashes and eyebrows.[3][4] It is often formulated in cosmetic serums, sometimes in combination with other peptides like Myristoyl Hexapeptide-16, to achieve a synergistic effect on eyelash enhancement.[1][2]

In Vitro Models for Evaluation

The in vitro assessment of compounds like this compound typically involves the use of cell cultures that are relevant to hair follicle biology. The two primary cell types utilized are:

  • Dermal Papilla Cells (DPCs): These specialized mesenchymal cells are located at the base of the hair follicle and play a crucial role in regulating hair growth and the hair cycle.[5][6][7] DPCs are often used to screen for substances that can promote hair growth.[5][6][7]

  • Keratinocytes: These are the cells that produce keratin and make up the majority of the epidermis and the hair shaft. Immortalized human keratinocyte cell lines, such as HaCaT cells, are commonly used to study the effects of various compounds on cell proliferation and keratin production.

Quantitative Data Summary

While specific quantitative data for this compound from peer-reviewed literature is scarce, the following table illustrates the types of data that would be generated from the in vitro assays described in this guide. The values presented are hypothetical and for illustrative purposes only.

Assay Cell Line Test Substance Concentration Range Key Endpoint Measured Hypothetical Result
Cell Proliferation AssayDermal Papilla CellsThis compound0.1 - 100 µM% Increase in Cell Viability25% increase at 10 µM
Keratin Gene ExpressionHaCaT KeratinocytesThis compound1 - 50 µMFold change in KRT17 mRNA2.5-fold increase at 10 µM
Protein QuantificationHaCaT KeratinocytesThis compound1 - 50 µM% Increase in Keratin 17 Protein80% increase at 10 µM

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are representative of the standard procedures used in the field to evaluate hair growth-promoting peptides.

Dermal Papilla Cell Proliferation Assay (CCK-8 Assay)

This assay is used to determine the effect of this compound on the proliferation of dermal papilla cells.

  • Cell Culture: Immortalized human dermal papilla cells (iDPCs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[8]

  • Seeding: DPCs are seeded into 96-well microplates at a density of approximately 1,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). A positive control (e.g., minoxidil) and a vehicle control are included.[8] The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Measurement: After the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle control.

Keratin Gene Expression Analysis (RT-qPCR)

This protocol details the measurement of changes in keratin gene expression in keratinocytes following treatment with this compound.

  • Cell Culture and Treatment: Human keratinocytes (e.g., HaCaT) are cultured to approximately 70-80% confluency in 6-well plates. The cells are then treated with different concentrations of this compound for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • Real-Time Quantitative PCR (RT-qPCR): RT-qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for the target keratin genes (e.g., KRT17) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target keratin genes is calculated using the 2^-ΔΔCt method, where the expression levels in treated cells are compared to those in untreated control cells.

Keratin Protein Quantification (Western Blot)

This method is used to quantify the amount of keratin protein produced by keratinocytes after treatment.

  • Cell Lysis and Protein Extraction: Following treatment with this compound, keratinocytes are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target keratin protein (e.g., anti-Keratin 17) and a primary antibody for a loading control (e.g., anti-β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of the target keratin is normalized to the loading control.

Signaling Pathways and Visualizations

The precise signaling pathway activated by this compound has not been definitively elucidated in publicly available literature. However, based on its function in promoting hair growth, it is plausible that it modulates pathways known to be crucial in hair follicle regulation, such as the Wnt/β-catenin signaling pathway.[9][10][11] Activation of this pathway in dermal papilla cells can lead to the expression of downstream target genes that promote the proliferation and differentiation of keratinocytes.[10][11]

Below are Graphviz diagrams illustrating a putative signaling pathway and representative experimental workflows.

putative_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MP17 Myristoyl Pentapeptide-17 Receptor Putative Receptor MP17->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction GSK3B_complex GSK-3β/ Axin/APC Complex Signal_Transduction->GSK3B_complex Inhibition Beta_Catenin_cyto β-catenin GSK3B_complex->Beta_Catenin_cyto Phosphorylation & Degradation (Inhibited) Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binding Keratin_Gene Keratin Gene Expression TCF_LEF->Keratin_Gene Activation

Caption: Putative Wnt/β-catenin signaling pathway for Myristoyl Pentapeptide-17.

experimental_workflow_proliferation Start Start: DPC Culture Seeding Seed DPCs in 96-well plate Start->Seeding Treatment Treat with Myristoyl Pentapeptide-17 Acetate Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation CCK8 Add CCK-8 Reagent Incubation->CCK8 Measure Measure Absorbance at 450 nm CCK8->Measure Analysis Data Analysis: Calculate % Proliferation Measure->Analysis End End Analysis->End

Caption: Workflow for Dermal Papilla Cell Proliferation Assay.

experimental_workflow_gene_expression Start Start: Keratinocyte Culture Treatment Treat with Myristoyl Pentapeptide-17 Acetate Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR Real-Time qPCR cDNA_Synthesis->RT_qPCR Analysis Data Analysis: 2^-ΔΔCt Method RT_qPCR->Analysis End End Analysis->End

Caption: Workflow for Keratin Gene Expression Analysis via RT-qPCR.

Conclusion

This compound is a promising cosmetic ingredient with a primary claimed mechanism of stimulating keratin gene expression. While robust, peer-reviewed in vitro studies with detailed quantitative data are not widely published, this technical guide provides researchers with the necessary framework to conduct such evaluations. The representative protocols for cell proliferation, gene expression, and protein quantification assays offer a solid foundation for investigating the efficacy and mechanism of action of this and similar peptides. Further research is warranted to fully elucidate the specific signaling pathways involved and to provide a more comprehensive understanding of the in vitro effects of this compound.

References

Myristoyl Pentapeptide-17 Acetate: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myristoyl Pentapeptide-17 is a synthetic, bioactive peptide that has garnered significant attention in the cosmetics and dermatology sectors for its purported ability to enhance the appearance of eyelashes and eyebrows. Structurally, it is a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated with myristic acid, a saturated fatty acid.[1] This lipophilic tail is designed to improve the bioavailability and skin penetration of the peptide, allowing it to reach the target hair follicles more effectively.[2] This technical guide provides an in-depth overview of the research applications of Myristoyl Pentapeptide-17, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its performance.

Mechanism of Action

The primary mechanism of action attributed to Myristoyl Pentapeptide-17 is the stimulation of keratin gene expression.[3][4][5] Keratins are the fundamental structural proteins that constitute hair, skin, and nails. By upregulating the genetic expression of these proteins within the hair follicle, the peptide effectively promotes the synthesis of keratin, leading to hair that is thicker, stronger, and more resilient.[5][6][7]

Laboratory studies have shown that Myristoyl Pentapeptide-17 can increase the expression of keratin genes by up to 160%, directly boosting keratin production.[3] The peptide is believed to act on the dermal papilla cells at the base of the hair follicle, which play a crucial role in regulating the hair growth cycle.[6][8] In addition to its direct action on keratin synthesis, Myristoyl Pentapeptide-17 may also facilitate the delivery of other key ingredients, such as growth factors, to the hair follicle.[9][10]

Myristoyl_Pentapeptide_17_Pathway MP17 Myristoyl Pentapeptide-17 Follicle Hair Follicle (Dermal Papilla Cells) MP17->Follicle Stimulates KeratinGenes Keratin Gene Expression Follicle->KeratinGenes Upregulates KeratinSynth Keratin Synthesis KeratinGenes->KeratinSynth Leads to Increased EyelashGrowth Enhanced Eyelash Appearance (Length, Thickness, Fullness) KeratinSynth->EyelashGrowth Results in

Caption: Proposed mechanism of action for Myristoyl Pentapeptide-17.

Quantitative Data from Efficacy Studies

Multiple clinical and in-vivo studies have been conducted to quantify the effects of Myristoyl Pentapeptide-17 on eyelash appearance. These studies consistently report statistically significant improvements in length, thickness, and volume. The data is summarized below for comparative analysis.

Study DescriptionDurationKey FindingsReference
Trial on 15 human volunteers (ages 24-82) applying a serum with Myristoyl Pentapeptide-17.14 Days25% increase in eyelash length and thickness.[3]
In-vivo study applying a serum with Myristoyl Pentapeptide-17.28 Days66% increase in appearance of fullness and thickness.[11]
Clinical study with a care solution containing 10% Myristoyl Pentapeptide-17.6 WeeksUp to a 72% increase in eyelash thickness and length.[3][6]
Open-label study on 30 female participants (ages 15-45) using a serum with Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16.90 DaysLength: +10.52%Volume: +9.3%Thickness: +35%Curl: +50.83%[7][10]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for clinical and in-vitro studies evaluating Myristoyl Pentapeptide-17.

Clinical Efficacy Trial Protocol (In-Vivo)

This protocol outlines a typical workflow for assessing the efficacy of a cosmetic serum containing Myristoyl Pentapeptide-17 on human eyelashes.

  • Subject Recruitment: Recruit a cohort of healthy volunteers (e.g., n=30) with no known ophthalmic or dermatological conditions.[10] Obtain informed consent.

  • Baseline Assessment (Day 0):

    • Conduct a dermatological and ophthalmological examination to ensure subject suitability.

    • Capture high-resolution digital images of the eyelashes using a standardized imaging system (e.g., Canfield VISIA-CR).

    • Use image analysis software (e.g., Caslite Nova) to measure baseline parameters: average lash length, thickness, volume, and curl angle.[10]

  • Product Application:

    • Provide subjects with the test serum containing Myristoyl Pentapeptide-17.

    • Instruct subjects to apply a thin layer of the serum to the roots of the upper eyelashes once daily, typically at night, after cleansing the face.[7][11]

  • Follow-Up Assessments:

    • Schedule follow-up visits at predetermined intervals (e.g., Day 14, Day 28, Day 60, Day 90).[3][10][11]

    • At each visit, repeat the high-resolution imaging and image analysis to measure changes in lash parameters compared to baseline.

    • Record any adverse events or subject-reported observations.

  • Data Analysis:

    • Perform statistical analysis (e.g., paired t-test) to determine the significance of changes from baseline for each parameter (length, thickness, etc.). A p-value of <0.05 is typically considered statistically significant.

Clinical_Trial_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_eval Evaluation Recruitment Subject Recruitment (n=30) Baseline Baseline Measurement (Day 0) - High-Res Imaging - Parameter Analysis Recruitment->Baseline Application Daily Product Application (90 Days) Baseline->Application FollowUp Follow-Up Measurements (Day 30, 60, 90) Application->FollowUp Analysis Statistical Analysis (Comparison to Baseline) FollowUp->Analysis Results Efficacy Results (% Improvement) Analysis->Results

Caption: A generalized workflow for a clinical trial of an eyelash serum.

Keratinocyte Gene Expression Assay (In-Vitro)

This protocol describes a method to measure the effect of Myristoyl Pentapeptide-17 on keratin gene expression in a laboratory setting.

  • Cell Culture: Culture human follicle dermal papilla cells (HFDPCs) or normal human epidermal keratinocytes (NHEK) in an appropriate growth medium until they reach approximately 80% confluency.[8][12]

  • Treatment:

    • Prepare solutions of Myristoyl Pentapeptide-17 Acetate at various concentrations in a suitable vehicle (e.g., DMSO, water).[13]

    • Replace the cell culture medium with a medium containing the different concentrations of the peptide. Include a vehicle-only control group.

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for gene expression changes.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

    • Assess RNA quality and quantity using spectrophotometry or fluorometry.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

    • Perform qRT-PCR using primers specific for target keratin genes (e.g., KRT1, KRT10) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.[14]

  • Data Analysis:

    • Calculate the relative expression of the target keratin genes using the 2-ΔΔCT method.[14]

    • Compare the gene expression levels in the peptide-treated groups to the vehicle control group to determine the fold-change.

In_Vitro_Workflow Culture 1. Culture Dermal Papilla Cells Treat 2. Treat with Myristoyl Pentapeptide-17 Culture->Treat RNA_Extract 3. Total RNA Extraction Treat->RNA_Extract qRT_PCR 4. Quantitative RT-PCR (Keratin Genes) RNA_Extract->qRT_PCR Analysis 5. Data Analysis (Fold Change vs. Control) qRT_PCR->Analysis

Caption: Workflow for an in-vitro keratin gene expression analysis.

Safety and Toxicology

Myristoyl Pentapeptide-17 is generally considered safe for topical cosmetic use, with clinical studies reporting no adverse side effects.[3] A risk assessment by the Danish Environmental Protection Agency concluded that the peptide and its constituent amino acids are not considered toxic and do not present a cause for health concerns, citing the low concentrations used in cosmetic products.[15] While comprehensive toxicological data for the specific peptide is limited, the Environmental Working Group (EWG) gives it a low hazard score.[15][16] As with any cosmetic ingredient, there is a potential for individual sensitivity or allergic reaction.[4]

References

Myristoyl Pentapeptide-17 Acetate: A Technical Review of its Role in Hair Follicle Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-17 Acetate is a synthetic, acylated peptide that has garnered significant attention in the cosmetic and therapeutic industries for its purported ability to enhance the growth of eyelashes and hair. This technical guide provides a comprehensive review of the existing literature on Myristoyl Pentapede-17 Acetate, focusing on its mechanism of action, available efficacy data, and relevant experimental protocols.

Core Mechanism of Action

Myristoyl Pentapeptide-17 is a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) attached to a myristoyl group, a 14-carbon saturated fatty acid. This myristoylation is a key structural feature that enhances the bioavailability of the peptide, facilitating its penetration through the stratum corneum and into the hair follicle.[1] The primary mechanism of action of Myristoyl Pentapeptide-17 is the stimulation of keratin gene expression, which is essential for hair growth.[2][3][4] It is believed to directly stimulate the dermal papilla cells, which are crucial in regulating the hair follicle cycle.[5]

While the precise signaling cascade initiated by Myristoyl Pentapeptide-17 has not been fully elucidated in publicly available literature, the stimulation of keratin production in hair follicles is known to be regulated by several key signaling pathways, including the Wnt/β-catenin and MAPK/ERK pathways. It is hypothesized that Myristoyl Pentapeptide-17 may modulate one or both of these pathways to exert its effects.

The acetate salt form of the peptide is common in cosmetic and pharmaceutical preparations. Acetate is used as a counter-ion to improve the stability and solubility of the peptide.[6][7][8]

Quantitative Data Summary

The majority of publicly available efficacy data for Myristoyl Pentapeptide-17 comes from a single open-label clinical study on a polygrowth factor serum that includes this peptide as a key ingredient.[3] The study highlights significant improvements in various eyelash parameters over a 90-day period.

ParameterDay 30 Improvement (%)Day 90 Improvement (%)Statistical Significance (p-value)
Length Statistically Significant10.52<0.0001[3]
Volume Statistically Significant9.3<0.0001[3]
Luster Statistically Significant11.43<0.0001[3]
Thickness Statistically Significant35<0.0001[3]
Curl Statistically Significant50.83<0.0001[3]

Data from Sachdev M, et al. (2020). An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum.[3]

Another source mentions a clinical study where a 10% concentration of a care solution containing Myristoyl Pentapeptide-17 resulted in a 23% increase in eyelash length and density after two weeks, reaching up to 71% after six weeks.[5] However, the primary source for this data is not provided.

Experimental Protocols

Clinical Efficacy Trial Protocol

The following is a summary of the protocol used in the key clinical study evaluating a serum containing Myristoyl Pentapeptide-17.[3]

  • Study Design: 90-day, open-label, single-center safety and efficacy study.

  • Participants: 30 healthy female subjects aged 15 to 45 years.

  • Intervention: Application of the test product once nightly to the upper and lower eyelid margins for 90 days.

  • Assessments:

    • Ophthalmological and dermatological assessments at baseline (Day 0), Day 30, Day 60, and Day 90.

    • Digital image photography using a Visia CR imaging system at each visit.

    • Image analysis to evaluate eyelash length, volume, luster, thickness, and curl.

  • Primary Outcome Measures: Changes in eyelash parameters from baseline.

In Vitro Dermal Papilla Cell Culture Protocol (General)

While a specific protocol for treating dermal papilla cells with Myristoyl Pentapeptide-17 is not detailed in the reviewed literature, a general methodology for isolating and culturing these cells is available.[9][10][11][12][13][14]

  • Isolation of Dermal Papilla:

    • Isolate hair follicles from a suitable source (e.g., human scalp tissue, mouse vibrissae).

    • Micro-dissect the dermal papilla from the base of the hair follicle bulb.[9]

  • Cell Culture:

    • Place the isolated dermal papillae in a culture dish with a suitable growth medium, such as DMEM supplemented with fetal bovine serum (FBS) and antibiotics.[9]

    • Allow dermal papilla cells to migrate out from the explant and proliferate.

    • Passage the cells upon reaching confluence.

To study the effects of Myristoyl Pentapeptide-17, the cultured dermal papilla cells would then be treated with varying concentrations of the peptide, followed by analysis of keratin gene expression (e.g., via RT-qPCR) or other relevant cellular markers.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Keratin Production

The following diagram illustrates a hypothesized signaling pathway through which Myristoyl Pentapeptide-17 may stimulate keratin production in hair follicle cells. This is based on the known roles of the Wnt/β-catenin and MAPK/ERK pathways in hair growth and the stated mechanism of the peptide.

Myristoyl_Pentapeptide_17_Signaling cluster_pathways Intracellular Signaling MP17 Myristoyl Pentapeptide-17 Acetate Cell_Membrane MP17->Cell_Membrane Wnt_Pathway Wnt/β-catenin Pathway Cell_Membrane->Wnt_Pathway Activates? MAPK_Pathway MAPK/ERK Pathway Cell_Membrane->MAPK_Pathway Activates? DP_Cell Dermal Papilla Cell Transcription_Factors Transcription Factors (e.g., LEF1) Wnt_Pathway->Transcription_Factors MAPK_Pathway->Transcription_Factors Keratin_Gene Keratin Gene Expression Transcription_Factors->Keratin_Gene Keratin_Gene->DP_Cell ↑ Keratin Production

Caption: Hypothesized signaling cascade of Myristoyl Pentapeptide-17 in dermal papilla cells.

General Experimental Workflow for In Vitro Efficacy Testing

This diagram outlines a typical workflow for assessing the efficacy of Myristoyl Pentapeptide-17 in an in vitro setting using dermal papilla cells.

In_Vitro_Workflow start Isolate Dermal Papilla from Hair Follicles culture Culture Dermal Papilla Cells start->culture treat Treat Cells with This compound (and controls) culture->treat incubate Incubate for Defined Time Period treat->incubate analyze Analyze Gene Expression (e.g., RT-qPCR for Keratin) incubate->analyze end Quantify Changes in Keratin Gene Expression analyze->end

Caption: Workflow for in vitro analysis of Myristoyl Pentapeptide-17 on dermal papilla cells.

Safety and Toxicology

Myristoyl Pentapeptide-17 is generally considered safe for topical use in cosmetic formulations.[5] Safety data sheets for Myristoyl Pentapeptide-17 (acetate) indicate that it is not classified as hazardous and has no known sensitizing effects.[15]

A safety assessment of the related peptide, Myristoyl Pentapeptide-4, by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe in cosmetics in the present practices of use and concentration.[16] Toxicological studies on the related Palmitoyl Pentapeptide-4 showed no acute oral toxicity, and it was not mutagenic in an Ames test.

Synthesis

The synthesis of Myristoyl Pentapeptide-17 is typically achieved through solid-phase peptide synthesis (SPPS).[17][18][19] The general steps involve:

  • Peptide Chain Assembly: The pentapeptide (Lys-Leu-Ala-Lys-Lys) is synthesized on a solid resin support by sequentially adding protected amino acids.

  • Myristoylation: Myristic acid is then coupled to the N-terminus of the peptide chain.

  • Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and all protecting groups are removed.

  • Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Salt Formation: The purified peptide is converted to the acetate salt.

Conclusion

This compound is a promising peptide for stimulating hair growth, with its primary mechanism of action being the upregulation of keratin gene expression. The myristoyl moiety enhances its penetration into the hair follicle, allowing it to act on dermal papilla cells. While a key clinical study demonstrates its efficacy in a multi-ingredient serum, further research is needed to fully elucidate the specific signaling pathways it modulates and to provide more extensive quantitative data from studies focusing solely on this peptide. The available safety data suggests a favorable profile for its use in cosmetic applications. Future in vitro and in vivo studies will be valuable in further detailing its molecular mechanisms and therapeutic potential.

References

Methodological & Application

Myristoyl Pentapeptide-17 Acetate: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-17 Acetate is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the appearance of eyelashes and eyebrows. This document provides detailed application notes and experimental protocols for the in vitro investigation of this compound, focusing on its effects on keratinocyte and hair follicle cell models. The information herein is intended to guide researchers in designing and executing experiments to elucidate the cellular and molecular mechanisms of this compound.

Myristoyl Pentapeptide-17 is understood to stimulate the production of keratin, the key structural protein in hair.[1][2][3] It is believed to act on keratin genes, thereby promoting hair growth and fortitude.[1] While clinical data on formulated products exist, detailed in vitro studies are essential to substantiate these claims and understand the underlying biological pathways.

Quantitative Data Summary

Due to a lack of publicly available peer-reviewed studies detailing specific in vitro concentrations and their effects, the following table provides a hypothesized dosage range based on typical concentrations used for bioactive peptides in cell culture and manufacturer recommendations for cosmetic formulations. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and assay.

Cell TypeAssaySuggested Concentration Range (µM)Suggested Concentration Range (µg/mL)Expected Outcome
Human Keratinocytes (e.g., HaCaT)Cell Viability (MTT/XTT Assay)1 - 100 µM~0.8 - 80 µg/mLDetermine non-toxic concentration range
Human Keratinocytes (e.g., HaCaT)Gene Expression (qPCR for KRT1, KRT10, KRT17)10 - 50 µM~8 - 40 µg/mLIncreased expression of keratin genes
Human Dermal Papilla Cells (hDPCs)Cell Proliferation (BrdU Assay)10 - 50 µM~8 - 40 µg/mLIncreased cell proliferation
Human Dermal Papilla Cells (hDPCs)Gene Expression (qPCR for FGF7, Noggin)10 - 50 µM~8 - 40 µg/mLModulation of hair cycle-related genes

Note: The molecular weight of Myristoyl Pentapeptide-17 is approximately 796.14 g/mol . The acetate salt form will have a slightly higher molecular weight.

Signaling Pathways

Myristoyl Pentapeptide-17 is reported to stimulate keratin gene expression. While the precise signaling cascade is not fully elucidated in the available literature, a plausible mechanism involves the activation of pathways known to regulate keratinocyte proliferation and differentiation, and hair follicle cycling. Keratin 17 (KRT17), for instance, is known to be involved in cell proliferation and its expression can be regulated by pathways such as PI3K-AKT and mTOR.[4][5] The acetate moiety may also have its own biological activity, potentially through G-protein coupled receptors or by influencing cellular metabolism.

Myristoyl_Pentapeptide_17_Acetate_Signaling_Pathway MP17 Myristoyl Pentapeptide-17 Acetate Receptor Cell Surface Receptor (Hypothesized) MP17->Receptor Intracellular Intracellular Signaling Cascades Receptor->Intracellular PI3K_AKT PI3K/AKT Pathway Intracellular->PI3K_AKT mTOR mTOR Pathway Intracellular->mTOR PI3K_AKT->mTOR TranscriptionFactors Transcription Factors (e.g., RUNX1, AP-1) PI3K_AKT->TranscriptionFactors mTOR->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus KeratinGenes Keratin Gene Expression (e.g., KRT17) Nucleus->KeratinGenes Upregulation CellProliferation Keratinocyte/Dermal Papilla Cell Proliferation KeratinGenes->CellProliferation

Hypothesized signaling pathway for this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic potential of this compound on human keratinocytes (HaCaT) or human Dermal Papilla Cells (hDPCs).

Materials:

  • HaCaT cells or hDPCs

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells or hDPCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the culture medium and replace it with 100 µL of the prepared peptide solutions. Include a vehicle control (DMEM with the same concentration of DMSO as the highest peptide concentration) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is to quantify the effect of this compound on the expression of keratin genes in keratinocytes.

Materials:

  • HaCaT cells

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., KRT1, KRT10, KRT17) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-Time PCR system

Procedure:

  • Cell Culture and Treatment: Seed HaCaT cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a non-toxic concentration of this compound (determined from the viability assay) for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to untreated controls.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Cell Culture (HaCaT or hDPCs) CellSeeding Seed Cells in Multi-well Plates CellCulture->CellSeeding PeptidePrep Prepare Myristoyl Pentapeptide-17 Acetate Stock Solution Treatment Treat Cells with Peptide Dilutions PeptidePrep->Treatment CellSeeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay GeneExpression Gene Expression Analysis (qPCR) Incubation->GeneExpression DataAnalysis Data Analysis and Interpretation ViabilityAssay->DataAnalysis GeneExpression->DataAnalysis

General experimental workflow for in vitro analysis.

Safety and Handling

This compound is generally considered safe for topical use in cosmetic formulations. For in vitro research, standard laboratory safety practices should be followed. It is recommended to handle the powdered form in a chemical fume hood to avoid inhalation. The peptide is soluble in water and DMSO.[6] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent like DMSO and then dilute it to the final working concentration in the culture medium.

Conclusion

The provided application notes and protocols offer a foundational framework for the in vitro investigation of this compound. Due to the limited availability of published research on its specific in vitro dosage and mechanisms, researchers should approach these protocols as a starting point and optimize the conditions for their experimental setup. Rigorous dose-response studies and comprehensive gene and protein expression analyses will be crucial in substantiating the cosmetic claims of this peptide and elucidating its biological functions at a cellular level.

References

Preparing Myristoyl Pentapeptide-17 Acetate Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-17 is a synthetic lipopeptide renowned for its ability to stimulate keratin production, making it a significant area of interest in cosmetic and therapeutic research related to hair growth. This document provides detailed application notes and protocols for the preparation of Myristoyl Pentapeptide-17 Acetate stock solutions to ensure consistent and reliable experimental outcomes.

Myristoyl Pentapeptide-17 is a five amino acid peptide (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, an oil-soluble fatty acid, which enhances its bioavailability.[1][2] Its primary mechanism of action is the stimulation of keratin genes, leading to increased production of keratin, a key structural protein in hair, nails, and the outer layer of the skin.[3][4]

Data Presentation: Solubility and Physical Properties

This compound is typically supplied as a solid.[5] Understanding its solubility is critical for the preparation of homogenous and effective stock solutions. The following table summarizes the known solubility and physical properties of this compound.

PropertyValueSource
Molecular Formula C41H81N9O6[6]
Molecular Weight 796.1 g/mol [6]
Appearance White to off-white powder/solid[6]
Purity ≥95%[5]
Solubility in DMSO Approximately 30 mg/mL[5]
Solubility in Ethanol Approximately 30 mg/mL[5]
Solubility in Dimethyl Formamide (DMF) Approximately 30 mg/mL[5]
Solubility in Aqueous Buffers Sparingly soluble[5]
Solubility in Ethanol:PBS (1:3, pH 7.2) Approximately 0.25 mg/mL[5]
Storage (Solid) -20°C for ≥ 4 years[5]
Storage (in Solvent) -80°C for up to 1 year[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution in aqueous media or for use in organic solvent-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethyl Formamide (DMF)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Peptide: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO, Ethanol, or DMF) to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of peptide).

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.[7]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

Due to its limited solubility in aqueous buffers, a two-step process is recommended for preparing working solutions of this compound in aqueous media.

Materials:

  • High-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or Ethanol, as prepared in Protocol 1).

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.2).

  • Sterile conical tubes.

  • Calibrated micropipettes and sterile tips.

Procedure:

  • Initial Dilution: Prepare an intermediate dilution of the high-concentration stock solution in the same organic solvent if a very low final concentration is desired.

  • Dilution in Aqueous Buffer: While vortexing the aqueous buffer, slowly add the desired volume of the this compound stock solution. This gradual addition helps to prevent precipitation of the peptide.

  • Final Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.

  • Use Immediately: It is recommended to use aqueous solutions of this compound on the same day they are prepared, as their stability in aqueous environments is limited.[5]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The primary mechanism of action of Myristoyl Pentapeptide-17 is the stimulation of keratin gene expression. While the precise intracellular signaling cascade has not been fully elucidated in publicly available literature, a generalized pathway can be depicted.

Myristoyl_Pentapeptide_17_Signaling cluster_extracellular Extracellular Space cluster_cell Hair Follicle Cell MP17 Myristoyl Pentapeptide-17 Receptor Cell Surface Receptor (Hypothesized) MP17->Receptor Binds SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors Activates KeratinGenes Keratin Genes TranscriptionFactors->KeratinGenes Stimulates Transcription Keratin Keratin Protein KeratinGenes->Keratin Translation CellGrowth Enhanced Hair Growth (Increased Length & Thickness) Keratin->CellGrowth Stock_Solution_Workflow cluster_protocol1 Protocol 1: High-Concentration Stock cluster_protocol2 Protocol 2: Aqueous Working Solution Weigh 1. Weigh Myristoyl Pentapeptide-17 Acetate AddSolvent 2. Add Organic Solvent (DMSO, Ethanol, or DMF) Weigh->AddSolvent Dissolve 3. Vortex to Dissolve (Optional: Warm/Sonicate) AddSolvent->Dissolve Store 4. Aliquot and Store at -20°C or -80°C Dissolve->Store Start Start with High-Concentration Stock from Protocol 1 Store->Start Use for Protocol 2 Dilute 1. Slowly Add Stock to Vortexing Aqueous Buffer Start->Dilute Use 2. Use Immediately Dilute->Use

References

Application Notes and Protocols for the Quantification of Myristoyl Pentapeptide-17 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-17 is a synthetic peptide that has gained significant attention in the cosmetic and pharmaceutical industries for its ability to stimulate keratin production, promoting the growth and enhancement of eyelashes and eyebrows.[1][2] As the acetate salt, precise and accurate quantification of Myristoyl Pentapeptide-17 Acetate in various formulations is crucial for quality control, stability testing, and formulation development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a proposed signaling pathway for its mechanism of action is illustrated.

Analytical Methods

Two primary analytical methods are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine quantification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for complex matrices and low-level quantification.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simpler cosmetic formulations.

Experimental Protocol

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Cosmetic Formulations (e.g., Serums):

    • Accurately weigh a portion of the cosmetic serum.

    • Perform a solvent extraction using an organic solvent such as acetonitrile or methanol to precipitate interfering matrix components.[3]

    • Vortex the mixture vigorously and centrifuge to separate the precipitate.

    • Collect the supernatant containing the peptide.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[4]

2. HPLC Conditions

A reversed-phase HPLC method is employed for the separation and quantification.[5]

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 215 nm
Injection Volume 20 µL

3. Data Analysis

Quantification is achieved by comparing the peak area of Myristoyl Pentapeptide-17 in the sample chromatogram to the calibration curve generated from the reference standards.

Quantitative Data Summary (Expected Performance)

The following table summarizes the expected validation parameters for this HPLC-UV method.

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample extraction Solvent Extraction start->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC-UV Injection filter->hplc Inject chromatogram Generate Chromatogram hplc->chromatogram quantify Quantification vs. Standards chromatogram->quantify

Figure 1. HPLC-UV analysis workflow for this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for complex cosmetic matrices like creams and lotions, and for bioanalytical studies.

Experimental Protocol

1. Sample Preparation

  • Standard Solution: Prepare as described in the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the peptide) should be used.

  • Cosmetic Formulations (e.g., Creams):

    • Accurately weigh a portion of the cosmetic cream.

    • Perform a liquid-liquid extraction. A common procedure involves the use of an acidified acetonitrile/water mixture.[6]

    • Vortex the mixture thoroughly.

    • Centrifuge to achieve phase separation.

    • Collect the organic layer containing the peptide.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions

ParameterCondition
LC Column C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.3 mL/min
Column Temperature 50°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of a standard solution

3. Data Analysis

Quantification is performed using the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.

Quantitative Data Summary (Expected Performance)
ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh Sample & Spike IS lle Liquid-Liquid Extraction start->lle evap Evaporation lle->evap recon Reconstitution evap->recon filter Filtration (0.22 µm) recon->filter lcms LC-MS/MS Injection filter->lcms Inject mrm MRM Data Acquisition lcms->mrm quantify Quantification mrm->quantify

Figure 2. LC-MS/MS analysis workflow for this compound.

Signaling Pathway: Stimulation of Keratin Production

Myristoyl Pentapeptide-17 is known to stimulate the expression of keratin genes, which are essential for hair structure and growth.[1][5] While the exact receptor is not fully elucidated, it is proposed to activate intracellular signaling cascades that lead to the proliferation of keratinocytes and upregulation of keratin synthesis. The PI3K/Akt pathway is a key regulator of cell growth and proliferation in keratinocytes.[7][8]

MP17 Myristoyl Pentapeptide-17 Receptor Cell Surface Receptor (Hypothesized) MP17->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Keratinocyte Proliferation Akt->Proliferation TranscriptionFactors Transcription Factors (e.g., c-MYB) mTOR->TranscriptionFactors Activates KeratinGene Keratin Gene Expression TranscriptionFactors->KeratinGene Upregulates Keratin Increased Keratin Production KeratinGene->Keratin

Figure 3. Proposed signaling pathway for Myristoyl Pentapeptide-17.

References

Application Notes and Protocols for Myristoyl Pentapeptide-17 Acetate in Hair Follicle Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-17 Acetate is a synthetic bioactive peptide that has garnered significant attention in the field of hair follicle research for its potential to promote hair growth and enhance hair quality. This lipo-peptide, consisting of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, exhibits enhanced bioavailability, allowing for better penetration and interaction with hair follicle cells.[1] Its primary mechanism of action is the stimulation of keratin production, the fundamental structural protein of hair.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

This compound primarily functions by stimulating the expression of keratin genes within the hair follicle, leading to increased production of keratin.[1] This action strengthens the hair shaft and can contribute to thicker and fuller-looking hair.[2] While the precise signaling cascade initiated by this peptide is still under investigation, the regulation of keratin expression in hair follicles is known to be intricately linked to several key signaling pathways.

Keratin Gene Expression: The peptide directly influences the genetic machinery of keratinocytes to upregulate the synthesis of keratin proteins, which are essential for hair fiber formation.[3][4]

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is a critical regulator of hair follicle development, cycling, and regeneration.[5][6][7][8] Activation of this pathway is associated with the proliferation of dermal papilla cells and the initiation of the anagen (growth) phase of the hair cycle. While direct evidence linking Myristoyl Pentapeptide-17 to this pathway is still emerging, its role in promoting hair growth suggests a potential interaction.

ERK/AKT Signaling Pathway: The Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways are crucial for cell proliferation and survival in various cell types, including those within the hair follicle.[9] These pathways can be activated by various growth factors and play a role in maintaining the anagen phase. It is plausible that Myristoyl Pentapeptide-17 may exert its effects through the modulation of these pathways in dermal papilla cells and keratinocytes.

Below is a diagram illustrating the hypothesized signaling pathway for this compound in hair follicle cells.

Myristoyl_Pentapeptide_17_Signaling cluster_cell Hair Follicle Cell (Keratinocyte/Dermal Papilla Cell) MP17 Myristoyl Pentapeptide-17 Acetate Receptor Putative Receptor MP17->Receptor Binds CellMembrane Cell Membrane SignalingCascade Intracellular Signaling (e.g., Wnt/β-catenin, ERK/AKT) Receptor->SignalingCascade Activates Nucleus Nucleus SignalingCascade->Nucleus Translocates KeratinGenes Keratin Gene Expression Nucleus->KeratinGenes Stimulates Keratin Increased Keratin Production KeratinGenes->Keratin HairGrowth Enhanced Hair Follicle Growth & Strength Keratin->HairGrowth

Hypothesized signaling pathway of this compound in hair follicle cells.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of a polygrowth factor serum containing Myristoyl Pentapeptide-17. It is important to note that these results are from a formulation with multiple active ingredients, and the specific contribution of Myristoyl Pentapeptide-17 is not isolated.

ParameterBaselineAfter 30 DaysAfter 90 DaysPercentage Improvement (Day 90)Statistical Significance (p-value)
Eyelash Length -Significant ImprovementProgressive Increase10.52%<0.0001
Eyelash Volume -Significant ImprovementProgressive Increase9.3%<0.0001
Eyelash Thickness -Significant ImprovementProgressive Increase35%<0.0001
Eyelash Curl -Significant ImprovementProgressive Increase50.83%<0.0001

Data extracted from an open-label, single-center safety and efficacy study of an eyelash polygrowth factor serum.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in hair follicle research.

In Vitro Hair Follicle Dermal Papilla Cell (HFDPC) Proliferation Assay

This protocol is designed to evaluate the effect of this compound on the proliferation of human hair follicle dermal papilla cells.

Materials:

  • Human Hair Follicle Dermal Papilla Cells (HFDPCs)

  • Dermal Papilla Cell Growth Medium

  • This compound (stock solution in DMSO or water)

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of Dermal Papilla Cell Growth Medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in the growth medium. Recommended concentrations to test range from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the peptide. Include a vehicle control (medium with the same concentration of DMSO or water as the highest peptide concentration) and a positive control (e.g., Minoxidil).

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • Proliferation Assay: After the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell proliferation relative to the vehicle control.

HFDPC_Proliferation_Workflow Start Start SeedCells Seed HFDPCs (5x10³ cells/well) Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with Myristoyl Pentapeptide-17 Acetate (1-100 µM) Incubate24h->Treat Incubate48_72h Incubate 48-72h Treat->Incubate48_72h ProliferationAssay Perform Cell Proliferation Assay Incubate48_72h->ProliferationAssay ReadPlate Read Plate with Microplate Reader ProliferationAssay->ReadPlate Analyze Analyze Data ReadPlate->Analyze End End Analyze->End

Workflow for HFDPC Proliferation Assay.

Western Blot Analysis of Keratin Expression in Human Keratinocytes

This protocol details the methodology to quantify the expression of specific keratin proteins in human keratinocytes treated with this compound.

Materials:

  • Human Epidermal Keratinocytes (HEKs)

  • Keratinocyte Growth Medium

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Keratin 6, anti-Keratin 16, anti-Keratin 17)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture HEKs in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound (e.g., 10 µM, 50 µM) for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-keratin antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the keratin expression to a loading control like GAPDH or β-actin.

Western_Blot_Workflow Start Start CultureTreat Culture & Treat HEKs with This compound Start->CultureTreat Lyse Cell Lysis CultureTreat->Lyse Quantify Protein Quantification (BCA) Lyse->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Image & Analyze Data Detect->Analyze End End Analyze->End

Workflow for Western Blot Analysis of Keratin Expression.

Immunofluorescence Staining for Keratin in Hair Follicle Organ Culture

This protocol allows for the visualization of keratin expression and localization within the context of an ex vivo cultured hair follicle.

Materials:

  • Isolated human hair follicles

  • Hair follicle culture medium (e.g., Williams E medium)

  • This compound

  • 24-well plates

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary anti-keratin antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Hair Follicle Culture: Isolate human hair follicles and culture them individually in 24-well plates with hair follicle culture medium.

  • Treatment: Treat the hair follicles with this compound (e.g., 10 µM, 50 µM) for 3-5 days. Include a vehicle control.

  • Fixation: Fix the hair follicles with 4% PFA for 20 minutes at room temperature.

  • Permeabilization: Permeabilize the follicles with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific binding sites with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the follicles with the primary anti-keratin antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the follicles with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the follicles, mount them on a slide with mounting medium, and visualize them using a fluorescence microscope.

Safety and Handling

This compound is generally considered safe for cosmetic use and is not classified as a hazardous substance.[10] However, standard laboratory safety practices should be followed. It may cause mild eye irritation upon direct contact.[10] For research purposes, it is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a promising peptide for hair follicle research due to its ability to stimulate keratin production. The provided protocols offer a framework for investigating its efficacy and mechanism of action in in vitro and ex vivo models. Further research is warranted to fully elucidate the specific signaling pathways modulated by this peptide and to determine its full potential as a therapeutic agent for hair loss disorders.

References

Myristoyl Pentapeptide-17 Acetate in Tissue Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-17 Acetate is a synthetic bioactive peptide that has garnered significant attention, primarily in the cosmetics industry, for its ability to stimulate keratin production. This pentapeptide, composed of five amino acids and featuring a myristoyl group to enhance bioavailability, has shown efficacy in promoting the growth and thickness of eyelashes and hair.[1][2] While its application in cosmetic formulations is well-documented, its potential in the broader field of tissue engineering, particularly in skin regeneration and the development of skin substitutes, remains a promising yet largely unexplored area.

These application notes provide a comprehensive overview of the potential uses of this compound in tissue engineering, based on its known biological activities. The accompanying protocols offer detailed methodologies for researchers to investigate its effects on key cell types involved in skin regeneration, such as keratinocytes and fibroblasts. It is important to note that while the protocols are grounded in established cell culture and tissue engineering techniques, the application of this specific peptide in these contexts is novel and will require optimization.

Mechanism of Action and Rationale for Use in Tissue Engineering

The primary mechanism of action of Myristoyl Pentapeptide-17 is the stimulation of keratin gene expression.[3][4] Keratins are the primary structural proteins of the epidermis, hair, and nails, and their production is essential for the formation of a functional skin barrier. By upregulating keratin synthesis, Myristoyl Pentapeptide-17 can potentially enhance the stratification and differentiation of keratinocytes, a critical process in epidermal regeneration and the creation of in vitro skin equivalents.

The myristoyl group, a 14-carbon saturated fatty acid, attached to the peptide enhances its lipophilicity, facilitating its penetration through the cell membrane.[5] This improved delivery to the cellular site of action is a key feature that can be leveraged in tissue engineering applications, both in vitro and potentially in vivo.

The rationale for exploring this compound in tissue engineering is based on the hypothesis that its keratin-stimulating properties can be harnessed to:

  • Accelerate the formation of a mature epidermis in 3D skin equivalent models.

  • Enhance the barrier function of tissue-engineered skin constructs.

  • Promote the regeneration of the epidermis in wound healing models.

Potential Applications in Tissue Engineering

  • Development of In Vitro 3D Skin Equivalents: Incorporation of Myristoyl Pentapeptide-17 into the culture medium of 3D skin models could promote the development of a more robust and mature epidermal layer, more closely mimicking native skin.

  • Wound Healing Studies: The peptide can be used in in vitro wound healing assays (e.g., scratch assays) with keratinocytes to assess its potential to accelerate re-epithelialization.

  • Biomaterial Functionalization: Myristoyl Pentapeptide-17 could be incorporated into or coated onto biomaterial scaffolds used for skin regeneration to create a more bioactive construct that actively promotes epidermal formation.

  • Hair Follicle Engineering: Building on its known effects, the peptide could be a valuable component in research focused on engineering hair follicles in vitro.

Data Presentation

The following tables summarize the available quantitative data, which is primarily from cosmetic studies on eyelash enhancement, and provide proposed concentration ranges for in vitro research in tissue engineering.

Table 1: Summary of Reported Efficacy from Cosmetic Studies

ParameterObservationDuration of UseSource
Eyelash Length & Thickness25% increase14 days[3]
Eyelash Length & Thickness72% increase6 weeks[3]

Table 2: Proposed Concentration Ranges for In Vitro Tissue Engineering Research

ApplicationCell TypeProposed Concentration RangeNotes
Monolayer Cell CultureHuman Keratinocytes, Human Fibroblasts1 µM - 50 µMA dose-response study is recommended to determine the optimal concentration.
3D Skin Equivalent ModelsHuman Keratinocytes on a dermal substitute1 µM - 50 µMThe peptide should be added to the culture medium during the air-lifted culture phase.
In Vitro Wound Healing AssaysHuman Keratinocytes1 µM - 50 µMThe peptide can be added to the medium after the "scratch" is created.

Experimental Protocols

Protocol 1: Solubilization and Stock Solution Preparation of this compound

Myristoyl Pentapeptide-17 is a hydrophobic peptide due to the myristoyl group. Therefore, it requires an organic solvent for initial solubilization.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water or cell culture medium (e.g., DMEM)

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Add a small amount of DMSO to the vial to dissolve the peptide. For example, to create a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of peptide provided by the manufacturer.

  • Vortex or sonicate the solution briefly to ensure complete dissolution. The solution should be clear.[6][7]

  • For use in cell culture, further dilute the DMSO stock solution with sterile cell culture medium to the desired final concentration. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[6]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Treatment of Keratinocytes and Fibroblasts in Monolayer Culture

This protocol outlines the treatment of human epidermal keratinocytes (HEKs) and human dermal fibroblasts (HDFs) to assess the effects of Myristoyl Pentapeptide-17 on their proliferation and gene expression.

Materials:

  • HEKs and HDFs

  • Appropriate cell culture medium (e.g., Keratinocyte Growth Medium for HEKs, DMEM with 10% FBS for HDFs)

  • Cell culture plates (e.g., 6-well or 12-well plates)

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Reagents for analysis (e.g., MTT assay kit, RNA extraction kit, antibodies for Western blotting or immunofluorescence)

Procedure:

  • Seed HEKs or HDFs in culture plates at a suitable density and allow them to adhere and grow until they reach 60-70% confluency.

  • Prepare different concentrations of Myristoyl Pentapeptide-17 in the appropriate cell culture medium by diluting the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest peptide concentration).

  • Remove the old medium from the cells, wash with PBS, and add the medium containing the different concentrations of the peptide.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, proceed with the desired analysis:

    • Cell Proliferation: Perform an MTT or BrdU assay according to the manufacturer's instructions.

    • Gene Expression Analysis: Extract total RNA for RT-qPCR analysis of genes such as KRT1, KRT10, KRT14 (for keratinocytes) and COL1A1, FN1 (for fibroblasts).

    • Protein Analysis: Lyse the cells for Western blot analysis or fix the cells for immunofluorescence staining of target proteins (e.g., Keratin 1, Keratin 10, Collagen I).

Protocol 3: Incorporation into a 3D Human Skin Equivalent Model

This protocol describes the use of Myristoyl Pentapeptide-17 in the generation of a 3D skin equivalent to assess its impact on epidermal stratification and keratinization.

Materials:

  • Dermal substitute (e.g., de-epidermized dermis, collagen gel with HDFs)

  • Human Epidermal Keratinocytes (HEKs)

  • Cell culture inserts for air-liquid interface culture

  • Keratinocyte growth medium

  • This compound stock solution

Procedure:

  • Prepare the dermal substitute in a cell culture insert.

  • Seed HEKs onto the surface of the dermal substitute at a high density.

  • Culture the cells submerged in keratinocyte growth medium until they form a confluent monolayer.

  • Induce epidermal differentiation by lifting the culture to the air-liquid interface. This involves feeding the cells from below the insert, exposing the keratinocytes to the air.

  • Prepare keratinocyte growth medium with the desired concentration of Myristoyl Pentapeptide-17 (and a vehicle control). Use this medium to feed the constructs from below.

  • Culture the skin equivalents for 10-14 days, changing the medium every 2-3 days.

  • After the culture period, harvest the skin equivalents.

  • Fix the tissue in formalin, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining) and immunofluorescence staining for markers of epidermal differentiation (e.g., Keratin 10, Loricrin, Filaggrin).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Proposed Signaling Pathway for Myristoyl Pentapeptide-17 in Keratinocytes MP17 Myristoyl Pentapeptide-17 Receptor Putative Cell Surface Receptor MP17->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Nucleus Nucleus Signaling_Cascade->Nucleus Keratin_Genes Keratin Genes Keratin_mRNA Keratin mRNA Keratin_Genes->Keratin_mRNA Transcription Keratin_Protein Keratin Protein (Increased Production) Keratin_mRNA->Keratin_Protein Translation

Figure 1: Proposed signaling pathway of Myristoyl Pentapeptide-17 in keratinocytes.

cluster_1 Experimental Workflow for In Vitro Analysis Start Start: Culture Keratinocytes / Fibroblasts Treatment Treat with Myristoyl Pentapeptide-17 Start->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Analysis Analysis Incubation->Analysis Proliferation Proliferation Assay (MTT, BrdU) Analysis->Proliferation Gene_Expression Gene Expression (RT-qPCR) Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot, IF) Analysis->Protein_Expression

Figure 2: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Myristoyl Pentapeptide-17 Acetate Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myristoyl Pentapeptide-17 is a synthetic lipo-oligopeptide that has garnered significant attention in the cosmetic and dermatological fields for its ability to promote the growth of eyelashes and eyebrows.[1][2][3] It consists of a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a fatty acid that enhances its bioavailability and skin penetration.[2][4] The primary mechanism of action involves the stimulation of keratin gene expression, which is essential for hair structure and growth.[4][5][6][7] These application notes provide a comprehensive guide to the experimental design, protocols, and data interpretation for studies involving Myristoyl Pentapeptide-17.

Mechanism of Action

Myristoyl Pentapeptide-17 directly stimulates hair follicle cells to upregulate the expression of keratin genes.[1][5] This leads to an increased synthesis of keratin, the primary structural protein in hair, resulting in eyelashes and eyebrows that appear longer, thicker, and fuller.[2][7][8] The peptide is believed to nourish the hair follicles and prolong the anagen (growth) phase of the hair cycle.[1][7][9]

MP17_Mechanism MP17 Myristoyl Pentapeptide-17 Follicle Hair Follicle Dermal Papilla Cells MP17->Follicle Stimulates Gene Keratin Gene Expression Follicle->Gene Activates Protein Keratin Synthesis (Structural Protein) Gene->Protein Growth Enhanced Hair Growth (Length & Thickness) Protein->Growth

Caption: Proposed mechanism of action for Myristoyl Pentapeptide-17.

Data Presentation: Summary of Efficacy Studies

Quantitative data from various in vivo studies demonstrate the efficacy of Myristoyl Pentapeptide-17 in enhancing eyelash appearance.

Parameter Measured% ImprovementDuration of UseStudy Population/ConditionsSource(s)
Eyelash Length & Density23%2 WeeksClinical study with 10% Myristoyl Pentapeptide-17 solution.[1]
Eyelash Length & Density71%6 WeeksClinical study with 10% Myristoyl Pentapeptide-17 solution.[1][5]
Eyelash Length & Thickness25%2 Weeks15 volunteers (ages 24-82) using an eyeliner serum.[10]
Eyelash Length & Thickness72%6 WeeksClinical study using an eyeliner serum.[10]
Eyelash Fullness & Thickness66%4 Weeks (28 Days)In-vivo study.[8]
Eyelash Length10.52%90 Days29 female subjects (ages 15-45) using a polygrowth serum.[6][11]
Eyelash Thickness35%90 Days29 female subjects (ages 15-45) using a polygrowth serum.[6][11]
Eyelash Volume9.3%90 Days29 female subjects (ages 15-45) using a polygrowth serum.[6][11]
Eyelash Curl50.83%90 Days29 female subjects (ages 15-45) using a polygrowth serum.[6][11]
Keratin Gene ExpressionUp to 160% increaseNot specifiedIn vitro laboratory experiment.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in designing robust studies for Myristoyl Pentapeptide-17.

Protocol 1: In Vitro Keratin Gene Expression Analysis

Objective: To quantify the effect of Myristoyl Pentapeptide-17 on the expression of key keratin genes in human follicle dermal papilla cells (HFDPCs).

Materials:

  • Human Follicle Dermal Papilla Cells (HFDPCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Myristoyl Pentapeptide-17 (powder or stock solution)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kit)

  • Reverse transcription kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target keratin genes (e.g., KRT17) and a housekeeping gene (e.g., GAPDH)

  • Cell culture plates (24-well)

  • Real-Time PCR System

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Culture & Seed HFDPCs B Incubate 24h A->B C Treat cells with Myristoyl Pentapeptide-17 (and vehicle control) B->C D Incubate 24-48h C->D E Lyse Cells & Extract RNA D->E F Synthesize cDNA E->F G Perform RT-qPCR F->G H Analyze Gene Expression Data G->H

Caption: Experimental workflow for in vitro gene expression analysis.

Methodology:

  • Cell Culture: Culture HFDPCs in the recommended medium at 37°C and 5% CO2.

  • Seeding: Seed cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare solutions of Myristoyl Pentapeptide-17 in serum-free medium at various concentrations (e.g., 1, 5, 10 µM).

    • Prepare a vehicle control (medium without the peptide).

    • Replace the medium in the wells with the treatment or control solutions.

    • Incubate for 24-48 hours.

  • RNA Extraction:

    • Wash cells with PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time qPCR:

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target keratin gene(s) and housekeeping gene, and SYBR Green master mix.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the target gene Ct values to the housekeeping gene Ct values (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.

Protocol 2: In Vivo Clinical Efficacy Study for Eyelash Growth

Objective: To evaluate the efficacy and safety of a topical formulation containing Myristoyl Pentapeptide-17 for improving eyelash length, thickness, and volume in human subjects. This protocol is based on the study design described by Sachdev et al., 2020.[11]

Materials:

  • Test product: Serum containing a specified concentration of Myristoyl Pentapeptide-17 (e.g., 10%).[1][8]

  • Placebo product: Serum base without the active peptide.

  • High-resolution digital photography system with a stereotactic positioning device.

  • Image analysis software (e.g., ImageJ or specialized software for lash analysis).

  • Subject self-assessment questionnaires.

  • Ophthalmologist and dermatologist for safety evaluations.

In_Vivo_Workflow Recruit Recruit & Screen Participants (N=30+) Baseline Baseline Visit (Day 0) - Photography - Dermatological Exam - Instructions Recruit->Baseline Treatment Daily Self-Application of Serum (90 Days) Baseline->Treatment FollowUp1 Follow-Up (Day 30) - Photography - Assessment Treatment->FollowUp1 FollowUp2 Follow-Up (Day 60) - Photography - Assessment FollowUp1->FollowUp2 FollowUp3 Final Visit (Day 90) - Photography - Final Assessment FollowUp2->FollowUp3 Analysis Image & Statistical Analysis FollowUp3->Analysis

Caption: Workflow for an in vivo clinical efficacy study.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled study is recommended. The study duration should be at least 90 days.[11]

  • Participant Recruitment:

    • Enroll healthy female subjects (e.g., 30 or more) aged 18-65 with self-perceived short or sparse eyelashes.

    • Exclusion criteria: ocular diseases, known allergies to cosmetics, permanent eye makeup, use of other lash growth products.

    • Obtain informed consent from all participants.

  • Procedure:

    • Baseline (Day 0):

      • Conduct dermatological and ophthalmological examinations to ensure eligibility.

      • Capture high-resolution digital images of the upper eyelashes of both eyes. Use a head and chin rest to ensure consistent positioning.

      • Provide subjects with the blinded test or placebo product.

      • Instruct subjects to apply one stroke of the serum to the root of the upper eyelashes once daily at night, after cleansing the face.[6][8]

    • Follow-Up Visits (Days 30, 60, 90):

      • Repeat the digital photography under identical conditions as the baseline visit.

      • Administer self-assessment questionnaires regarding perceived lash length, fullness, and any adverse reactions.

      • Conduct safety assessments with a dermatologist/ophthalmologist.

  • Efficacy Assessment (Image Analysis):

    • Use image analysis software to measure changes from baseline for the following parameters:

      • Eyelash Length: Average length of individual lashes.

      • Eyelash Thickness: Diameter of individual lash fibers.

      • Eyelash Volume/Density: Total lash area or number of lashes within a defined region.

  • Safety Assessment:

    • Record and evaluate any adverse events, such as irritation, redness, or itching, at each visit.[9]

  • Data Analysis:

    • Perform statistical analysis (e.g., paired t-test or ANOVA) to compare changes in lash parameters between the active and placebo groups at each time point.

    • A p-value < 0.05 is typically considered statistically significant.

Protocol 3: Dermatological Safety - Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the potential of a formulation containing Myristoyl Pentapeptide-17 to cause skin irritation or allergic contact sensitization.

Materials:

  • Test product at the final intended use concentration.

  • Occlusive or semi-occlusive patches.

  • Control patches (negative and positive, if required).

  • Dermatologist or trained technician to apply patches and score reactions.

Methodology:

  • Study Population: Recruit a panel of 50-100 healthy volunteers with no existing skin conditions in the test area (typically the back or forearm).

  • Induction Phase (3 weeks):

    • Apply a patch containing a small amount of the test material to the same skin site.

    • Leave the patch in place for 24-48 hours.

    • Remove the patch and grade the site for any reaction (erythema, edema) approximately 24-48 hours later.

    • Repeat this procedure nine times over a three-week period.

  • Rest Phase (2 weeks):

    • No patches are applied to allow for the development of any potential sensitization.

  • Challenge Phase (1 week):

    • Apply a new patch with the test material to a previously untreated skin site.

    • Remove the patch after 24-48 hours.

    • Score the challenge site for reactions at 24, 48, and 72 hours post-removal.

  • Interpretation:

    • Reactions observed only during the challenge phase at the new site suggest sensitization.

    • Reactions that occur consistently during the induction phase but not at the challenge site suggest irritation.

    • No adverse reactions indicate the product is not a primary irritant or sensitizer under the test conditions. While generally considered safe, some individuals may experience irritation.[9]

References

Application Notes and Protocols: Myristoyl Pentapeptide-17 Acetate Safety and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myristoyl Pentapeptide-17 Acetate is a synthetic peptide increasingly utilized in cosmetic formulations, particularly for enhancing the appearance of eyelashes and eyebrows. While it is generally considered safe for topical use, a comprehensive review of publicly available data reveals a notable lack of specific quantitative safety and toxicity studies for this exact molecule.[1] Much of the safety assessment relies on data from similar lipo-peptides, such as Palmitoyl Pentapeptide-4, and the constituent parts of the molecule (myristic acid and amino acids).[1]

This document provides a detailed overview of the available safety information for this compound, presents read-across data from closely related peptides, and furnishes standardized protocols for key toxicological assessments as would be applied to a cosmetic ingredient of this nature.

Mechanism of Action (Efficacy)

Myristoyl Pentapeptide-17 is known to stimulate keratin genes, the proteins that form the structural basis of hair, nails, and the outer layer of the skin.[2][3] By upregulating keratin production, it is believed to support the growth and density of eyelashes and eyebrows.[2] The myristoyl group, a fatty acid, is attached to the peptide to enhance its bioavailability and penetration through the skin.[3]

Signaling Pathway for Keratin Stimulation

Keratin_Stimulation_Pathway MP17 Myristoyl Pentapeptide-17 CellMembrane Keratinocyte Cell Membrane MP17->CellMembrane Penetration Receptor Cell Surface Receptor MP17->Receptor Binding SignalCascade Intracellular Signaling Cascade Receptor->SignalCascade Activation Nucleus Nucleus SignalCascade->Nucleus Transduction KeratinGene Keratin Gene (e.g., KRTs) SignalCascade->KeratinGene Upregulation Transcription Gene Transcription KeratinGene->Transcription mRNA Keratin mRNA Transcription->mRNA Translation Protein Translation mRNA->Translation Ribosomes Keratin Keratin Protein Translation->Keratin Hair Enhanced Hair Fiber (Eyelash/Eyebrow) Keratin->Hair Assembly

Caption: Hypothetical signaling pathway for Myristoyl Pentapeptide-17 stimulating keratin production.

Safety and Toxicity Profile

Direct toxicological data for this compound is limited. Safety Data Sheets (SDS) for the substance and products containing it generally indicate a low hazard profile, with no classification for acute toxicity, skin irritation, eye irritation, or skin sensitization under the Globally Harmonized System (GHS).[4][5] However, these documents often lack detailed quantitative data.[5] A report from the Danish Environmental Protection Agency explicitly states that "No toxicological data was found for Myristoyl Pentapeptide-17".[1]

The safety assessment, therefore, relies on the following:

  • Read-across from similar peptides: Data from Palmitoyl Pentapeptide-4 is often used as a surrogate.[1]

  • Safety of components: The peptide is composed of naturally occurring amino acids (Lysine, Leucine, Alanine) and myristic acid, which are generally considered non-toxic.[1]

  • General use information: While some individuals may experience mild irritation or allergic reactions, this is not widely reported and may be dependent on concentration and individual sensitivity.[6]

Quantitative Data (Read-Across from Palmitoyl Pentapeptide-4)

The following table summarizes safety data for Palmitoyl Pentapeptide-4, a structurally similar cosmetic peptide. This data is provided for read-across purposes and may not be fully representative of this compound's profile.

Toxicological EndpointSpecies/SystemTest Method/GuidelineConcentration/DoseResultReference
Acute Oral Toxicity RatOECD TG 401 (similar)20 ml/kg of a 0.01% solutionNon-toxic; No deaths or abnormalities observedCosmetic Ingredient Review (CIR) Safety Assessment of Pentapeptides
Skin Irritation RabbitOECD TG 404 (similar)0.01%Not irritatingCIR Safety Assessment of Pentapeptides
Skin Irritation Human (10 subjects)Patch TestTrade mixture with 100 ppm Palmitoyl Pentapeptide-4Well-tolerated; Very slight erythema in 1/10CIR Safety Assessment of Pentapeptides
Skin Sensitization Guinea PigOECD TG 406 (Maximization Test)Induction: 0.0075% (intradermal), Challenge: 0.0025%Not sensitizingCIR Safety Assessment of Pentapeptides
Skin Sensitization Human (51 subjects)Human Repeated Insult Patch Test (HRIPT)Trade mixture with 100 ppm Palmitoyl Pentapeptide-4Not irritating or sensitizingCIR Safety Assessment of Pentapeptides
Genotoxicity (Mutagenicity) S. typhimurium, E. coliAmes Test (OECD TG 471 similar)Up to 1600 µ g/plate (cytotoxic at 5000 µ g/plate )Not mutagenic (with or without S9 activation)CIR Safety Assessment of Pentapeptides[7]
Ocular Irritation RabbitIn vivo eye irritation test0.1 ml of a 0.01% solutionNot irritatingCIR Safety Assessment of Pentapeptides
Ocular Irritation In vitroHen's Egg Test - Chorioallantoic Membrane (HET-CAM)Trade mixture with 100 ppm Palmitoyl Pentapeptide-4Moderate irritant (Mean index: 6.0)CIR Safety Assessment of Pentapeptides
Phototoxicity In vitroUV/Vis Absorption (OECD TG 101)0.0015% in waterNo absorbance peak between 290-400 nmCIR Safety Assessment of Pentapeptides

Experimental Protocols

In the absence of specific published protocols for this compound, the following are detailed, standardized methodologies based on OECD Test Guidelines for key safety endpoints.

Workflow for In Vitro Safety Assessment

Safety_Assessment_Workflow start Test Substance: This compound physchem Physicochemical Characterization (Solubility, Stability) start->physchem skin_irritation Skin Irritation (OECD TG 439) physchem->skin_irritation skin_sensitization Skin Sensitization (OECD TG 442d) physchem->skin_sensitization genotoxicity Genotoxicity (Ames) (OECD TG 471) physchem->genotoxicity phototoxicity Phototoxicity (OECD TG 432) physchem->phototoxicity data_analysis Data Analysis & Interpretation skin_irritation->data_analysis skin_sensitization->data_analysis genotoxicity->data_analysis phototoxicity->data_analysis conclusion Safety Conclusion & Risk Assessment data_analysis->conclusion

Caption: General workflow for the in vitro safety assessment of a cosmetic ingredient.

Protocol: In Vitro Skin Irritation (OECD TG 439)
  • Principle: This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model. Cell viability is determined by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt.[8][9][10][11]

  • Methodology:

    • Tissue Culture: Reconstituted human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are cultured to the appropriate stage according to the manufacturer's instructions.

    • Test Substance Application: A defined amount of the test substance (e.g., 25 µL for liquids or 25 mg for solids, potentially moistened) is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

    • Exposure: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

    • Washing: After exposure, the test substance is thoroughly washed from the tissue surface with a buffered saline solution.

    • Post-Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

    • MTT Assay: Tissues are incubated with MTT solution (e.g., 0.3-1 mg/mL) for approximately 3 hours. The viable cells reduce the yellow MTT to a blue formazan precipitate.

    • Extraction & Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured with a spectrophotometer (e.g., at 570 nm).

  • Data Interpretation: Cell viability is calculated as a percentage relative to the negative control. A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[11][12]

Protocol: In Vitro Skin Sensitization (ARE-Nrf2 Luciferase Test Method - OECD TG 442d)
  • Principle: This assay quantifies the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway in keratinocytes. This pathway is a key event in skin sensitization. The test uses a modified keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase gene under the control of an ARE element.[13][14]

  • Methodology:

    • Cell Culture: The ARE-Nrf2 luciferase keratinocyte cell line is cultured in 96-well plates until confluent.

    • Test Substance Exposure: Cells are exposed to a range of concentrations of the test substance for 48 hours.

    • Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to luciferase gene induction, is measured using a luminometer.

    • Cytotoxicity Measurement: In parallel, a cytotoxicity assay (e.g., MTT or resazurin reduction) is performed to measure cell viability at the tested concentrations.

  • Data Interpretation: A substance is considered a sensitizer if two conditions are met:

    • A statistically significant induction of luciferase activity above a certain threshold (e.g., 1.5-fold) is observed.

    • The cell viability is above a defined level (e.g., >70%) at the concentration causing the positive luciferase response.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
  • Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations) caused by the test substance.[15][16][17] Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Methodology:

    • Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102, to detect various types of mutations.[18]

    • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[16]

    • Exposure (Pre-incubation Method): The test substance, the bacterial culture, and the S9 mix (if used) are incubated together for a short period (e.g., 20-30 minutes) before being mixed with molten top agar.[18]

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration. A common criterion is a two-fold or greater increase in revertants over the negative control.[16]

Protocol: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)
  • Principle: This assay identifies the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of simulated solar light.[19][20][21]

  • Methodology:

    • Cell Culture: Balb/c 3T3 fibroblasts are seeded in two 96-well plates and cultured for 24 hours to form a monolayer.

    • Test Substance Incubation: Cells in both plates are treated with a range of concentrations of the test substance for a short period (e.g., 1 hour).

    • Irradiation: One plate is exposed to a controlled dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.

    • Post-Incubation: The treatment medium is replaced with fresh culture medium, and both plates are incubated for another 24 hours.

    • Neutral Red Uptake (NRU) Assay: Cell viability is measured by incubating the cells with Neutral Red dye. The amount of dye absorbed by viable cells is quantified by spectrophotometry after extraction.

  • Data Interpretation: The IC50 values (concentration that reduces viability by 50%) are determined for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation-Factor (PIF) is calculated as the ratio of IC50 (-UVA) / IC50 (+UVA). A PIF > 5 suggests a phototoxic potential. An alternative analysis, the Mean Photo Effect (MPE), can also be used.[22]

Conclusion

This compound is widely used in cosmetics with a good implied safety record. However, the lack of publicly available, direct quantitative toxicological data is a significant data gap. For a comprehensive risk assessment, it is recommended that studies be conducted according to the standardized OECD protocols detailed above. Until such data is available, safety assessments will continue to rely on read-across data from similar molecules and the safety profile of its constituent parts.

References

Troubleshooting & Optimization

Myristoyl Pentapeptide-17 Acetate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoyl Pentapeptide-17 Acetate.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.
  • Initial Check: this compound is sparingly soluble in aqueous buffers alone.[1] The myristoyl group, a fatty acid, increases the hydrophobicity of the peptide, which can limit its direct solubility in water.[2][3]

  • Solution 1: Use of an Organic Co-solvent.

    • Protocol: First, dissolve the peptide in an organic solvent such as ethanol, Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF).[1] The solubility in these solvents is approximately 30 mg/mL.[1] One source indicates solubility in DMSO can be as high as 65 mg/mL with sonication.[4] After complete dissolution, slowly add the aqueous buffer of your choice to the desired final concentration.

    • Example for Aqueous Buffers: To achieve maximum solubility in aqueous buffers, first dissolve the peptide in ethanol. Then, dilute this solution with the chosen aqueous buffer. For instance, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[1]

    • Caution: For cellular assays, it is recommended to keep the final concentration of DMSO at a low level (e.g., <1% v/v) to avoid toxicity.[5]

  • Solution 2: Sonication.

    • Protocol: After adding the solvent, use a sonicator to aid dissolution.[5][6][7] Brief periods of sonication (e.g., 3 cycles of 10 seconds, cooling on ice in between) can help break up aggregates and improve solubility.[7]

  • Solution 3: Gentle Heating.

    • Protocol: Gently warm the solution to aid dissolution. Temperatures up to 37°C can be used.[8] However, avoid excessive heat as it may degrade the peptide.[5]

  • Solution 4: pH Adjustment.

    • Protocol: The net charge of a peptide influences its solubility, which is generally lowest at its isoelectric point (pI).[9] Adjusting the pH of the solution away from the pI can increase solubility.[5][6][9] For basic peptides, which Myristoyl Pentapeptide-17 is (due to the lysine residues), dissolving in a slightly acidic solution (e.g., using 10%-30% acetic acid) can improve solubility.[6][7]

Issue: The peptide solution is cloudy or contains precipitates.
  • Cause: This indicates that the peptide is not fully dissolved or has aggregated. Peptides with a high proportion of hydrophobic amino acids are prone to aggregation.[9]

  • Solution 1: Centrifugation.

    • Protocol: Before use, always centrifuge the peptide solution to pellet any undissolved material.[5][6] This will ensure that you are working with a clear solution of known concentration.

  • Solution 2: Re-dissolution.

    • Protocol: If precipitation occurs after dilution, consider lyophilizing the sample and re-dissolving it using a different solvent system or a higher concentration of the organic co-solvent initially.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For a high-concentration stock solution, organic solvents such as DMSO, ethanol, or DMF are recommended.[1] The solubility in these solvents is approximately 30 mg/mL.[1] One supplier suggests a solubility of up to 65 mg/mL in DMSO with sonication is possible.[4]

Q2: Is this compound soluble in water?

A2: There is conflicting information regarding its direct solubility in water. Some sources state it is soluble in water, while others describe it as sparingly soluble in aqueous buffers.[1][10] This discrepancy may be due to differences in the purity or salt form of the peptide. Given the presence of the hydrophobic myristoyl group, it is best practice to first dissolve the peptide in a minimal amount of an organic solvent like ethanol or DMSO before diluting with water or an aqueous buffer.[1]

Q3: How should I store the reconstituted this compound solution?

A3: Aqueous solutions of the peptide are not recommended for storage for more than one day.[1] For longer-term storage, it is advisable to prepare aliquots of the stock solution in an organic solvent and store them at -20°C or -80°C.[4][8] One source suggests that in-solvent storage is stable for up to 1 year at -80°C and 1 month at -20°C.[8]

Q4: What is the mechanism of action of Myristoyl Pentapeptide-17?

A4: Myristoyl Pentapeptide-17 is known to stimulate the expression of keratin genes.[3][11][12] This leads to increased production of keratin, a key structural protein in hair and eyelashes, which can result in longer and thicker-appearing eyelashes.[4][11][13] The myristoyl group enhances the bioavailability of the peptide.[12]

Data Presentation

Table 1: Solubility of this compound in Various Solvents.

Solvent SystemReported SolubilityCitation(s)
Ethanol~ 30 mg/mL[1]
DMSO~ 30 mg/mL[1]
DMSO (with sonication)65 mg/mL[4]
Dimethylformamide (DMF)~ 30 mg/mL[1]
1:3 Ethanol:PBS (pH 7.2)~ 0.25 mg/mL[1]
Aqueous BuffersSparingly soluble[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol) to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution to mix.

  • If necessary, sonicate the solution in a water bath for short intervals until the peptide is fully dissolved.[7]

  • Store the stock solution in aliquots at -20°C or -80°C.[8]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

  • Thaw an aliquot of the this compound stock solution (prepared in an organic solvent).

  • While vortexing, slowly add the desired volume of the stock solution to your aqueous buffer to reach the final working concentration.

  • Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Use the freshly prepared aqueous solution promptly; it is not recommended for storage for more than one day.[1]

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start with solid This compound add_solvent Add organic solvent (e.g., DMSO, Ethanol) start->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve stock_solution High concentration stock solution dissolve->stock_solution dilute Dilute with aqueous buffer stock_solution->dilute working_solution Final working solution dilute->working_solution end Use in experiment working_solution->end

Caption: Workflow for dissolving this compound.

troubleshooting_workflow Troubleshooting Solubility Issues start Peptide not dissolving in aqueous buffer check_method Was an organic co-solvent used? start->check_method use_cosolvent Dissolve in DMSO/Ethanol first, then dilute check_method->use_cosolvent No still_issues Still not dissolving? check_method->still_issues Yes use_cosolvent->still_issues sonicate Apply sonication still_issues->sonicate Try this heat Apply gentle heat (e.g., 37°C) sonicate->heat If needed success Peptide dissolved sonicate->success Success adjust_ph Adjust pH away from pI heat->adjust_ph If needed heat->success Success adjust_ph->success

Caption: Troubleshooting flowchart for solubility problems.

signaling_pathway Proposed Mechanism of Action for Myristoyl Pentapeptide-17 peptide Myristoyl Pentapeptide-17 cell_membrane Cell Membrane Penetration (enhanced by Myristoyl group) peptide->cell_membrane keratinocyte Keratinocyte cell_membrane->keratinocyte keratin_gene Keratin Gene Expression (Stimulation) keratinocyte->keratin_gene keratin_protein Increased Keratin Production keratin_gene->keratin_protein eyelash_growth Enhanced Eyelash/Hair Appearance (Length, Thickness) keratin_protein->eyelash_growth

Caption: Proposed mechanism of Myristoyl Pentapeptide-17 action.

References

preventing Myristoyl Pentapeptide-17 Acetate degradation in culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Myristoyl Pentapeptide-17 Acetate in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Myristoyl Pentapeptide-17?

A1: Myristoyl Pentapeptide-17 is understood to stimulate keratin gene expression.[1][2][3] This leads to an increase in keratin production, a key structural protein in hair, nails, and the epidermis. The myristoyl group, a C14 fatty acid, is attached to the N-terminus of the peptide to enhance its bioavailability and ability to penetrate cell membranes.

Q2: How should I properly store and handle Myristoyl Pentape-17 Acetate to ensure its stability?

A2: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage of solutions, 4°C is acceptable, but prolonged storage at this temperature is not recommended.

Q3: What are the most likely causes of this compound degradation in my cell culture experiments?

A3: The most probable cause of degradation in a cell culture environment is enzymatic activity from proteases and peptidases secreted by the cells into the culture medium.[4][5] While the peptide sequence of Myristoyl Pentapeptide-17 (Lys-Leu-Ala-Lys-Lys) is not inherently susceptible to common chemical degradation pathways like deamidation or oxidation, proteases can cleave the peptide bonds, leading to loss of activity. Other factors that can contribute to degradation include suboptimal pH of the culture medium and exposure to light.

Q4: Can the myristoyl group affect the peptide's stability and behavior in culture?

A4: Yes, the myristoyl group significantly increases the hydrophobicity of the peptide. This modification can lead to increased interaction with cellular membranes and proteins within the culture medium, such as serum albumin.[6][7] While this is intended to improve cellular uptake, it may also influence its susceptibility to membrane-associated proteases. The lipidation can also promote aggregation at higher concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity or inconsistent results. Peptide degradation due to enzymatic activity from cultured cells.- Reduce incubation time if possible.- Consider using a serum-free medium, as serum can contain proteases.- Add a broad-spectrum protease inhibitor cocktail to the culture medium. However, test for any effects of the inhibitor on your specific cell type and assay.- Perform a time-course experiment to determine the peptide's stability in your specific culture system (see Experimental Protocols).
Improper storage and handling.- Ensure the lyophilized peptide is stored at -20°C or colder and protected from moisture.- Aliquot reconstituted peptide into single-use vials to avoid freeze-thaw cycles.- Use sterile, nuclease-free solutions for reconstitution.
Difficulty dissolving the peptide. Myristoylation increases hydrophobicity.- Reconstitute the lyophilized peptide in a small amount of sterile DMSO first, then slowly add the desired aqueous-based culture medium while vortexing gently. Ensure the final DMSO concentration is compatible with your cell line (typically <0.5%).
Precipitation of the peptide in culture medium. Aggregation due to high concentration or interaction with media components.- Ensure the final concentration of the peptide is within the recommended working range.- When diluting into culture medium, add the peptide solution to the medium dropwise while gently mixing.- Evaluate the compatibility of the peptide with your specific culture medium, especially if it is serum-rich.
Inconsistent results between experimental replicates. Variability in cell seeding density or metabolic activity, leading to different levels of protease secretion.- Standardize cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic) at the start of each experiment.- Normalize results to a stable housekeeping gene or protein if performing gene or protein expression analysis.

Data Presentation: Peptide Stability

Time Point (Hours)Myristoyl Pentapeptide-17 Concentration (% of Initial)
0100%
295%
488%
875%
1262%
2440%
4815%

This is example data. Actual stability will vary depending on the cell type, cell density, and culture conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of Myristoyl Pentapeptide-17 in Cell Culture Supernatant via LC-MS

This protocol outlines a method to quantify the degradation of Myristoyl Pentapeptide-17 over time in the presence of cultured cells.

Materials:

  • Cultured cells of interest (e.g., keratinocytes, dermal fibroblasts)

  • Complete cell culture medium

  • This compound

  • Sterile DMSO

  • Protease inhibitor cocktail (optional)

  • LC-MS grade acetonitrile (ACN), water, and formic acid (FA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • LC-MS system

Procedure:

  • Cell Seeding: Plate cells at a standardized density in a multi-well plate and culture until they reach the desired confluency (e.g., 80%).

  • Peptide Preparation: Prepare a concentrated stock solution of Myristoyl Pentapeptide-17 in sterile DMSO. Further dilute to a working stock in complete culture medium.

  • Treatment: Add the Myristoyl Pentapeptide-17 working solution to the cells to achieve the final desired concentration. Include control wells with peptide in medium without cells to assess non-enzymatic degradation.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the cell culture supernatant from triplicate wells.

  • Sample Quenching: Immediately add an organic solvent like acetonitrile (1:3 v/v) or a strong acid to the collected supernatant to precipitate proteins and quench enzymatic activity.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet precipitated proteins and cell debris.

  • Solid Phase Extraction (for sample cleanup and concentration): a. Condition a C18 SPE cartridge with 100% ACN followed by equilibration with 0.1% FA in water. b. Load the clarified supernatant onto the cartridge. c. Wash the cartridge with a low concentration of organic solvent (e.g., 5% ACN with 0.1% FA) to remove salts and other hydrophilic impurities. d. Elute the peptide with a higher concentration of organic solvent (e.g., 80% ACN with 0.1% FA).

  • LC-MS Analysis: a. Dry the eluted samples using a vacuum centrifuge and reconstitute in a suitable LC-MS loading buffer (e.g., 2% ACN, 0.1% FA in water). b. Inject the samples into the LC-MS system. Use a C18 reverse-phase column and a gradient of increasing acetonitrile concentration to elute the peptide. c. Monitor the peptide concentration by tracking its specific mass-to-charge ratio (m/z) in the mass spectrometer.

  • Data Analysis: Quantify the peak area of the Myristoyl Pentapeptide-17 at each time point. Normalize the peak areas to the t=0 time point to determine the percentage of remaining peptide.

Visualizations

Signaling Pathways and Experimental Workflows

Keratin_Gene_Expression_Pathway cluster_membrane cluster_nucleus peptide Myristoyl Pentapeptide-17 receptor Cell Surface Receptor (e.g., EGFR, Frizzled) peptide->receptor Binds adaptor Signal Transduction (e.g., Akt, ERK, β-catenin) receptor->adaptor Activates membrane Cell Membrane transcription_factor Transcription Factors (e.g., AP-1, LEF/TCF) adaptor->transcription_factor Activates/ Stabilizes keratin_gene Keratin Gene Expression transcription_factor->keratin_gene nucleus Nucleus keratin_protein Increased Keratin Protein Synthesis keratin_gene->keratin_protein

Caption: Hypothetical signaling pathway for Myristoyl Pentapeptide-17-induced keratin gene expression.

Peptide_Stability_Workflow start 1. Cell Culture Setup treatment 2. Add Myristoyl Pentapeptide-17 start->treatment sampling 3. Collect Supernatant at Time Points treatment->sampling quench 4. Quench Enzymatic Activity & Clarify sampling->quench spe 5. Solid Phase Extraction (SPE) quench->spe lcms 6. LC-MS Analysis spe->lcms analysis 7. Data Analysis & Quantification lcms->analysis

Caption: Experimental workflow for assessing peptide stability in cell culture.

References

Technical Support Center: Myristoyl Pentapeptide-17 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoyl Pentapeptide-17 Acetate. The information provided addresses common challenges, with a focus on aggregation issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Myristoyl Pentapeptide-17 is a synthetic lipopeptide, consisting of a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a C14 fatty acid. This lipophilic modification enhances its bioavailability. Its primary mechanism of action is the stimulation of keratin gene expression, leading to increased production of keratin, a key structural protein in hair, eyelashes, and nails.[1][2][3][4] This stimulation promotes hair and eyelash growth, making them appear thicker and longer.[1][3]

Q2: What are the general solubility properties of this compound?

This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5] For aqueous applications, it is recommended to first dissolve the peptide in a minimal amount of a compatible organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[5]

Q3: What are the common causes of peptide aggregation?

Peptide aggregation is a complex process influenced by both intrinsic and extrinsic factors. Key factors include:

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[6][7]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility and reduce aggregation by increasing electrostatic repulsion between molecules.[6][8][9]

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting conformational changes and increasing kinetic energy.

  • Ionic Strength: The effect of salt concentration can be complex. It can either screen charges and promote aggregation or stabilize the native state and prevent it.[10][11]

  • Hydrophobicity: The presence of hydrophobic residues, like the myristoyl group in Myristoyl Pentapeptide-17, can drive aggregation to minimize exposure to aqueous environments.[6][7]

  • Excipients and Solvents: The choice of buffer components, co-solvents, and other excipients can significantly impact peptide stability and solubility.

  • Mechanical Stress: Agitation, shearing, or freeze-thaw cycles can induce aggregation.[8]

  • Surfaces: Peptides can adsorb to surfaces of containers or equipment, which can act as nucleation sites for aggregation.[6][7]

Troubleshooting Guide: Aggregation Problems

This guide provides a systematic approach to troubleshooting aggregation issues with this compound.

Problem Potential Cause Recommended Solution
Visible Precipitate or Cloudiness Upon Dissolution Poor solubility in the chosen solvent system.1. Optimize Solubilization Protocol: Ensure the peptide is fully dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol, DMSO) before adding the aqueous buffer.[5]2. Adjust pH: Modify the pH of the final solution to be at least 1-2 units away from the peptide's theoretical isoelectric point (pI) to increase net charge and electrostatic repulsion.[10]3. Lower Peptide Concentration: Start with a lower target concentration to stay below the critical aggregation concentration.
Loss of Activity or Inconsistent Results Formation of soluble or insoluble aggregates that are not visually apparent.1. Characterize Aggregation State: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates.[12][13]2. Modify Buffer Conditions: Experiment with different buffer salts, ionic strengths, or the addition of excipients like arginine (50-100 mM) which can improve solubility.[10]3. Control Temperature: Perform experiments at a controlled, and potentially lower, temperature. Store stock solutions at -20°C or -80°C as recommended.[5][13]
Increased Signal Noise or Artifacts in Biophysical Assays Presence of large aggregates interfering with the measurement.1. Sample Filtration: Filter the peptide solution through a low-protein-binding syringe filter (e.g., 0.22 µm) immediately before the experiment to remove large aggregates.[3]2. Centrifugation: Pellet insoluble aggregates by centrifugation before using the supernatant.
Irreproducible Experimental Outcomes Variability in the aggregation state of the peptide stock solution between experiments.1. Standardize Stock Preparation: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[13][14]2. Aliquot Stock Solutions: If a stock solution must be reused, store it in small, single-use aliquots.3. Monitor Stock Quality: Regularly check the quality of your stock solution using a quick method like UV-Vis spectroscopy for scattering or DLS.
Quantitative Data Summary

The following table summarizes the available solubility data for this compound. Note that aggregation behavior is highly dependent on specific experimental conditions.

Solvent/Buffer System Reported Solubility Reference
Ethanol, DMSO, Dimethylformamide~30 mg/mL[5][14]
1:3 solution of Ethanol:PBS (pH 7.2)~0.25 mg/mL[5][14]
WaterSoluble / Sparingly Soluble (conflicting reports)[5][15][16]

It is crucial for researchers to empirically determine the optimal solubility and working concentration for their specific experimental setup.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Methodology:

  • Sample Preparation:

    • Prepare the this compound solution in the desired buffer.

    • Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette.[3]

    • Also, prepare a filtered buffer blank.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for the experiment.

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.

  • Data Acquisition:

    • Measure the scattering intensity of the buffer blank first.

    • Measure the scattering intensity of the peptide sample. An ideal count rate for protein solutions is typically in the range of 150-250 kilocounts per second (kcps), though this can vary by instrument.[3]

    • Collect data for a sufficient duration to obtain a stable autocorrelation function (typically 10-20 runs of 10-30 seconds each).

  • Data Analysis:

    • Analyze the autocorrelation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (%Pd).

    • A monomodal peak with a low %Pd (<20%) indicates a homogenous sample, while multiple peaks or a high %Pd suggest the presence of aggregates.

Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

The ThT assay is used to detect the formation of amyloid-like fibrillar aggregates, which are characterized by extensive β-sheet structures.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM) in distilled water and filter it through a 0.2 µm syringe filter. Store protected from light.[1][2]

    • On the day of the experiment, dilute the ThT stock to a working concentration (e.g., 25 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).[1][2]

  • Assay Procedure:

    • Incubate the this compound solution under conditions that may promote aggregation (e.g., elevated temperature, agitation).

    • At various time points, take an aliquot of the peptide solution.

    • Add the peptide aliquot to the ThT working solution in a fluorescence cuvette or a well of a black 96-well plate.

    • Include a control sample of the non-aggregated peptide.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer or a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[1][2]

  • Data Interpretation:

    • A significant increase in fluorescence intensity compared to the control indicates the formation of fibrillar aggregates.

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

TEM provides direct visualization of the morphology and size of peptide aggregates.

Methodology:

  • Sample Preparation:

    • Apply a small volume (3-5 µL) of the peptide solution onto a carbon-coated copper grid.

    • Allow the sample to adsorb for 1-3 minutes.

  • Negative Staining:

    • Wick away the excess sample solution with filter paper.

    • Immediately apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-3 minutes.[17]

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the prepared grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 keV).

    • Acquire images at various magnifications to observe the overall morphology and fine structure of any aggregates present.

Signaling Pathways and Experimental Workflows

Keratin Synthesis Signaling Pathway

Myristoyl Pentapeptide-17 is known to stimulate keratin gene expression. While the exact upstream mechanism for this peptide is proprietary, it is understood to influence downstream pathways that regulate keratin synthesis. The diagram below illustrates a simplified, representative signaling pathway involved in keratinocyte proliferation and keratin synthesis, which can be influenced by various growth factors and signaling molecules. One key pathway is the Akt/mTOR pathway, which plays a central role in protein synthesis and cell growth.[7][8]

Keratin_Synthesis_Pathway MP17 Myristoyl Pentapeptide-17 Receptor Cell Surface Receptor MP17->Receptor Stimulates Akt Akt Receptor->Akt Activates Keratin_Gene Keratin Gene Expression Receptor->Keratin_Gene Upregulates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Promotes Keratin Keratin Production Protein_Synthesis->Keratin Keratin_Gene->Keratin

Caption: Simplified signaling pathway for keratin synthesis.

Experimental Workflow for Investigating Aggregation

The following workflow provides a logical sequence for investigating and characterizing the aggregation of this compound.

Aggregation_Workflow Start Start: Peptide Solution Preparation DLS 1. DLS Analysis (Initial Screening) Start->DLS Agg_Detected Aggregation Detected DLS->Agg_Detected No_Agg No Significant Aggregation Proceed Proceed with Experiment No_Agg->Proceed Agg_Detected->No_Agg No Optimize 2. Optimize Conditions (pH, Conc., Buffer) Agg_Detected->Optimize Yes Optimize->DLS Re-screen ThT 3. ThT Assay (Fibril Formation?) Optimize->ThT TEM 4. TEM (Visualize Morphology) ThT->TEM

Caption: Workflow for aggregation analysis.

References

Technical Support Center: Myristoyl Pentapeptide-17 Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Myristoyl Pentapeptide-17 Acetate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a lipopeptide with the sequence Myristoyl-Lys-Leu-Ala-Lys-Lys-NH₂.

Problem Potential Cause(s) Recommended Solution(s)
Low Crude Peptide Yield Incomplete Coupling: Steric hindrance from the bulky myristoyl group or the lysine side-chain protecting groups (e.g., Boc). Aggregation of the growing peptide chain on the resin, particularly with the hydrophobic leucine and alanine residues.- Optimize Coupling: Use a stronger coupling agent such as HATU or HBTU.[1] Double couple each amino acid, especially the lysine residues. Increase the concentration of amino acid and coupling reagents. - Reduce Aggregation: Synthesize at a higher temperature or use microwave-assisted synthesis. Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt.
Low Purity of Crude Peptide Side Reactions: Racemization during amino acid activation. Deletion of peptides due to incomplete coupling.[2] Formation of byproducts during myristoylation or cleavage.- Minimize Racemization: Use a base with lower basicity, such as diisopropylethylamine (DIEA), during coupling. - Prevent Deletion Peptides: Ensure complete coupling at each step using a ninhydrin test to check for free amines. - Optimize Cleavage: Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water) to prevent side reactions.
Poor Solubility of Final Product Hydrophobic Nature: The myristoyl group and the peptide backbone can lead to poor solubility in aqueous solutions.- Initial Dissolution in Organic Solvent: Dissolve the lyophilized peptide in an organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF) before adding it to an aqueous buffer.[3] - Sonication: Use an ultrasonic bath to aid in the dissolution of the peptide.
Difficulty in HPLC Purification Peak Tailing or Broadening: Interaction of the hydrophobic myristoyl group with the stationary phase. Aggregation of the peptide in the mobile phase.- Optimize HPLC Conditions: Use a C18 column with a shallow acetonitrile gradient.[4][5] Add 0.1% trifluoroacetic acid (TFA) to both mobile phases to improve peak shape. - Sample Preparation: Ensure the crude peptide is fully dissolved before injection. Filter the sample to remove any particulate matter.
Incomplete Myristoylation Steric Hindrance: The N-terminus of the peptide on the resin may be sterically hindered, preventing complete reaction with myristic acid.- Optimize Myristoylation Reaction: Use an excess of myristic acid and a suitable coupling agent (e.g., DIC/HOBt). Increase the reaction time and/or temperature.
Presence of Deletion Peptides in Mass Spectrometry Inefficient Coupling: Failure to couple an amino acid at a specific position in the sequence.- Monitor Coupling Efficiency: Perform a ninhydrin test after each coupling step to ensure the reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity and yield for the synthesis of this compound?

A1: The expected purity and yield can vary depending on the synthesis strategy and purification methods employed. Commercially available Myristoyl Pentapeptide-17 typically has a purity of >98%.[2][6] Solid-phase peptide synthesis (SPPS) can achieve crude yields of over 60%, with final purified yields being lower.[1]

Q2: How can I improve the solubility of this compound for in vitro assays?

A2: this compound is sparingly soluble in aqueous buffers.[3] To improve solubility, first dissolve the solid peptide in an organic solvent like ethanol, DMSO, or DMF to create a stock solution.[3] This stock solution can then be diluted with the aqueous buffer of your choice. For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[3] It is not recommended to store the aqueous solution for more than one day.[3]

Solvent Solubility
Ethanol, DMSO, Dimethyl Formamide~30 mg/mL[3]
WaterSoluble[4]
1:3 Ethanol:PBS (pH 7.2)~0.25 mg/mL[3]

Q3: What are the critical steps in the solid-phase synthesis of this lipopeptide?

A3: The critical steps include:

  • Complete Coupling: Ensuring each amino acid is fully coupled to the growing peptide chain is crucial to avoid deletion sequences. Monitoring with a ninhydrin test is recommended.

  • Efficient Myristoylation: The attachment of the myristoyl group to the N-terminus of the peptide on the resin requires optimized conditions to achieve a high yield.

  • Effective Cleavage and Deprotection: The choice of cleavage cocktail and reaction time is critical to efficiently cleave the peptide from the resin and remove all protecting groups without causing side reactions.

Q4: What is the mechanism of action of Myristoyl Pentapeptide-17?

A4: Myristoyl Pentapeptide-17 is known to stimulate the expression of keratin genes in hair follicle cells.[7][8] This leads to increased production of keratin, a key structural protein in hair, resulting in longer and thicker eyelashes and eyebrows.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc chemistry.

1. Resin Preparation:

  • Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
  • Drain the DMF.

2. Amino Acid Coupling Cycle (repeated for each amino acid: Lys(Boc), Lys(Boc), Ala, Leu, Lys(Boc)):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat for 15 minutes.
  • Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
  • Coupling:
  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HATU in DMF.
  • Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin and shake for 1-2 hours.
  • Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).

3. Myristoylation:

  • After the final Lys(Boc) coupling and Fmoc deprotection, wash the resin with DMF.
  • In a separate vial, dissolve 3 equivalents of myristic acid and 3 equivalents of HBTU in DMF.
  • Add 6 equivalents of DIEA and pre-activate for 1-2 minutes.
  • Add the activated myristic acid solution to the resin and shake for 2-4 hours.
  • Wash the resin with DMF (3x) and DCM (3x).

4. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.

5. Precipitation and Lyophilization:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold diethyl ether (2x).
  • Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize to obtain a white powder.

HPLC Purification of this compound

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a small volume of DMSO and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. The gradient may need to be optimized for better separation.[9]
  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
  • Detection: 214 nm and 280 nm.[9]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.
  • Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
  • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Synthesis_Workflow Resin_Prep Resin Swelling Coupling_Cycle Amino Acid Coupling (Lys, Lys, Ala, Leu, Lys) Resin_Prep->Coupling_Cycle Myristoylation N-terminal Myristoylation Coupling_Cycle->Myristoylation Cleavage Cleavage & Deprotection Myristoylation->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Myristoyl Pentapeptide-17 Acetate Analysis->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Keratin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hair Follicle Cell Myristoyl_Pentapeptide Myristoyl Pentapeptide-17 Receptor Cell Surface Receptor Myristoyl_Pentapeptide->Receptor Cell_Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factors (e.g., Wnt/β-catenin pathway components) Signaling_Cascade->Transcription_Factor Keratin_Gene Keratin Gene (in Nucleus) Transcription_Factor->Keratin_Gene Keratin_Protein Keratin Protein Synthesis Keratin_Gene->Keratin_Protein Hair_Growth Increased Hair (Eyelash) Growth Keratin_Protein->Hair_Growth

Caption: Proposed signaling pathway for Myristoyl Pentapeptide-17 stimulating keratin synthesis.

References

Myristoyl Pentapeptide-17 Acetate quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental troubleshooting for Myristoyl Pentapeptide-17 Acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Myristoyl Pentapeptide-17 is a synthetic lipopeptide consisting of a five-amino acid peptide chain (Lys-Leu-Ala-Lys-Lys) N-terminally acylated with myristic acid. The acetate salt form is commonly used in research and cosmetic formulations. It is primarily known for its ability to stimulate keratin gene expression, which can promote the growth and thickness of eyelashes and hair.[1][2][3]

Q2: What is the primary mechanism of action for Myristoyl Pentapeptide-17?

The primary mechanism of action is the stimulation of keratin gene expression within the hair follicle.[1][2] This leads to an increased production of keratin, the key structural protein in hair, resulting in longer, thicker, and stronger hair fibers. It is suggested that the myristoyl group enhances the bioavailability of the peptide, allowing it to better penetrate the skin and reach the hair follicle.[3]

Q3: What are the typical quality specifications for research-grade this compound?

Key quality specifications from various suppliers are summarized in the table below. It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for batch-specific details.

Q4: How should I store this compound?

For long-term storage, it is recommended to store the lyophilized powder at -20°C for periods up to several months, and for extended periods (months to years), storage at -20°C is advisable.[4] For short-term storage (days to weeks), 2-8°C is acceptable.[4] Once reconstituted in a solvent, it is best to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.[5]

Q5: In what solvents is this compound soluble?

This compound is generally soluble in water.[2] For preparing stock solutions, sterile, distilled water or aqueous buffers are suitable. Due to the lipophilic myristoyl group, vigorous vortexing or sonication may be required to achieve complete dissolution.

Data Presentation: Quality Control Specifications

The following table summarizes typical quality control specifications for this compound based on data from multiple suppliers.

ParameterSpecificationMethod
Appearance White to off-white lyophilized powderVisual Inspection
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Identity Conforms to structureMass Spectrometry (MS), NMR
Molecular Weight ~796.14 g/mol (as free base)Mass Spectrometry
Solubility Soluble in WaterVisual Inspection
Acetate Content Varies (typically ≤ 15%)Ion Chromatography or HPLC
Water Content Varies (typically ≤ 8%)Karl Fischer Titration

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol provides a general procedure for confirming the molecular weight of Myristoyl Pentapeptide-17.

1. Materials and Reagents:

  • This compound sample

  • Mass spectrometry-grade water

  • Mass spectrometry-grade acetonitrile

  • Formic acid (FA)

  • Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

2. Sample Preparation (for ESI-MS):

  • Prepare a 1 mg/mL stock solution of the peptide in water.

  • Dilute the stock solution to approximately 10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

3. Mass Spectrometry Conditions (ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: m/z 100-1500

4. Data Analysis:

  • Analyze the resulting mass spectrum for the presence of the expected molecular ion peak for Myristoyl Pentapeptide-17. The expected monoisotopic mass of the free base is approximately 795.63 Da. The protonated species [M+H]⁺ would be observed around m/z 796.64.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Solubility The myristoyl group imparts hydrophobicity.* Vortex the solution for an extended period. * Use a sonicator bath for 5-10 minutes. * Slightly warming the solution (to ~37°C) may aid dissolution.
Low Purity on HPLC Degradation of the peptide.* Ensure proper storage conditions (-20°C for lyophilized powder). * Avoid repeated freeze-thaw cycles of stock solutions. * Use fresh, high-quality solvents for HPLC analysis.
Inconsistent Experimental Results Inaccurate peptide concentration.* Ensure the peptide is fully dissolved before making dilutions. * Use a calibrated balance for weighing the lyophilized powder. * Consider performing a peptide quantification assay (e.g., BCA) for accurate concentration determination.
No Biological Activity Incorrect peptide sequence or modification.* Confirm the identity of the peptide using Mass Spectrometry. * Ensure the experimental conditions (e.g., cell culture medium, pH) are optimal for the assay.
Precipitation in Cell Culture Media Interaction with media components or poor solubility at physiological pH.* Prepare a concentrated stock solution in a suitable solvent (e.g., water) and then dilute it into the culture medium. * Test different final concentrations to find the solubility limit in your specific medium.

Visualizations

experimental_workflow cluster_qc Quality Control cluster_exp Experimentation start Myristoyl Pentapeptide-17 Acetate Sample hplc Purity Assessment (HPLC) start->hplc ms Identity Confirmation (MS) start->ms spec Compare to Specifications hplc->spec ms->spec dissolve Dissolution & Dilution spec->dissolve Pass assay Biological Assay (e.g., Cell Culture) dissolve->assay analysis Data Analysis assay->analysis end Results analysis->end

Caption: Experimental workflow for quality control and use of this compound.

signaling_pathway cluster_nucleus Gene Expression MP17 Myristoyl Pentapeptide-17 Receptor Putative Receptor MP17->Receptor Binds CellMembrane Cell Membrane SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus KRT17_Gene KRT17 Gene KRT17_mRNA KRT17 mRNA KRT17_Gene->KRT17_mRNA Transcription Keratin17 Keratin 17 Protein KRT17_mRNA->Keratin17 Translation HairGrowth Enhanced Hair/Eyelash Growth & Thickness Keratin17->HairGrowth

Caption: Proposed signaling pathway for Myristoyl Pentapeptide-17 stimulating Keratin 17 expression.

References

Technical Support Center: Myristoyl Pentapeptide-17 Acetate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting mass spectrometry data for Myristoyl Pentapeptide-17 Acetate.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula for Myristoyl Pentapeptide-17 (Myr-Lys-Leu-Ala-Lys-Lys-NH₂) is C₄₁H₈₁N₉O₆.[1][2] The average molecular weight is approximately 796.1 g/mol .[1][2] For high-resolution mass spectrometry, it is crucial to use the monoisotopic mass. The monoisotopic mass of the neutral peptide is 795.63 Da. When considering the acetate salt, the protonated molecule [M+H]⁺ is observed, where M is the mass of the free peptide. The acetate counter-ion is typically not observed in the gas phase under standard ESI conditions.

Q2: What are the expected charge states for Myristoyl Pentapeptide-17 in ESI-MS?

A2: Due to the presence of three lysine residues (Lys) and the N-terminus, Myristoyl Pentapeptide-17 is expected to be readily protonated.[3] In positive ion mode electrospray ionization (ESI), you will likely observe multiply charged ions. The most common species are the doubly charged ion [M+2H]²⁺ and the triply charged ion [M+3H]³⁺. The singly charged ion [M+H]⁺ may also be present, though potentially at a lower abundance depending on the ESI source conditions.

Q3: What are the primary fragment ions I should expect to see in an MS/MS experiment?

A3: In collision-induced dissociation (CID) or other tandem mass spectrometry (MS/MS) techniques, peptides primarily fragment along the peptide backbone.[4] This fragmentation results in the formation of b- and y-type ions. Given the sequence Myr-Lys-Leu-Ala-Lys-Lys-NH₂, you should look for a series of these fragment ions to confirm the peptide sequence. Please refer to the data tables below for the expected m/z values of these ions.

Q4: I am not seeing the expected parent ion mass. What could be the issue?

A4: Several factors could contribute to this issue. First, verify your mass spectrometer calibration. Ensure you are calculating the correct theoretical mass for the expected charge state (e.g., [M+2H]²⁺). Sample degradation, unexpected modifications (e.g., oxidation), or the presence of different salt adducts (e.g., [M+Na]⁺) can also shift the observed mass. Refer to the troubleshooting guide for more detailed steps.

Q5: My fragmentation spectrum is very complex and difficult to interpret. What can I do?

A5: High fragmentation energy can lead to numerous secondary fragments, complicating the spectrum. Try reducing the collision energy to favor the formation of primary b and y ions. Additionally, ensure your sample is of high purity, as contaminants can introduce interfering peaks. Using data analysis software with peptide sequencing algorithms can also aid in interpreting complex fragmentation patterns.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal 1. Poor ionization efficiency.2. Sample concentration is too low.3. Instrument parameters are not optimized.4. Sample degradation.1. Optimize ESI source parameters (e.g., spray voltage, gas flow).2. Prepare a more concentrated sample.3. Perform a system suitability test with a known standard.4. Use a fresh sample and appropriate solvent.
Incorrect Parent Ion Mass 1. Incorrect charge state assignment.2. Presence of salt adducts (e.g., Na⁺, K⁺).3. Unexpected modifications (e.g., oxidation).4. Instrument calibration drift.1. Look for other charge states to confirm the molecular weight.2. Use high-purity solvents and de-salting columns if necessary.3. Check for mass shifts corresponding to common modifications.4. Recalibrate the mass spectrometer.
Poor Fragmentation 1. Insufficient collision energy.2. Precursor ion isolation is not efficient.3. The charge state of the precursor is not optimal for fragmentation.1. Increase the collision energy in your MS/MS experiment.2. Optimize the isolation window for the precursor ion.3. Select a different charge state (e.g., 2+ or 3+) for fragmentation.
Contaminant Peaks 1. Impure sample.2. Contaminants from solvents or labware (e.g., keratins, polymers). 3. Carryover from previous samples.1. Purify the sample using HPLC.2. Use high-purity solvents and clean labware. Wear gloves to minimize keratin contamination. 3. Run blank injections between samples to clean the system.

Quantitative Data Summary

Table 1: Theoretical m/z Values for Protonated Myristoyl Pentapeptide-17

Ion SpeciesFormulaMonoisotopic Mass (Da)m/z
[M+H]⁺C₄₁H₈₂N₉O₆⁺796.64796.64
[M+2H]²⁺C₄₁H₈₃N₉O₆²⁺797.65398.83
[M+3H]³⁺C₄₁H₈₄N₉O₆³⁺798.66266.22

Table 2: Predicted Monoisotopic m/z Values for Major Fragment Ions (b and y series) of Myristoyl Pentapeptide-17

Sequence: Myr-K-L-A-K-K-NH₂

Ionm/z (Singly Charged)Ionm/z (Singly Charged)
b₁339.30y₁147.11
b₂452.38y₂275.21
b₃523.42y₃346.25
b₄651.52y₄459.33
y₅587.43

Note: y-ions are C-terminal fragments and b-ions are N-terminal fragments. The masses are calculated for the singly charged state.

Experimental Protocols

Sample Preparation for ESI-MS Analysis

  • Reconstitution: Dissolve the this compound sample in a suitable solvent system. A common starting point is 50:50 acetonitrile:water with 0.1% formic acid. The formic acid helps to protonate the peptide for positive ion mode analysis.

  • Concentration: The optimal concentration will depend on the sensitivity of your mass spectrometer. A typical starting concentration is in the range of 1-10 µM.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the ESI needle.

  • Injection: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.

Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full scan MS1 spectrum to identify the precursor ions of Myristoyl Pentapeptide-17. The scan range should be wide enough to include the expected m/z values for the different charge states (e.g., m/z 200-1000).

  • MS/MS Fragmentation: Select the desired precursor ion (e.g., the [M+2H]²⁺ ion at m/z 398.83) for fragmentation.

  • Collision Energy: The collision energy will need to be optimized for your specific instrument. Start with a collision energy ramp to identify the optimal setting for generating informative b and y ions.

  • Data Acquisition: Acquire MS/MS spectra for the selected precursor ions.

Visualizations

Fragmentation_Pathway Myr-K Myr-K L L Myr-K->L b1 A A L->A b2 y4 y4 K K A->K b3 y3 y3 K-NH2 K-NH2 K->K-NH2 b4 y2 y2 y1 y1 b1 b1 b2 b2 b3 b3 b4 b4

Caption: Fragmentation of Myristoyl Pentapeptide-17.

Troubleshooting_Workflow Start Start: Unexpected MS Data Check_Signal Is Signal Intensity Sufficient? Start->Check_Signal Check_Mass Is the Parent Ion Mass Correct? Check_Fragmentation Is Fragmentation Pattern Clear? Check_Mass->Check_Fragmentation Yes Calibrate Recalibrate Mass Spectrometer Check_Mass->Calibrate No Check_Adducts Check for Adducts/Modifications Check_Mass->Check_Adducts Still Incorrect Check_Signal->Check_Mass Yes Increase_Conc Increase Sample Concentration Check_Signal->Increase_Conc No Optimize_Source Optimize Ion Source Parameters Check_Signal->Optimize_Source Still Low Optimize_Collision Optimize Collision Energy Check_Fragmentation->Optimize_Collision No Purify_Sample Purify Sample (HPLC) Check_Fragmentation->Purify_Sample Still Unclear End_Success Analysis Successful Check_Fragmentation->End_Success Yes Calibrate->Check_Mass Check_Adducts->Check_Mass End_Consult Consult Instrument Specialist Check_Adducts->End_Consult No Resolution Increase_Conc->Check_Signal Optimize_Source->Check_Signal Optimize_Source->End_Consult No Improvement Optimize_Collision->Check_Fragmentation Purify_Sample->Check_Fragmentation Purify_Sample->End_Consult No Improvement

Caption: MS Data Troubleshooting Workflow.

References

Technical Support Center: Myristoyl Pentapeptide-17 Acetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Myristoyl Pentapeptide-17 Acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Myristoyl Pentapeptide-17 is a synthetic bioactive peptide composed of five amino acids (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a fatty acid. This myristoyl group enhances the bioavailability and skin penetration of the peptide.[1] Its primary mechanism of action is the stimulation of keratin genes, leading to increased production of keratin, a key structural protein in hair, skin, and nails.[1][2][3][4][5][6] This stimulation is believed to occur through the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in hair follicle development and regeneration.[7][8][9][10][11]

Q2: What are the common applications of this compound in research?

In a research context, this compound is primarily investigated for its potential to:

  • Promote the growth and thickness of eyelashes and eyebrows.

  • Stimulate hair follicle dermal papilla cells.[2]

  • Investigate the signaling pathways involved in hair growth and keratin production.[7][8][10]

Q3: How should I store this compound?

For long-term storage, lyophilized this compound powder should be stored at -20°C for up to three years. Once in solution, it should be stored at -80°C for up to one year.[4][12] To maintain stability, it is crucial to keep the peptide away from moisture and avoid repeated freeze-thaw cycles.[4][12][13]

Q4: What is the role of the "Acetate" in this compound?

The acetate is a counter-ion that forms a salt with the peptide. In peptide pharmaceuticals, acetate is often preferred over other counter-ions like trifluoroacetate (TFA) as it is considered safer and can have a different impact on the peptide's stability and solubility.[8] The activity of the peptide is generally consistent regardless of the salt form, but physical properties like solubility can vary.[4][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peptide Solubility - The peptide may be hydrophobic due to the myristoyl group.- Incorrect solvent or pH.- Dissolve in a small amount of an organic solvent like DMSO first, then dilute with aqueous buffer.[4][12]- Sonication can aid in dissolution.[4][12]- Adjust the pH of the buffer, as peptide solubility can be pH-dependent.
Inconsistent or No Biological Effect - Peptide degradation due to improper storage.- Incorrect peptide concentration.- Biological contamination of the peptide solution.- The chosen cell line may not be responsive.- Ensure proper storage at -20°C (lyophilized) or -80°C (in solution) and avoid freeze-thaw cycles.[4][12][13]- Accurately determine the net peptide content to calculate the correct concentration.- Filter-sterilize the peptide solution before use.[13]- Use a relevant cell line, such as human hair follicle dermal papilla cells or keratinocytes.
Cell Culture Contamination - Introduction of bacteria, yeast, or mycoplasma during handling.- Practice strict aseptic techniques.- Regularly test cell cultures for mycoplasma.- Quarantine new cell lines before introducing them into the main lab.
High Background in Cell-Based Assays - Components in the serum or media interfering with the assay.- Precipitates in the media.- For assays like the MTT assay, it is advisable to use serum-free media during the incubation with the substrate to reduce background.[14]- Ensure all media components are fully dissolved and filter the media if precipitates are observed.
Skin Irritation in in vivo Models - High concentration of the peptide.- Use a lower concentration of Myristoyl Pentapeptide-17. Irritation has been noted at high concentrations.[15]

Quantitative Data Summary

Table 1: Clinical Efficacy of a Serum Containing Myristoyl Pentapeptide-17 on Eyelash Parameters

Parameter% Improvement from Baseline (at Day 90)
Length10.52%[16]
Volume9.3%
Luster11.43%
Thickness35%
Curl50.83%[16]

Data from an open-label, single-center study involving 29 subjects who completed the 90-day trial.[16]

Table 2: Stability Profile of this compound

ConditionStability
Lyophilized Powder (-20°C)Up to 3 years[4][12]
In Solvent (-80°C)Up to 1 year[4][12]
Aqueous Solution (Refrigerated)Prone to degradation; short-term storage recommended.
Repeated Freeze-Thaw CyclesNot recommended; leads to degradation.[13]

Experimental Protocols

Protocol 1: In Vitro Keratinocyte Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT cell line).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the peptide dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Protocol 2: Keratin Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the expression of keratin genes (e.g., KRT17) in human hair follicle dermal papilla cells (HFDPCs) after treatment with this compound.

Materials:

  • Human hair follicle dermal papilla cells (HFDPCs)

  • Complete cell culture medium for HFDPCs

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green)

  • Primers for target keratin genes (e.g., KRT17) and a housekeeping gene (e.g., GAPDH)

  • 6-well plates

Procedure:

  • Cell Culture and Treatment: Culture HFDPCs in 6-well plates until they reach 70-80% confluency. Treat the cells with different concentrations of this compound for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative real-time PCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MP17 Myristoyl Pentapeptide-17 Receptor Frizzled/LRP5/6 Receptor MP17->Receptor Binds to Dsh Dishevelled (Dsh) Receptor->Dsh Activates GSK3b GSK-3β Dsh->GSK3b Inhibits Axin_APC Axin/APC Complex BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin_APC->GSK3b Complexes with Degradation Proteasomal Degradation BetaCatenin->Degradation Targeted for BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N Translocates to TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF Binds to KeratinGene Keratin Gene (e.g., KRT17) TCF_LEF->KeratinGene Activates Transcription Transcription KeratinGene->Transcription Transcription->KeratinGene Increased Keratin Production

Caption: Wnt/β-catenin signaling pathway activation by Myristoyl Pentapeptide-17.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis start Start dissolve Dissolve Myristoyl Pentapeptide-17 Acetate start->dissolve prepare_cells Prepare Cell Culture (e.g., Keratinocytes) start->prepare_cells treat_cells Treat Cells with Peptide Dilutions dissolve->treat_cells prepare_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay Perform Assay incubate->assay prolif_assay Proliferation Assay (e.g., MTT) assay->prolif_assay Option 1 gene_exp_assay Gene Expression Assay (e.g., qRT-PCR) assay->gene_exp_assay Option 2 data_analysis Data Analysis prolif_assay->data_analysis gene_exp_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies.

References

Validation & Comparative

A Comparative Analysis of Myristoyl Pentapeptide-17 Acetate and Myristoyl Hexapeptide-16 in Keratin Expression and Hair Follicle Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Myristoyl Pentapeptide-17 Acetate and Myristoyl Hexapeptide-16, two synthetic peptides recognized for their role in stimulating keratin production and enhancing the appearance of eyelashes and eyebrows. This analysis is based on available in vitro and in vivo research, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 are both lipidated peptides, featuring myristic acid attached to a short chain of amino acids, which enhances their bioavailability and penetration into the skin and hair follicles.[1][2][3][4] Both peptides are known to stimulate keratin genes, the fundamental proteins constituting hair, skin, and nails.[1][2][4] While often used in combination in cosmetic formulations for a synergistic effect on eyelash enhancement, they possess distinct peptide sequences.[1][3][4]

Mechanism of Action: Stimulation of Keratin Gene Expression

The primary mechanism of action for both peptides is the upregulation of keratin gene expression within the hair follicle.[1][2][4][9][10] Keratins are the core structural proteins of hair, and their increased production leads to stronger, thicker, and longer hair fibers.[1][11][12] The myristoyl group facilitates the delivery of the peptides to the dermal papilla cells, where they can exert their biological effects.[6][13]

While the precise signaling cascades for these specific peptides are not fully elucidated in the available literature, the stimulation of keratin gene expression is known to be influenced by several key signaling pathways, including the Wnt/β-catenin and MAPK/ERK pathways. It is plausible that these peptides exert their effects through the modulation of these pathways.

Postulated Signaling Pathway

Performance Data: A Comparative Overview

Quantitative data directly comparing the individual performance of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 is limited. However, clinical studies on formulations containing these peptides provide valuable insights into their efficacy.

Peptide/Formulation Concentration Duration Key Findings Citation
Myristoyl Pentapeptide-17 10% solution2 weeks23% increase in eyelash length and density[5]
6 weeks71% increase in eyelash length and density[5]
Not Specified14 days25% increase in eyelash length and thickness[7]
Not Specified6 weeks72% increase in eyelash thickness and length[7]
Myristoyl Pentapeptide-17 & Myristoyl Hexapeptide-16 Not Specified30 daysStatistically significant improvements in eyelash length, volume, luster, thickness, and curl[8]
90 daysLength: +10.52%, Volume: +9.3%, Luster: +11.43%, Thickness: +35%, Curl: +50.83%[8]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of these peptides.

In Vitro: Keratinocyte Proliferation Assay

This assay is designed to assess the effect of the peptides on the proliferation of keratinocytes, the primary cell type in the epidermis and hair follicles responsible for keratin production.

Methodology:

  • Cell Culture: Human epidermal keratinocytes are cultured in a suitable growth medium (e.g., Keratinocyte Growth Medium) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or Myristoyl Hexapeptide-16. A vehicle control (medium without the peptide) is also included.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • Proliferation Assay: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a BrdU (Bromodeoxyuridine) incorporation assay.

  • Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The results are expressed as a percentage of the vehicle control, and statistical analysis is performed to determine significance.

In Vivo: Eyelash Growth and Enhancement Study

This clinical study design is intended to evaluate the efficacy of a topical formulation containing the peptides on eyelash growth in human subjects.

Methodology:

  • Subject Recruitment: A cohort of healthy female volunteers with self-perceived short or sparse eyelashes is recruited. Exclusion criteria would include any ophthalmological diseases or allergies to cosmetic ingredients.

  • Baseline Assessment: At the beginning of the study (Day 0), baseline measurements of eyelash length, thickness, and density are taken using high-resolution digital imaging and specialized analysis software (e.g., image analysis of photographs taken with a phototrichogram device).

  • Product Application: Subjects are provided with the test formulation (a serum containing either Myristoyl Pentapeptide-17, Myristoyl Hexapeptide-16, or a combination) and instructed to apply it to the base of their upper eyelashes once or twice daily. A placebo group receiving a vehicle serum without the peptides is ideal for a controlled study.

  • Follow-up Visits: Subjects return for follow-up assessments at predetermined intervals (e.g., week 2, 4, 6, and 8).

  • Efficacy Evaluation: At each follow-up visit, the same measurements of eyelash length, thickness, and density are repeated. Standardized photographs are taken under consistent lighting and positioning.

  • Safety Assessment: Any adverse events, such as irritation or redness, are recorded at each visit.

  • Data Analysis: The changes in eyelash parameters from baseline are calculated for each subject. Statistical analysis (e.g., t-test or ANOVA) is used to determine if the changes are statistically significant compared to baseline and to the placebo group.

Conclusion

This compound and Myristoyl Hexapeptide-16 are promising ingredients for cosmetic and potentially therapeutic applications aimed at enhancing hair growth, particularly for eyelashes and eyebrows. Their primary mechanism of action involves the stimulation of keratin gene expression, leading to improved hair fiber characteristics. While often used in tandem, available research suggests that Myristoyl Pentapeptide-17 has been more extensively documented as a standalone ingredient. The combination of both peptides has shown significant clinical efficacy. For a more definitive comparison of their individual potencies, direct, head-to-head clinical trials are warranted. The experimental protocols outlined in this guide provide a framework for such future research and for the continued development of innovative products in this category.

References

In Vivo Validation of Myristoyl Pentapeptide-17 Acetate: A Comparative Guide to its Effects on Hair Follicle Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of Myristoyl Pentapeptide-17 Acetate against other common alternatives for stimulating hair growth, particularly for eyelashes and eyebrows. The information is supported by experimental data to aid in research and development decisions.

Introduction

Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has gained significant attention in the cosmetic and pharmaceutical industries for its purported ability to enhance the appearance of eyelashes and eyebrows.[1] It is a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a fatty acid that enhances its bioavailability and skin penetration.[1] The primary mechanism of action is believed to be the stimulation of keratin gene expression, leading to increased production of keratin, the key structural protein in hair.[2][3] This guide will delve into the in vivo evidence supporting these claims and compare its performance with established and emerging alternatives.

Quantitative Data Comparison

The following tables summarize the quantitative data from various in vivo studies on Myristoyl Pentapeptide-17 and its alternatives.

Table 1: In Vivo Efficacy of Myristoyl Pentapeptide-17 on Eyelash Enhancement

Study ReferenceConcentrationDurationKey Findings
Clinical Study10%2 weeks23% increase in eyelash length and density
Clinical Study10%6 weeksUp to 71% increase in eyelash length and density
In-vivo Study[4]Not Specified2 weeksUp to 25% increase in appearance of fullness and thickness
In-vivo Study[4]Not Specified28 daysUp to 66% increase in appearance of fullness and thickness
Open-label Clinical Trial[5]Not Specified30 daysLength: +10.52%, Volume: +9.3%, Thickness: +35%, Curl: +50.83%
Open-label Clinical Trial[5]Not Specified90 daysContinued progressive improvement from Day 30
Open-label Clinical Trial[6][7]Not Specified12 weeksLength: +8.3%, Number: +5%, Width: +10.1%, Volume: +14.1%

Table 2: Comparative In Vivo Efficacy of Alternatives

Active IngredientConcentrationDurationKey FindingsStudy Type
Bimatoprost 0.03%6 weeks2.0 mm mean increase in eyelash length (vs. 1.1 mm for placebo)[8]Randomized Controlled Trial
Minoxidil 2%4 monthsSignificant improvement in eyebrow density (comparable to Bimatoprost 0.01% and 0.03%)[9]Randomized Controlled Trial
Kopexil 5%Not Specified1.55 times higher hair follicle count than 5% Minoxidil[10]In Vivo (Mice)
Peptide Extract Solution Not Specified12 weeks3.7 ± 1.4mm increase in eyelash length[11][12]Open-label Cohort Study

Experimental Protocols

Clinical Efficacy Assessment of a Polygrowth Factor Serum Containing Myristoyl Pentapeptide-17[6]
  • Study Design: An open-label, single-center, single-arm efficacy study.

  • Participants: 30 healthy Indian female participants aged 15 to 45 years.

  • Intervention: Application of a polygrowth factor serum containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 to the upper and lower eyelid margins once nightly for 90 days.

  • Assessments:

    • Ophthalmological and dermatological assessments were conducted at baseline (Day 0) and on Days 30, 60, and 90.

    • Digital image photographs were taken using the Visia CR imaging system.

    • Eyelash length, density/volume, luster, and curl were evaluated using imaging and software technologies.

  • Statistical Analysis: Statistical significance of improvements from baseline was determined.

Randomized Controlled Trial of Bimatoprost for Eyelash Growth[9]
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: 19 subjects.

  • Intervention: Subjects received two vials of a gel suspension, one containing Bimatoprost and the other a placebo (normal saline), to be applied to the upper eyelid eyelashes of the designated eye every evening for 6 weeks.

  • Assessments:

    • Eyelash length was measured with a caliper at enrollment, weekly during the application period, and at 1 and 3 months post-discontinuation.

    • Visual acuity, ocular symptoms, and intraocular pressure were documented at the same intervals.

    • Photographs were taken for visual assessment.

  • Statistical Analysis: The difference in mean eyelash growth between the Bimatoprost and placebo groups was statistically analyzed.

Signaling Pathways and Mechanism of Action

Myristoyl Pentapeptide-17 is proposed to exert its effects by stimulating the expression of keratin genes within the hair follicle. This process is part of a complex network of signaling pathways that regulate hair follicle cycling and growth.

Keratin Gene Expression Pathway

The expression of keratin genes is a critical step in the formation of the hair shaft. This process is regulated by a variety of transcription factors and signaling pathways. While the precise downstream targets of Myristoyl Pentapeptide-17 are still under investigation, it is hypothesized to influence key regulators of keratinocyte differentiation and proliferation within the hair follicle bulb.

Keratin_Gene_Expression cluster_0 External Signal cluster_1 Hair Follicle Dermal Papilla Cell Myristoyl_Pentapeptide_17 Myristoyl Pentapeptide-17 Acetate Cell_Surface_Receptor Cell Surface Receptor Myristoyl_Pentapeptide_17->Cell_Surface_Receptor Intracellular_Signaling Intracellular Signaling Cascade Cell_Surface_Receptor->Intracellular_Signaling Transcription_Factors Activation of Transcription Factors (e.g., AP-1, Sp1) Intracellular_Signaling->Transcription_Factors Keratin_Gene Keratin Gene (e.g., KRTs) Transcription_Factors->Keratin_Gene Binds to Promoter/Enhancer Keratin_Protein Keratin Protein Synthesis Keratin_Gene->Keratin_Protein Transcription & Translation Hair_Shaft Hair Shaft Formation & Growth Keratin_Protein->Hair_Shaft Contributes to

Caption: Proposed signaling pathway for this compound in stimulating keratin production.

Hair Follicle Growth Cycle Regulation

The growth of hair is a cyclical process involving the anagen (growth), catagen (transition), and telogen (resting) phases. Several signaling pathways, including Wnt/β-catenin, Bone Morphogenetic Protein (BMP), and Sonic Hedgehog (Shh), are crucial in regulating the transition between these phases. It is plausible that Myristoyl Pentapeptide-17 influences these pathways to prolong the anagen phase, leading to longer and more numerous hairs.

Hair_Follicle_Cycle cluster_anagen Anagen (Growth Phase) cluster_telogen Telogen (Resting Phase) Wnt_beta_catenin Wnt/β-catenin Pathway (Active) Proliferation Dermal Papilla & Matrix Cell Proliferation Wnt_beta_catenin->Proliferation Anagen Anagen Proliferation->Anagen Maintains Myristoyl_P17 Myristoyl Pentapeptide-17 Myristoyl_P17->Wnt_beta_catenin Potentially Stimulates BMP_Signaling BMP Signaling (Active) Quiescence Stem Cell Quiescence BMP_Signaling->Quiescence Telogen Telogen Quiescence->Telogen Maintains Catagen Catagen Anagen->Catagen Transitions to Catagen->Telogen Transitions to Telogen->Anagen Re-enters

Caption: The hair follicle cycle and potential influence of Myristoyl Pentapeptide-17 on the anagen phase.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo clinical study evaluating the efficacy of a hair growth-promoting agent like this compound.

Experimental_Workflow Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Day 0) - Photography - Measurements (Length, Thickness, etc.) - Questionnaires Recruitment->Baseline Intervention Intervention Phase (e.g., 12 weeks) - Daily application of Test Product - Control/Placebo Group Baseline->Intervention Follow_up Follow-up Assessments (e.g., Week 4, 8, 12) - Repeat Baseline Measurements Intervention->Follow_up Data_Analysis Data Analysis - Statistical Comparison (Before vs. After, Test vs. Control) Follow_up->Data_Analysis Results Results & Conclusion - Efficacy & Safety Profile Data_Analysis->Results

Caption: A generalized workflow for a clinical trial on hair growth products.

Discussion and Conclusion

The in vivo data presented suggests that this compound is a promising compound for enhancing the length, thickness, and overall appearance of eyelashes. Clinical studies have demonstrated statistically significant improvements within a few weeks of use.[4][5]

When compared to alternatives, Myristoyl Pentapeptide-17 offers a different mechanism of action than prostaglandin analogs like Bimatoprost, which are known to prolong the anagen phase of the hair cycle.[13] While Bimatoprost has shown robust efficacy in promoting eyelash growth, it is also associated with potential side effects such as skin hyperpigmentation and changes in iris color.[13] Peptides like Myristoyl Pentapeptide-17 are generally considered to have a favorable safety profile with minimal reported side effects.

Compared to Minoxidil, a well-established treatment for androgenetic alopecia, Myristoyl Pentapeptide-17's primary application has been in the cosmetic enhancement of eyelashes and eyebrows. While direct, head-to-head comparative studies on eyelash enhancement are limited, the existing data for both compounds show efficacy in promoting hair growth in their respective applications.

References

A Researcher's Guide to Assessing Cross-Reactivity of Anti-Myristoyl Pentapeptide-17 Acetate Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting Myristoyl Pentapeptide-17 Acetate. Given the current lack of commercially available specific antibodies against this modified peptide, this document focuses on the theoretical and practical steps a researcher would undertake to commission a custom antibody and subsequently validate its specificity. We will delve into the identification of potential cross-reactants, detailed experimental protocols for assessing cross-reactivity, and templates for data presentation.

Introduction to Myristoyl Pentapeptide-17 and Antibody Specificity

Myristoyl Pentapeptide-17 is a synthetic, oil-soluble peptide renowned for its ability to stimulate keratin production.[1][2][3] This action makes it a popular ingredient in cosmetic formulations aimed at enhancing the length and thickness of eyelashes and eyebrows. The peptide's sequence is Lys-Leu-Ala-Lys-Lys, and it is modified with a myristoyl group to improve its bioavailability.[2][3]

For researchers investigating the mechanism of action of Myristoyl Pentapeptide-17 or developing quantitative assays for its detection, a highly specific antibody is an indispensable tool. Antibody cross-reactivity, the binding of an antibody to non-target molecules, can lead to inaccurate quantification, false-positive results, and misinterpretation of experimental data. Therefore, a thorough assessment of an antibody's cross-reactivity is a critical step in its validation.

Generation of a Hypothetical Anti-Myristoyl Pentapeptide-17 Acetate Antibody

Currently, there are no off-the-shelf antibodies specifically targeting this compound. Researchers would need to commission the generation of a custom antibody. This process typically involves:

  • Antigen Design and Synthesis: Myristoyl Pentapeptide-17, being a small molecule, is a hapten and requires conjugation to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit a robust immune response.

  • Immunization: The peptide-carrier conjugate is used to immunize host animals (commonly rabbits for polyclonal or mice for monoclonal antibodies).

  • Antibody Purification: The resulting antiserum is collected, and the antibodies are purified, often through affinity chromatography using the immobilized peptide as the ligand.

The following diagram illustrates the general workflow for custom anti-peptide antibody production.

G cluster_antigen_prep Antigen Preparation cluster_immunization Immunization & Collection cluster_purification Purification & Validation peptide Myristoyl Pentapeptide-17 Synthesis conjugation Conjugation peptide->conjugation carrier Carrier Protein (e.g., KLH) carrier->conjugation immunize Immunize Host Animal conjugation->immunize collect Collect Antiserum immunize->collect purify Affinity Purification collect->purify validate Cross-Reactivity Testing purify->validate

Fig. 1: Custom Antibody Production Workflow.

Identification of Potential Cross-Reactants

A critical step in assessing antibody specificity is to identify potential cross-reactants. For a hypothetical anti-Myristoyl Pentapeptide-17 antibody, these can be categorized as follows:

  • Peptide Variants:

    • Unmodified Pentapeptide-17 (Lys-Leu-Ala-Lys-Lys)

    • Myristoylated peptides with similar sequences

    • Other cosmetic peptides with different amino acid sequences but potential structural similarities.

  • Endogenous Proteins: Human proteins containing the "KLAKK" motif or a homologous sequence.

To identify homologous human proteins, a researcher would perform a protein BLAST (Basic Local Alignment Search Tool) search against the Homo sapiens proteome. The query sequence would be "KLAKK".

Simulated BLAST Search Results:

A BLAST search would likely return a list of human proteins containing the "KLAKK" sequence or variants with high similarity. These could include certain types of keratins, histone proteins, or other signaling molecules. For the purpose of this guide, we will hypothesize a few potential cross-reacting human proteins.

Experimental Protocols for Cross-Reactivity Assessment

The cross-reactivity of the custom antibody should be evaluated using several immunoassays. Here, we provide detailed protocols for Dot Blot and Competitive ELISA, which are well-suited for this purpose.

Dot Blot

A dot blot is a simple and rapid method to screen for antibody binding to various peptides and proteins.

Objective: To qualitatively assess the binding of the anti-Myristoyl Pentapeptide-17 antibody to the target peptide and a panel of potential cross-reactants.

Materials:

  • Nitrocellulose or PVDF membrane

  • This compound (Target Antigen)

  • Unmodified Pentapeptide-17

  • Myristoyl Hexapeptide-16 (another common cosmetic peptide)

  • Bovine Serum Albumin (BSA) as a negative control

  • Hypothetical cross-reacting human protein (e.g., a recombinant keratin fragment)

  • Tris-buffered saline (TBS)

  • Tween 20

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Custom anti-Myristoyl Pentapeptide-17 antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Prepare stock solutions of all peptides and proteins in an appropriate solvent (e.g., DMSO for the myristoylated peptides, water or PBS for others). Dilute the stocks to a working concentration of 1 mg/mL in PBS.

  • Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size. Use a pencil to lightly draw a grid to mark the spotting locations.

  • Spotting: Carefully spot 1-2 µL of each peptide/protein solution onto its designated spot on the membrane. Allow the spots to dry completely at room temperature.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer (the optimal dilution needs to be predetermined, typically in the range of 1:1000 to 1:10,000). Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (TBS with 0.1% Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

Competitive ELISA

A competitive ELISA is a quantitative method to determine the specificity and cross-reactivity of an antibody. In this format, the analyte in the sample competes with a labeled antigen for binding to a limited amount of antibody.

Objective: To quantify the cross-reactivity of the anti-Myristoyl Pentapeptide-17 antibody with potential cross-reactants.

Materials:

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • This compound (for coating)

  • Competitor peptides/proteins (unlabeled)

  • Custom anti-Myristoyl Pentapeptide-17 antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a microplate with 100 µL of this compound solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the unlabeled competitor peptides/proteins (e.g., unmodified pentapeptide, other myristoylated peptides) in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the competitor peptides for 1-2 hours at room temperature.

  • Incubation: After washing the coated plate, transfer 100 µL of the antibody-competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Final Washes: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

The following diagram illustrates the workflow for a competitive ELISA to assess cross-reactivity.

G cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection coat Coat Plate with Target Antigen wash1 Wash coat->wash1 block Block wash1->block add_to_plate Add Mixture to Plate block->add_to_plate preincubate Pre-incubate Primary Ab with Competitors preincubate->add_to_plate wash2 Wash add_to_plate->wash2 add_secondary Add Secondary Ab wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add Substrate & Stop wash3->add_substrate read Read Absorbance add_substrate->read

Fig. 2: Competitive ELISA Workflow.

Data Presentation and Interpretation

Quantitative data from the cross-reactivity experiments should be summarized in clear, structured tables.

Dot Blot Results

The results of the dot blot are qualitative but can be scored semi-quantitatively based on signal intensity.

Antigen SpottedSignal IntensityInterpretation
Myristoyl Pentapeptide-17++++Strong positive signal (expected)
Unmodified Pentapeptide-17++Moderate cross-reactivity
Myristoyl Hexapeptide-16-No significant cross-reactivity
Recombinant Keratin Fragment-No significant cross-reactivity
BSA-Negative control (no signal)
Competitive ELISA Data

The data from the competitive ELISA can be used to calculate the IC50 (the concentration of competitor that inhibits 50% of the antibody binding) for each peptide/protein. The percent cross-reactivity can then be calculated using the following formula:

% Cross-reactivity = (IC50 of Myristoyl Pentapeptide-17 / IC50 of Competitor) x 100

CompetitorIC50 (nM)% Cross-Reactivity
Myristoyl Pentapeptide-1710100%
Unmodified Pentapeptide-175002%
Myristoyl Hexapeptide-16> 10,000< 0.1%
Recombinant Keratin Fragment> 10,000< 0.1%

Signaling Pathway of Myristoyl Pentapeptide-17

Myristoyl Pentapeptide-17 is believed to exert its effects by stimulating the expression of keratin genes within the hair follicle. The following diagram illustrates a simplified hypothetical signaling pathway.

G MP17 Myristoyl Pentapeptide-17 Receptor Cell Surface Receptor MP17->Receptor CellMembrane Hair Follicle Cell Membrane SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor KeratinGene Keratin Gene Expression TranscriptionFactor->KeratinGene KeratinProtein Keratin Protein Synthesis KeratinGene->KeratinProtein EyelashGrowth Increased Eyelash Growth & Thickness KeratinProtein->EyelashGrowth

Fig. 3: Hypothetical Signaling Pathway.

Conclusion

The rigorous evaluation of antibody cross-reactivity is paramount for the reliability and reproducibility of research findings. This guide provides a comprehensive roadmap for researchers seeking to develop and validate a specific antibody against this compound. By following these detailed protocols and data analysis frameworks, scientists and drug development professionals can ensure the quality and specificity of their immunoassays, leading to more accurate and meaningful results in their investigations of this and other cosmetic peptides.

References

A Comparative Efficacy Analysis of Myristoyl Pentapeptide-17 Acetate and Prostaglandin Analogs in Eyelash Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Myristoyl Pentapeptide-17 Acetate and prostaglandin analogs for promoting eyelash growth. The information is compiled from available clinical and preclinical data to offer an objective overview for research and development professionals.

Introduction

The demand for longer and fuller eyelashes has led to the development of various cosmetic and pharmaceutical products. Among the most prominent active ingredients are prostaglandin analogs and, more recently, peptide-based compounds such as this compound. This guide will delve into the mechanisms of action, present available quantitative efficacy data, detail experimental protocols from key studies, and outline the known side effect profiles of both categories of compounds.

Mechanism of Action

This compound: This synthetic peptide is reported to stimulate keratin production, a key structural protein of hair.[1][2][3] The proposed mechanism involves the upregulation of keratin genes within the hair follicle, leading to stronger and potentially longer and thicker eyelashes.[4][5] The myristoyl group, a fatty acid, is attached to the peptide to enhance its bioavailability and penetration into the skin.[5]

Prostaglandin Analogs: These compounds, such as bimatoprost and latanoprost, are synthetic versions of naturally occurring prostaglandins.[6] Their primary mechanism of action in eyelash growth is to prolong the anagen (growth) phase of the hair cycle.[6][7] This extended growth phase allows eyelashes to grow longer and thicker. Prostaglandin analogs also stimulate melanogenesis, which can lead to darker eyelashes.[7] They exert their effects by binding to prostaglandin receptors, specifically the FP receptor, located in the dermal papilla of the hair follicle.[8][9]

Signaling Pathway Diagrams

Myristoyl_Pentapeptide_17_Pathway

Prostaglandin_Analog_Pathway

Quantitative Data Presentation

ParameterThis compoundProstaglandin Analogs (Bimatoprost 0.03%)
Efficacy
Eyelash LengthIncrease of up to 72% after 6 weeks (in one study).[10] Another study on a polygrowth factor serum containing Myristoyl Pentapeptide-17 showed a 10.52% increase after 90 days.[11]Significant increase from baseline; 78.1% of subjects showed at least a 1-grade increase in global eyelash assessment score at week 16.[4]
Eyelash Thickness/VolumeIncrease of up to 72% after 6 weeks (in one study).[10] The polygrowth factor serum study showed a 35% increase in thickness and a 9.3% increase in volume after 90 days.[11]Statistically significant increases in thickness compared to vehicle.[4]
Eyelash DarknessNot consistently reported.Statistically significant increases in darkness compared to vehicle.[4]
Side Effects
CommonGenerally considered to have a good safety profile with minimal side effects.[4] May cause mild irritation or dryness, particularly at high concentrations.[1]Conjunctival hyperemia (redness), eye pruritus (itching), skin hyperpigmentation of the eyelid.[4]
Less Common/RareAllergic reactions (rash, itching).[1]Iris color change (may be permanent), periocular fat atrophy ("sunken eyes").[4]
Regulatory Status Cosmetic ingredient.Bimatoprost 0.03% (Latisse®) is FDA-approved for the treatment of hypotrichosis of the eyelashes.[6]

Experimental Protocols

Study on a Polygrowth Factor Serum Containing Myristoyl Pentapeptide-17
  • Study Design: An open-label, single-center safety and efficacy study.[11]

  • Participants: 30 female subjects aged 15 to 45.[2]

  • Methodology: A polygrowth factor serum containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 was applied once nightly to the eyelid margins for 90 days.[2][11]

  • Efficacy Assessment: Eyelash length, volume, luster, thickness, and curl were evaluated at baseline and at 30, 60, and 90 days using digital photography and image analysis software.[11]

  • Safety Assessment: Ophthalmologic and dermatological examinations were conducted to assess for adverse events.[11]

Pivotal Clinical Trial of Bimatoprost 0.03%
  • Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.[4]

  • Participants: 278 subjects were randomized to receive either bimatoprost 0.03% (n=137) or vehicle (n=141).[4]

  • Methodology: The assigned treatment was applied once daily to the upper eyelid margin for 16 weeks.[4]

  • Efficacy Assessment: The primary endpoint was eyelash prominence as assessed by the investigator using the Global Eyelash Assessment scale. Secondary endpoints included eyelash length, thickness, and darkness measured by digital image analysis, as well as patient-reported outcomes.[4]

  • Safety Assessment: Adverse events were monitored, and ophthalmic examinations were performed throughout the study.[4]

Experimental Workflow Diagrams

Myristoyl_Pentapeptide_17_Study_Workflow Recruitment Recruitment (30 female subjects) Baseline Baseline Assessment (Day 0) - Digital Photography - Image Analysis - Safety Evaluation Recruitment->Baseline Treatment Treatment Phase (90 days) - Daily application of serum with Myristoyl Pentapeptide-17 Baseline->Treatment FollowUp Follow-up Assessments (Days 30, 60, 90) - Repeat Baseline Assessments Treatment->FollowUp Analysis Data Analysis - Comparison to Baseline FollowUp->Analysis

Bimatoprost_Study_Workflow Recruitment Recruitment (278 subjects) Randomization Randomization - Bimatoprost 0.03% (n=137) - Vehicle (n=141) Recruitment->Randomization Baseline Baseline Assessment - Global Eyelash Assessment - Digital Image Analysis - Safety Evaluation Randomization->Baseline Treatment Treatment Phase (16 weeks) - Daily application Baseline->Treatment FollowUp Follow-up Assessments - Repeat Baseline Assessments Treatment->FollowUp Analysis Data Analysis - Comparison between Bimatoprost and Vehicle FollowUp->Analysis

Conclusion

Prostaglandin analogs, particularly the FDA-approved bimatoprost 0.03%, have a well-established efficacy and safety profile supported by robust clinical trials. They have demonstrated significant improvements in eyelash length, thickness, and darkness. However, they are associated with a range of potential side effects that require careful consideration.

This compound is presented as a safer alternative that works by stimulating keratin production. While some studies suggest its efficacy in enhancing eyelash appearance, the available data is less comprehensive and often derived from open-label studies or formulations containing multiple active ingredients. Further large-scale, randomized, double-blind, placebo-controlled clinical trials are needed to definitively establish the efficacy and safety of this compound as a standalone ingredient for eyelash enhancement and to provide a more direct comparison with prostaglandin analogs.

For researchers and drug development professionals, the choice between these two classes of compounds will depend on the desired balance between proven efficacy and the potential for adverse effects. The development of novel peptides with more extensive clinical validation could represent a significant advancement in the field of cosmetic and therapeutic eyelash enhancement.

References

Myristoyl Pentapeptide-17 Acetate: A Statistical Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoyl Pentapeptide-17 Acetate has emerged as a significant bioactive peptide in the cosmetic and therapeutic landscapes, particularly for its role in enhancing the appearance of eyelashes and eyebrows. This guide provides a comprehensive statistical analysis of its experimental data, a comparison with current alternatives, and detailed insights into its mechanism of action.

Performance Evaluation: A Quantitative Analysis

Clinical studies have demonstrated the efficacy of Myristoyl Pentapeptide-17 in improving eyelash characteristics. The data presented below is a summary of findings from key clinical trials.

Table 1: Efficacy of a Polygrowth Factor Serum Containing Myristoyl Pentapeptide-17 [1]

ParameterMean Improvement (%)Timepoint
Length10.5290 days
Volume9.390 days
Luster11.4390 days
Thickness35.090 days
Curl50.8390 days

Table 2: Reported Efficacy of a 10% Myristoyl Pentapeptide-17 Solution

ParameterMean Improvement (%)Timepoint
Length & Density2314 days
Length & Density7142 days (6 weeks)

Comparative Landscape: Myristoyl Pentapeptide-17 vs. Alternatives

The market for eyelash and eyebrow enhancement includes a variety of active ingredients. Here, we compare Myristoyl Pentapeptide-17 with its main competitors.

Table 3: Comparison of Myristoyl Pentapeptide-17 with Alternative Eyelash Enhancing Ingredients

Active IngredientMechanism of ActionReported EfficacyCommon Side Effects
Myristoyl Pentapeptide-17 Stimulates keratin gene expression.Significant improvements in lash length, thickness, and volume.[1]Generally well-tolerated with minimal side effects reported.
Other Peptides (e.g., Myristoyl Hexapeptide-16, Biotinoyl Tripeptide-1, Acetyl Tetrapeptide-3)Stimulate keratin production and strengthen the hair follicle.Often used in combination with Myristoyl Pentapeptide-17 to enhance effects.Similar safety profile to Myristoyl Pentapeptide-17.
Prostaglandin Analogs (e.g., Bimatoprost, Latanoprost)Extend the anagen (growth) phase of the hair cycle.Clinically proven to significantly increase eyelash length and darkness.[2][3]Can include eye redness, itching, darkening of the eyelid skin, and potential for changes in iris color.
Botanical Extracts (e.g., Pumpkin Seed Extract, Ginseng Root Extract)Provide nourishment and conditioning to the hair follicles.Milder effects, primarily focused on improving lash health and preventing breakage.Generally considered safe, but allergic reactions are possible.

Understanding the Mechanism: Signaling Pathways

Myristoyl Pentapeptide-17's primary function is to stimulate the expression of keratin, the key structural protein in hair. While the precise signaling cascade has not been fully elucidated for this specific peptide, based on the known pathways of hair follicle morphogenesis and keratinocyte proliferation, a plausible mechanism can be proposed. The peptide likely interacts with cell surface receptors on dermal papilla cells or keratinocytes, initiating a signaling cascade that involves pathways such as Wnt/β-catenin, TGF-β, and MAPK, which are known to be crucial for hair follicle development and the regulation of keratin gene expression.[4][5][6][7][8][9][10][11][12][13]

G MP17 Myristoyl Pentapeptide-17 Receptor Cell Surface Receptor (Dermal Papilla/Keratinocyte) MP17->Receptor Wnt Wnt/β-catenin Pathway Receptor->Wnt TGF TGF-β Pathway Receptor->TGF MAPK MAPK Pathway Receptor->MAPK TranscriptionFactors Activation of Transcription Factors Wnt->TranscriptionFactors TGF->TranscriptionFactors MAPK->TranscriptionFactors KeratinGene Keratin Gene Expression TranscriptionFactors->KeratinGene KeratinProtein Keratin Protein Synthesis KeratinGene->KeratinProtein EyelashGrowth Increased Eyelash Growth, Thickness, and Density KeratinProtein->EyelashGrowth

Caption: Proposed signaling pathway for Myristoyl Pentapeptide-17.

Experimental Protocols

A detailed understanding of the methodologies used in clinical evaluations is crucial for interpreting the results.

Key Clinical Study Protocol: Polygrowth Factor Serum [1]

  • Study Design: An open-label, single-center, single-arm efficacy study.

  • Participants: 30 healthy female subjects aged 18 to 45 with a desire for eyelash improvement.

  • Exclusion Criteria: History of allergic reactions to cosmetics, active skin diseases, and underlying uncontrolled medical conditions.

  • Procedure:

    • Baseline measurements of eyelash parameters were taken.

    • Subjects applied the serum containing Myristoyl Pentapeptide-17 once nightly to the upper and lower eyelid margins for 90 days.

    • Follow-up assessments were conducted at 30, 60, and 90 days.

  • Measurement Techniques:

    • Digital Imaging: Standardized high-resolution photographs were taken using the Visia-CR imaging system.

    • Image Analysis Software: Eyelash length, volume, luster, and curl were quantified using specialized software.

    • Dermatological and Ophthalmological Assessments: Experts evaluated eyelash quality and safety.

  • Statistical Analysis: Paired t-tests were used to compare baseline measurements with follow-up data. A p-value of <0.0001 was considered statistically significant.

G Start Screening and Enrollment (30 Female Subjects) Baseline Baseline Assessment (Day 0) - Digital Imaging (Visia-CR) - Dermatological/Ophthalmological Exam Start->Baseline Treatment Daily Application of Serum (90 Days) Baseline->Treatment FollowUp30 Follow-up Assessment (Day 30) Treatment->FollowUp30 FollowUp60 Follow-up Assessment (Day 60) FollowUp30->FollowUp60 FollowUp90 Final Assessment (Day 90) FollowUp60->FollowUp90 Analysis Data Analysis - Image Analysis Software - Statistical Comparison (Paired t-test) FollowUp90->Analysis End Study Conclusion Analysis->End

Caption: Workflow of the key clinical study on the polygrowth factor serum.

Safety and Toxicology

Conclusion

The available experimental data supports the efficacy of this compound in enhancing eyelash growth and appearance. Its favorable safety profile, when compared to prostaglandin analogs, makes it a compelling active ingredient for cosmetic and potentially therapeutic applications. Further research, including direct comparative studies and more in-depth elucidation of its signaling pathway, will be beneficial for a more complete understanding of its performance and mechanism.

References

Myristoyl Pentapeptide-17 Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Myristoyl Pentapeptide-17 Acetate's performance with alternative eyelash enhancing compounds, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies where available, and visualizes key pathways and workflows to facilitate a deeper understanding of this popular cosmetic peptide.

Myristoyl Pentapeptide-17 is a synthetic peptide that has gained significant attention in the cosmetics industry for its ability to enhance the appearance of eyelashes. It is a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, an oil-soluble fatty acid that is thought to improve the bioavailability of the peptide.[1] Its primary mechanism of action is reported to be the stimulation of keratin gene expression, the core structural protein of hair.[1][2][3][4][5][6]

Performance and Efficacy: Quantitative Analysis

Clinical studies on formulations containing Myristoyl Pentapeptide-17, often in combination with Myristoyl Hexapeptide-16, have demonstrated notable improvements in eyelash appearance.

One open-label, single-center study involving a polygrowth factor serum containing both Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 reported the following improvements after 90 days of nightly application:[7]

ParameterPercentage Improvement (Mean)
Length10.52%
Volume9.3%
Thickness35%
Luster11.43%
Curl50.83%

Another clinical trial on a peptide and glycosaminoglycan-based eyelash enhancer reported the following results after 12 weeks:[2][8]

ParameterPercentage Improvement (Mean)
Length8.3%
Number5%
Width10.1%
Volume14.1%
Arc13.4%
Angle28.3%

It is important to note that these studies were conducted on formulations containing multiple ingredients, and the specific contribution of this compound alone is not definitively isolated.

Comparison with Alternatives: Prostaglandin Analogues

The primary alternatives to peptide-based eyelash enhancers are prostaglandin analogues, such as Bimatoprost, which was originally developed for the treatment of glaucoma.[9][10] The mechanisms of action and side effect profiles of these two classes of compounds differ significantly.

FeatureMyristoyl Pentapeptide-17Prostaglandin Analogues (e.g., Bimatoprost)
Mechanism of Action Stimulates keratin gene expression.[1][2][3][4][5][6]Extend the anagen (growth) phase of the hair cycle.[9]
Reported Efficacy Moderate improvements in length, thickness, and volume.[2][7][8]Significant increases in eyelash length, thickness, and darkness.[9][11][12][13]
Side Effect Profile Generally well-tolerated with minimal reported side effects.Higher incidence of side effects including eye irritation, conjunctival hyperemia, skin hyperpigmentation, and potential for permanent iris color change.[9]
Regulatory Status Generally considered a cosmetic ingredient.Often classified as a drug, with some formulations available only by prescription.

Experimental Protocols

While detailed, reproducible protocols from the primary clinical trials are not publicly available, a general methodology for evaluating the efficacy of eyelash growth serums can be outlined based on the available literature.[7][14][15][16]

A representative experimental workflow for a clinical trial on an eyelash growth serum would typically involve:

  • Subject Recruitment: Healthy female volunteers aged 18-65 with a desire to improve eyelash appearance.

  • Baseline Assessment:

    • Standardized digital photography of the eyelashes.

    • Image analysis to quantify baseline eyelash length, thickness, volume, and other relevant parameters.

    • Ophthalmological and dermatological examinations to ensure no pre-existing conditions that could interfere with the study.

  • Product Application: Subjects are instructed to apply the serum to the base of the upper eyelashes once or twice daily for a specified period (e.g., 60 or 90 days).

  • Follow-up Assessments: Assessments are typically conducted at regular intervals (e.g., day 30, 60, and 90) and include:

    • Repeated digital photography and image analysis.

    • Ophthalmological and dermatological examinations to monitor for any adverse events.

    • Subject satisfaction questionnaires.

  • Data Analysis: Statistical analysis is performed to compare the changes in eyelash parameters from baseline to the follow-up time points.

G cluster_pre_trial Pre-Trial cluster_trial Trial Period cluster_post_trial Post-Trial Subject_Recruitment Subject Recruitment (Healthy Females, 18-65) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Subject_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline Baseline Assessment - Photography - Image Analysis - Ophthalmic/Dermatologic Exam Informed_Consent->Baseline Product_Application Product Application (Daily for 60-90 days) Baseline->Product_Application Follow_Up Follow-up Assessments (e.g., Day 30, 60, 90) Product_Application->Follow_Up Data_Analysis Data Analysis (Comparison to Baseline) Follow_Up->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: A generalized workflow for a clinical trial evaluating an eyelash growth serum.

Signaling Pathways

The precise signaling pathway through which Myristoyl Pentapeptide-17 upregulates keratin gene expression is not yet fully elucidated in publicly available research. However, based on its stated mechanism of action, a hypothetical pathway can be proposed. The myristoyl group likely enhances the peptide's penetration through the stratum corneum to reach the hair follicle. Once at the hair follicle, the pentapeptide may interact with cellular receptors that activate intracellular signaling cascades, leading to the modulation of transcription factors that control the expression of specific keratin genes.

Keratin gene expression is a complex process regulated by various transcription factors and signaling pathways.[5][17] For instance, the expression of Keratin 17 (K17), a keratin associated with the hair follicle, is known to be influenced by pathways involving STAT1 and can impact cell cycle progression.[18][19] Further research is needed to determine if Myristoyl Pentapeptide-17 directly or indirectly influences these or other known pathways regulating keratin synthesis in the hair follicle.

G MP17 Myristoyl Pentapeptide-17 Receptor Cell Surface Receptor (Hypothetical) MP17->Receptor Binds Cell_Membrane Cell Membrane of Hair Follicle Keratinocyte Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., STAT1, AP-1) Signaling_Cascade->Transcription_Factors Modulates Keratin_Genes Keratin Genes (in nucleus) Transcription_Factors->Keratin_Genes Regulates Keratin_Synthesis Increased Keratin Synthesis Keratin_Genes->Keratin_Synthesis Leads to Eyelash_Growth Enhanced Eyelash Appearance Keratin_Synthesis->Eyelash_Growth

Caption: A hypothetical signaling pathway for Myristoyl Pentapeptide-17's effect on keratin synthesis.

Conclusion

This compound, particularly when combined with other peptides like Myristoyl Hexapeptide-16, demonstrates a positive effect on enhancing the appearance of eyelashes with a favorable safety profile. Its mechanism of stimulating keratin gene expression offers a different approach compared to the more potent but side-effect-prone prostaglandin analogues. For researchers and drug development professionals, the key areas for future investigation include elucidating the specific signaling pathways involved, conducting direct head-to-head comparative clinical trials with standardized protocols, and performing in-vitro studies to further understand its molecular interactions within the hair follicle. Such research will provide a more definitive understanding of its efficacy and potential for further development.

References

Myristoyl Pentapeptide-17 Acetate: A Guide for Its Use as a Positive Control in Keratin Expression and Hair Growth Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoyl Pentapeptide-17 Acetate has emerged as a significant bioactive peptide in the field of cosmetic science and hair biology, primarily recognized for its ability to stimulate keratin production. This attribute makes it a valuable tool in experimental settings, particularly as a positive control for assays related to hair growth, including eyelash and eyebrow enhancement. This guide provides an objective comparison of its performance, detailed experimental protocols, and an exploration of its mechanism of action to assist researchers in utilizing this peptide effectively.

Performance Comparison

Myristoyl Pentapeptide-17 is a synthetic peptide composed of five amino acids (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a fatty acid that enhances its bioavailability.[1][2] Its primary function is to stimulate the expression of keratin genes, which are fundamental for hair growth.[1][2][3] When evaluating its efficacy, it is often compared against other well-known hair growth promoters.

CompoundMechanism of ActionKey Efficacy DataCommon Use
This compound Stimulates keratin gene expression in hair follicle cells.[1][2][3]In a clinical study of a serum containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, participants showed a 10.52% increase in eyelash length , a 35% increase in thickness , and a 9.3% increase in volume after 90 days of use.[4]Positive control in cosmetic and research settings for evaluating hair and eyelash growth.
Minoxidil Vasodilator; may increase blood flow to hair follicles and prolong the anagen (growth) phase.In a study on androgenic alopecia, Minoxidil was used as a positive control and demonstrated significant hair regrowth.[5][6]FDA-approved for the treatment of androgenetic alopecia.[7]
Bimatoprost Prostaglandin analog; prolongs the anagen phase of the hair cycle.[8]Used in FDA-approved treatments for eyelash hypotrichosis.Prescription treatment for eyelash hypotrichosis.

Mechanism of Action: Stimulating Keratin Production

Myristoyl Pentapeptide-17 is reported to act on the dermal papilla cells of the hair follicle, which play a crucial role in regulating hair growth.[3] By stimulating these cells, it upregulates the expression of genes encoding for keratin, the primary structural protein of hair. While the precise signaling pathway initiated by Myristoyl Pentapeptide-17 is not fully elucidated in publicly available literature, it is hypothesized to engage pathways known to regulate keratinocyte differentiation and hair follicle development, such as the Wnt/β-catenin or TGF-β signaling pathways.

Below is a diagram illustrating a plausible signaling pathway for Myristoyl Pentapeptide-17's action on keratin gene expression.

Myristoyl_Pentapeptide_17_Signaling_Pathway MP17 Myristoyl Pentapeptide-17 Receptor Cell Surface Receptor MP17->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., Wnt/β-catenin or TGF-β/SMAD) Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors (e.g., LEF1/TCF) Signaling_Cascade->Transcription_Factors Leads to Keratin_Gene Keratin Gene Expression Transcription_Factors->Keratin_Gene Upregulates Keratin_Protein Keratin Protein Synthesis Keratin_Gene->Keratin_Protein Results in Hair_Growth Increased Hair (Eyelash) Growth, Thickness & Volume Keratin_Protein->Hair_Growth

Hypothesized signaling pathway of Myristoyl Pentapeptide-17. (Within 100 characters)

Experimental Protocols

This compound can be used as a positive control in a variety of in vitro and ex vivo experiments to validate assay conditions and provide a benchmark for the activity of test compounds.

In Vitro Keratinocyte Proliferation Assay

This assay assesses the effect of a test compound on the proliferation of keratinocytes, the cells that produce keratin.

Methodology:

  • Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach 50-60% confluency.

  • Treatment: The culture medium is replaced with fresh medium containing the test compound, a negative control (vehicle), and a positive control (this compound at a predetermined optimal concentration).

  • Incubation: Cells are incubated for 24-72 hours.

  • Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: The proliferation rate of cells treated with the test compound is compared to that of the negative and positive controls.

Keratinocyte_Proliferation_Assay_Workflow Start Start Culture_Cells Culture Human Epidermal Keratinocytes Start->Culture_Cells Treatment Treat Cells: - Negative Control (Vehicle) - Positive Control (Myristoyl Pentapeptide-17) - Test Compound Culture_Cells->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay or Direct Cell Count Incubation->MTT_Assay Data_Analysis Analyze and Compare Proliferation Rates MTT_Assay->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro keratinocyte proliferation assay. (Within 100 characters)
Quantitative Analysis of Keratin Gene Expression (qRT-PCR)

This method quantifies the expression of specific keratin genes in response to treatment.

Methodology:

  • Cell Culture and Treatment: Hair follicle dermal papilla cells or keratinocytes are cultured and treated as described in the proliferation assay.

  • RNA Extraction: After the incubation period, total RNA is extracted from the cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: Quantitative real-time PCR is performed using primers specific for the keratin genes of interest (e.g., KRT1, KRT10, KRT81, KRT83) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: The relative expression of the target keratin genes is calculated using the ΔΔCt method, comparing the expression in cells treated with the test compound to the negative and positive controls.

Western Blot Analysis of Keratin Protein Levels

This technique is used to detect and quantify the amount of keratin protein produced by the cells.

Methodology:

  • Cell Culture and Treatment: Keratinocytes are cultured and treated as previously described.

  • Protein Extraction: Total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the keratin protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.

  • Data Analysis: The levels of the target keratin protein in the test compound-treated samples are compared to the negative and positive controls.

Western_Blot_Workflow Start Start Cell_Treatment Culture and Treat Keratinocytes Start->Cell_Treatment Protein_Extraction Extract and Quantify Total Protein Cell_Treatment->Protein_Extraction SDS_PAGE Separate Proteins by SDS-PAGE and Transfer Protein_Extraction->SDS_PAGE Immunoblotting Incubate with Primary and Secondary Antibodies SDS_PAGE->Immunoblotting Detection Visualize and Quantify Protein Bands Immunoblotting->Detection End End Detection->End

Workflow for Western blot analysis of keratin protein. (Within 100 characters)

Conclusion

This compound serves as a reliable and effective positive control for in vitro and ex vivo studies investigating hair growth and keratin production. Its well-documented ability to stimulate keratin gene expression provides a consistent benchmark for evaluating the efficacy of novel compounds. By incorporating this peptide into experimental designs, researchers can ensure the validity of their assays and more accurately assess the potential of new therapeutic agents for hair and eyelash enhancement.

References

Comparative Efficacy of Myristoyl Pentapeptide-17 Acetate and Bimatoprost for Eyelash Enhancement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of Myristoyl Pentapeptide-17 Acetate and the well-established alternative, Bimatoprost, for eyelash enhancement. This document summarizes available peer-reviewed data, details experimental methodologies, and visualizes proposed mechanisms of action.

Executive Summary

Myristoyl Pentapeptide-17 is a synthetic peptide that has gained popularity in cosmetic formulations for eyelash enhancement. Its purported mechanism involves the stimulation of keratin production. In contrast, Bimatoprost, a prostaglandin analog, is an FDA-approved treatment for eyelash hypotrichosis with a well-documented efficacy profile from numerous randomized controlled trials. While clinical data for this compound is emerging, it is primarily from open-label studies, which contrasts with the robust, vehicle-controlled data available for Bimatoprost. This guide aims to provide an objective comparison based on the current scientific literature.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from key studies on the efficacy of a serum containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, and Bimatoprost 0.03%.

Table 1: Efficacy of a Polygrowth Factor Serum Containing Myristoyl Pentapeptide-17 [1][2][3]

ParameterBaseline (Day 0)Day 30Day 60Day 90% Improvement (Day 90)
Length Mean values not providedStatistically significant improvement (p<0.0001)Continued improvementContinued improvement10.52%
Volume Mean values not providedStatistically significant improvement (p<0.0001)Continued improvementContinued improvement9.3%
Luster Mean values not provided---11.43%
Thickness Mean values not providedStatistically significant improvement (p<0.0001)Continued improvementContinued improvement35%
Curl Mean values not providedStatistically significant improvement (p<0.0001)Continued improvementContinued improvement50.83%

Data from Sachdev et al. (2020). It is important to note this was an open-label, single-arm study and the serum contained multiple active ingredients.[1][2][3]

Table 2: Efficacy of Bimatoprost 0.03% from a Pooled Analysis of Six Randomized, Double-Masked, Vehicle-Controlled Clinical Trials [4][5]

ParameterBimatoprost 0.03%Vehiclep-value
Global Eyelash Assessment (≥1-grade improvement at Month 4) 78.1% of subjects18.4% of subjects<0.0001
Eyelash Length (mm change from baseline at Month 4) +1.4 mm+0.1 mm<0.0001
Eyelash Thickness (change from baseline at Month 4) Statistically significant increase-<0.0001
Eyelash Darkness (change from baseline at Month 4) Statistically significant increase-<0.0001

This pooled data provides a high level of evidence for the efficacy of Bimatoprost.[4][5]

Experimental Protocols

Myristoyl Pentapeptide-17 Serum Study

Study Design: An open-label, single-center, single-arm efficacy study.[1][2]

Participants: Thirty healthy Indian female subjects aged 18 to 45 years with a desire for eyelash improvement. Twenty-nine subjects completed the study.[1][2]

Intervention: Application of a polygrowth factor serum containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, among other ingredients, to the upper and lower eyelid margins once nightly for 90 days.[1][2]

Assessments:

  • Imaging: Digital photographs were taken at baseline (Day 0), Day 30, Day 60, and Day 90 using the Visia CR imaging system.

  • Efficacy Parameters: Eyelash length, density/volume, luster, and curl were evaluated using imaging and software technologies.

  • Safety: Ophthalmological and dermatological assessments were conducted at each visit.

Limitations: The study's limitations include a small sample size, the absence of a control group, and the fact that it was not investigator-blinded.[1]

Bimatoprost 0.03% Randomized Controlled Trial

Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.[4][5][6]

Participants: Adult subjects with eyelash hypotrichosis, defined as a baseline Global Eyelash Assessment score of minimal or moderate.[4][5]

Intervention: Subjects were randomized to receive either Bimatoprost 0.03% ophthalmic solution or a vehicle solution. The product was applied once daily to the bilateral upper eyelid margins using sterile, single-use-per-eye applicators for up to 12 months.[5]

Assessments:

  • Primary Efficacy Endpoint: The proportion of subjects with at least a 1-grade improvement on the Global Eyelash Assessment (GEA) scale.

  • Secondary Efficacy Endpoints: Changes from baseline in eyelash length, thickness, and darkness, as measured by digital image analysis.

  • Safety: Adverse events, vital sign measurements, and physical examinations were monitored throughout the study.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Myristoyl_Pentapeptide_17_Pathway MP17 Myristoyl Pentapeptide-17 Cell Hair Follicle Keratinocyte MP17->Cell Stimulates KeratinGene Keratin Gene Expression Cell->KeratinGene Activates KeratinProtein Keratin Protein Synthesis KeratinGene->KeratinProtein EyelashGrowth Increased Eyelash Growth, Thickness, and Strength KeratinProtein->EyelashGrowth

Proposed signaling pathway for Myristoyl Pentapeptide-17.

Bimatoprost_Pathway Bimatoprost Bimatoprost (Prostaglandin Analog) FPReceptor Prostaglandin F2α Receptor (FP) Bimatoprost->FPReceptor Binds to Signaling Intracellular Signaling Cascade FPReceptor->Signaling AnagenPhase Prolonged Anagen (Growth) Phase Signaling->AnagenPhase Leads to EyelashGrowth Increased Eyelash Length, Thickness, and Darkness AnagenPhase->EyelashGrowth

Established signaling pathway for Bimatoprost.

Experimental_Workflow_Comparison cluster_MP17 Myristoyl Pentapeptide-17 Study (Open-Label) cluster_Bimatoprost Bimatoprost Study (RCT) MP17_Screen Screening MP17_Enroll Enrollment (n=30) MP17_Screen->MP17_Enroll MP17_Treat 90-day Treatment (Once Daily Application) MP17_Enroll->MP17_Treat MP17_Assess Assessments (Day 0, 30, 60, 90) MP17_Treat->MP17_Assess Bim_Screen Screening Bim_Random Randomization Bim_Screen->Bim_Random Bim_Treat_A Bimatoprost 0.03% (Once Daily) Bim_Random->Bim_Treat_A Bim_Treat_B Vehicle Control (Once Daily) Bim_Random->Bim_Treat_B Bim_Assess Assessments (Baseline, Monthly) Bim_Treat_A->Bim_Assess Bim_Treat_B->Bim_Assess

Comparison of experimental workflows.

References

Safety Operating Guide

Proper Disposal of Myristoyl Pentapeptide-17 Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Myristoyl Pentapeptide-17 Acetate, ensuring compliance with safety regulations and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.

Myristoyl Pentapeptide-17 is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] However, some safety data sheets (SDS) indicate it may cause eye irritation and could be harmful if swallowed.[2] Therefore, it is prudent to handle and dispose of this chemical with care, adhering to standard laboratory safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3][4]

II. Step-by-Step Disposal Protocol

The disposal of this compound should always comply with local, regional, national, and international regulations.[1][2][3]

Step 1: Waste Identification and Classification

  • Treat all unwanted this compound, including expired material, contaminated solutions, and spill cleanup materials, as chemical waste.

  • While not always classified as hazardous, it is best practice to manage it as a controlled waste stream to prevent environmental release. Do not discharge into drains, water courses, or onto the ground.[3]

Step 2: Waste Segregation and Collection

  • Collect waste this compound in a designated, compatible, and leak-proof container.[5][6]

  • Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name ("this compound"), concentration, and the date of accumulation.[7][8]

  • Do not mix with other incompatible waste streams.

Step 3: Spill Management

In the event of a spill:

  • Eliminate all ignition sources if the material is in a flammable solvent.[3]

  • For small spills, wipe up with an absorbent material (e.g., cloth, fleece).[3]

  • For larger spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3][9]

  • Sweep or scoop the absorbed material into a suitable, sealed container for disposal.[9]

  • Clean the spill area thoroughly to remove any residual contamination.[3][9]

  • Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.[6]

Step 4: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][9]

  • Utilize secondary containment to prevent accidental release.[5][6]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal service.[7]

  • Provide the disposal vendor with a complete list of the waste contents.

Step 6: Empty Container Disposal

  • Empty containers may retain product residue and should be handled with care.[3]

  • If the container held a solution with an acutely hazardous waste, it must be triple-rinsed with an appropriate solvent.[6][10] The rinsate must be collected and disposed of as hazardous waste.[6][10]

  • After proper cleaning, deface or remove the original label and dispose of the container in accordance with institutional and local regulations.[6]

III. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not widely established, the following table summarizes key handling and safety parameters found in safety data sheets.

ParameterValue/InstructionSource
GHS Classification Not classified as hazardous[1]
Primary Hazards May cause eye irritation, harmful if swallowed[2]
Spill Containment Use inert absorbent material (vermiculite, sand)[3][9]
Discharge to Sewer Prohibited[3]
Final Disposal Via licensed hazardous waste contractor[7]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MyristoylPentapeptide17_Disposal_Workflow cluster_prep Preparation & Collection cluster_spill Spill Response cluster_storage_disposal Storage & Final Disposal start Unwanted Myristoyl Pentapeptide-17 Acetate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal classify Classify as Chemical Waste ppe->classify segregate Segregate in Labeled, Compatible Container classify->segregate storage Store in Cool, Dry, Well-Ventilated Area with Secondary Containment segregate->storage spill Spill Occurs contain Contain with Inert Absorbent spill->contain collect_spill Collect Spill Debris in Sealed Container contain->collect_spill collect_spill->storage Store as Hazardous Waste disposal_service Arrange for Licensed Hazardous Waste Disposal Service storage->disposal_service end Proper Final Disposal disposal_service->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.